Lys-Trp
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPWVMZANZLI-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50674-18-5 | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformational Analysis of Lysyl-Tryptophan (Lys-Trp)
Preamble: The Significance of a Simple Dipeptide
In the vast landscape of proteomics and drug discovery, the intricate dance of amino acid residues dictates biological function. While large proteins command much of our attention, the fundamental interactions governing their structure can be effectively studied in simpler systems. The dipeptide L-lysyl-L-tryptophan (Lys-Trp) presents a compelling model system for researchers. It encapsulates a critical interplay between a flexible, positively charged aliphatic side chain (Lysine) and a bulky, aromatic, and intrinsically fluorescent side chain (Tryptophan). Understanding the conformational preferences of this compound provides invaluable insights into local structural motifs in proteins, peptide-receptor interactions, and the photophysical behaviors that are foundational to many modern analytical techniques. This guide offers a multi-faceted approach to elucidating the structure and conformational dynamics of this compound, blending rigorous experimental protocols with computational validation.
Core Molecular Structure and Physicochemical Properties
The foundation of any conformational analysis is a precise understanding of the molecule's primary structure and inherent properties. This compound is a dipeptide formed from L-lysine and L-tryptophan residues linked by a peptide bond.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[1] |
| Molecular Weight | 332.4 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CNC(=O)N | PubChem[1] |
The structure features several key rotatable bonds (phi, psi, and chi angles) that define its conformational landscape. The primary amine of the lysine side chain is typically protonated at physiological pH, conferring a positive charge, while the tryptophan indole ring provides a large, hydrophobic, and spectroscopically active moiety.
Caption: Chemical structure of L-lysyl-L-tryptophan (this compound).
The Conformational Landscape: An Interplay of Forces
The conformation of this compound in solution is not static but exists as a dynamic equilibrium of interconverting rotamers. The preferred conformations are governed by a delicate balance of intramolecular interactions, including:
-
Steric Hindrance: The bulky indole ring of tryptophan restricts the allowable values of the backbone (φ, ψ) and side-chain (χ) dihedral angles.
-
Electrostatic Interactions: The positively charged ε-amino group of the lysine side chain can interact favorably with the partial negative charges on the peptide backbone carbonyls or the electron-rich indole ring of tryptophan.
-
Intramolecular Hydrogen Bonding: Hydrogen bonds can form between the lysine side-chain amine (donor) and backbone carbonyls (acceptor), stabilizing specific folded conformations.
-
Hydrophobic Effects: In aqueous solution, there may be a tendency for the hydrophobic portions of the lysine and tryptophan side chains to associate, minimizing their contact with water.
This interplay results in a complex potential energy surface. Elucidating the most populated conformational states on this surface is the primary goal of the analytical methods described below.
Experimental Elucidation of Conformation
No single technique can fully characterize a molecule's conformational ensemble. A multi-pronged approach, integrating data from various spectroscopic methods, is essential for building a robust and validated structural model.
Caption: Integrated workflow for this compound conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing through-bond and through-space correlations, we can define a set of geometric restraints to calculate a structural ensemble.
Causality in Technique Selection: We choose 2D NMR experiments because they allow us to resolve overlapping signals in the 1D spectrum and establish connectivity. Specifically, NOESY experiments are critical as they detect through-space interactions (typically < 5 Å), providing the distance restraints that are the cornerstone of structure calculation.
Protocol: 2D NMR for this compound Structure Determination
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound dipeptide in 500 µL of 90% H₂O / 10% D₂O buffered solution (e.g., 20 mM phosphate buffer, pH 6.5). The D₂O provides a lock signal for the spectrometer.
-
For exchangeable proton detection, a sample in 100% H₂O is required, though solvent suppression techniques are necessary. For standard structural work, a sample in 99.9% D₂O is used to simplify the spectrum by exchanging labile amide and amine protons.
-
-
Spectra Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and appropriate concentration.
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a given amino acid's spin system.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms. This is the key experiment for structure determination. The presence of a cross-peak between two protons indicates they are close in space.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by tracing connectivities in the TOCSY spectrum and using known chemical shift ranges.
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
-
Calibrate the peak volumes to known distances (e.g., the fixed distance between geminal protons) to generate a list of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
-
Structure Calculation:
-
Use the experimental distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
The software employs a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints while maintaining correct covalent geometry. The resulting ensemble represents the dynamic nature of the dipeptide in solution.
-
Fluorescence Spectroscopy
The tryptophan indole group is an intrinsic fluorophore, making it a sensitive probe of its local environment.[2] Its fluorescence quantum yield and lifetime can be "quenched" (diminished) by nearby functional groups, providing a powerful tool for probing conformational changes that alter intramolecular distances.
Causality in Technique Selection: The lysine side chain is a known quencher of tryptophan fluorescence via an excited-state electron transfer mechanism.[3][4] Therefore, a reduction in Trp fluorescence intensity or lifetime in this compound compared to a control molecule (e.g., N-acetyl-tryptophanamide) is direct evidence of a compact conformation where the lysine and tryptophan side chains are in close proximity. This provides an orthogonal validation of the distances inferred from NMR.
Protocol: Intramolecular Fluorescence Quenching Analysis
-
Instrumentation Setup:
-
Use a steady-state spectrofluorometer.
-
Set the excitation wavelength to 295 nm. This wavelength is chosen to selectively excite tryptophan and minimize any potential absorption by other components.
-
Scan the emission from 310 nm to 450 nm.
-
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10 µM) in a suitable aqueous buffer (e.g., 20 mM phosphate, pH 7.4).
-
Prepare a solution of a control compound, such as N-acetyl-L-tryptophanamide (NATA), at the exact same concentration. NATA is an ideal control as it has a blocked N- and C-terminus, mimicking the peptide environment, but lacks the quenching lysine side chain.
-
Measure the absorbance of both solutions at 295 nm to ensure they are identical, correcting for any inner-filter effects if necessary.
-
-
Steady-State Measurement:
-
Record the fluorescence emission spectrum for the this compound solution.
-
Record the fluorescence emission spectrum for the NATA solution under identical conditions.
-
The quantum yield (Φ) of this compound relative to the control can be calculated by comparing the integrated fluorescence intensities. A Φ < 1 indicates quenching is occurring.
-
-
Time-Resolved Measurement (Self-Validating Step):
-
To confirm the quenching mechanism (static vs. dynamic), measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
-
The fluorescence decay of tryptophan is often multi-exponential, reflecting different rotameric states.[2][4][5] A decrease in the average fluorescence lifetime (τ) of this compound compared to NATA confirms dynamic quenching, which is consistent with transient close-contact conformations.
-
Caption: Mechanism of Trp fluorescence quenching by Lysine via PET.
Computational Modeling: Exploring the Energy Landscape
Computational methods are indispensable for complementing experimental data. Molecular Dynamics (MD) simulations allow for the exploration of the conformational space available to the dipeptide over time, providing a dynamic picture that is often averaged out in experimental measurements.
Causality in Technique Selection: While experiments identify populated states, MD simulations can map the transitions between them and identify transient, low-population states that may still be biologically relevant. This provides a causal link between the primary sequence and the observed conformational preferences.
Protocol: Molecular Dynamics Simulation Workflow
-
System Setup:
-
Build the initial 3D structure of this compound using molecular modeling software (e.g., PyMOL, Avogadro).
-
Select a suitable force field optimized for proteins (e.g., AMBER, CHARMM, GROMOS).
-
Place the dipeptide in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the peptide to the box edge).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Cl⁻) to neutralize the system's net charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), with position restraints on the peptide to allow the solvent to relax.
-
Switch to a constant pressure (NPT) ensemble to allow the box density to equilibrate. Release the position restraints on the peptide.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of the conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate key parameters as a function of time:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Dihedral angles (φ, ψ, χ) to map the conformational landscape.
-
Intramolecular distances (e.g., between the Lys Nζ and the center of the Trp indole ring) to correlate with fluorescence quenching data.
-
-
Perform cluster analysis to group similar conformations and identify the most populated structural families. These can then be directly compared with the NMR-derived ensemble.
-
Synthesis and Conclusion
The conformational analysis of this compound is a microcosm of modern structural biology. By integrating high-resolution NMR data, sensitive fluorescence spectroscopy, and powerful computational simulations, a comprehensive and self-validating picture emerges. The data consistently point to a dynamic equilibrium where compact, folded structures—stabilized by electrostatic and/or hydrogen bonding interactions between the lysine and tryptophan side chains—are significantly populated. This proximity leads to efficient fluorescence quenching, a phenomenon confirmed by both steady-state and time-resolved measurements. The structural ensembles derived from NMR restraints and MD simulations provide a detailed atomic-level view of these preferred conformations.
For drug development professionals, this understanding is not merely academic. The principles governing the this compound interaction—hydrophobic, electrostatic, and aromatic—are the same principles that drive drug-target recognition. This simple dipeptide serves as an excellent, experimentally tractable system for calibrating computational models and for understanding the fundamental grammar of molecular recognition.
References
-
Syroegin, E. A., Aleksandrova, E. V., Kruglov, A. A., & Polikanov, Y. S. (n.d.). In silico modeling of Lys, Trp, or Met residues in the penultimate... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chen, H., Chuvilin, A., Besley, E., Giménez López, M. D., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (this compound-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]
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Ilichev, Y. V., et al. (n.d.). The structural formula of N-acetyl Lys-{L/D-Trp}-Lys peptide (I, II)... ResearchGate. Retrieved from [Link]
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Islam, M., Moyon, N. S., Gashnga, P. M., & Mitra, S. (n.d.). Variation in intrinsic Trp fluorescence of LYS (2 μM) excited at 295 nm... ResearchGate. Retrieved from [Link]
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Chen, H., Chuvilin, A., Besley, E., & Khlobystov, A. (n.d.). Structure of lysine-tryptophan-lysine (this compound-Lys) (Black (1)-Carbon,... ResearchGate. Retrieved from [Link]
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Li, M., et al. (n.d.). Intrinsic tryptophan fluorescence assay for native Lys (a), Lys and GSH... ResearchGate. Retrieved from [Link]
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Chen, Y., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 9976–9982. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3296. Retrieved from [Link]
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Strandberg, E., et al. (2008). Helical distortion in tryptophan- and lysine-anchored membrane-spanning alpha-helices as a function of hydrophobic mismatch: a solid-state deuterium NMR investigation using the geometric analysis of labeled alanines method. Biophysical Journal, 94(2), 480–491. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). This compound-Pro. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Lys-Met-Trp. PubChem Compound Database. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]
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van der Weijden, R., et al. (2012). Monitoring lysin motif-ligand interactions via tryptophan analog fluorescence spectroscopy. Analytical Biochemistry, 429(1), 19–25. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). This compound-Trp. PubChem Compound Database. Retrieved from [Link]
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Ilichev, Y. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1565. Retrieved from [Link]
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An, B., et al. (2002). Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides. Biophysical Journal, 83(5), 2776–2786. Retrieved from [Link]
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Ghoshal, A., et al. (2024). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 121(4), e2309869121. Retrieved from [Link]
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Barua, N., et al. (2012). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 13(10), 12967–12984. Retrieved from [Link]
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Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948–1954. Retrieved from [Link]
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Ramesh, V., & Nagaraj, R. (1997). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. FEBS Letters, 400(3), 340–344. Retrieved from [Link]
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Kleist, C., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. Retrieved from [Link]
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved from [Link]
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biological role of Lys-Trp in metabolic pathways
An In-depth Technical Guide to the Biological Role of Lys-Trp in Metabolic Pathways
Abstract
The dipeptide this compound, composed of the essential amino acids L-lysine and L-tryptophan, represents a nexus of fundamental metabolic processes. While direct signaling or regulatory functions of the intact dipeptide are not extensively characterized in current literature, its primary biological role is to serve as a substrate for hydrolysis, releasing its constituent amino acids for entry into a host of critical metabolic pathways. This guide provides a comprehensive overview of the metabolic fate of this compound, from its likely absorption and transport to the intricate downstream pathways of lysine and tryptophan. We will explore the central roles of these amino acids in protein synthesis, post-translational modifications, and as precursors to vital biomolecules such as serotonin, melatonin, niacin, and carnitine. Furthermore, this document details robust experimental methodologies for investigating dipeptide metabolism, offering researchers and drug development professionals a framework for assessing the biological significance of this compound and other short-chain peptides.
Introduction: The Emerging Significance of Dipeptides
Dipeptides, once viewed merely as intermediates in protein digestion, are increasingly recognized for their diverse biological functions and potential as disease biomarkers[1]. Comprising two amino acids linked by a peptide bond, these molecules can be absorbed intact from the intestine and exhibit specific biological activities beyond those of their free amino acid constituents[2]. The dipeptide this compound (Lysyl-tryptophan) is formed from two essential amino acids that the human body cannot synthesize de novo[3][4]. Consequently, the primary and most well-understood biological role of this compound is its function as a delivery vehicle for L-lysine and L-tryptophan, which, upon hydrolysis of the dipeptide, become available for their respective metabolic destinies. Understanding this role is crucial for nutrition science, pharmacology, and the development of novel therapeutic agents.
Physicochemical Profile of this compound
The this compound dipeptide (IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid) is a molecule defined by the distinct properties of its constituent residues: the positively charged, basic side chain of lysine and the large, aromatic indole side chain of tryptophan[5][6]. These characteristics influence its solubility, potential for electrostatic interactions, and its utility as a fluorescent probe in biophysical research[7][8].
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[5] |
| Molecular Weight | 332.4 g/mol | PubChem[5] |
| Formal Charge (pH 7.4) | +1 | (Inferred) |
| Key Features | Basic ε-amino group (Lys), Aromatic indole ring (Trp) | [6][9] |
Intestinal Absorption and Cellular Transport
Dietary proteins are hydrolyzed into small peptides and free amino acids in the gastrointestinal tract. Di- and tripeptides are primarily absorbed into enterocytes via the high-capacity, low-affinity peptide transporter 1 (PepT1), a proton-coupled symporter[10][11]. It is highly probable that this compound utilizes this transport mechanism. Studies on other lysine-containing dipeptides have demonstrated species-specific differences in transport efficiency by PepT1, highlighting the importance of amino acid position and side-chain properties[10]. Once inside the cell, dipeptides are either hydrolyzed by cytosolic peptidases, releasing their constituent amino acids, or in some cases, transported intact into circulation[11].
Caption: Absorption and initial metabolism of this compound in an intestinal enterocyte.
The Metabolic Cascade: Downstream Pathways of Lysine and Tryptophan
Upon hydrolysis, this compound serves as a source for L-lysine and L-tryptophan, two essential amino acids with profound and distinct roles in human metabolism.
Metabolic Fate of L-Lysine
Lysine is critical for protein synthesis and a variety of post-translational modifications that regulate protein function and gene expression[4].
-
Protein Synthesis: As one of the 22 proteinogenic amino acids, lysine is incorporated into proteins during translation[4].
-
Post-Translational Modifications (PTMs): The ε-amino group of lysine is a major site for PTMs, including:
-
Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.
-
Collagen Cross-linking: Lysine residues in collagen are oxidized to form aldehydes that create covalent cross-links, providing tensile strength to connective tissues[4].
-
Catabolism: In mammals, lysine is primarily catabolized in the liver via the saccharopine pathway, ultimately yielding acetyl-CoA, which can enter the citric acid cycle for energy production. The brain utilizes a distinct pathway, the pipecolate pathway[12][13].
Metabolic Fate of L-Tryptophan
Tryptophan is the sole precursor for a range of vital neuroactive and metabolic molecules. While the majority of dietary tryptophan is used for protein synthesis, a significant portion is funneled into specialized pathways[3][14].
-
Protein Synthesis: Tryptophan's large, hydrophobic side chain plays an important role in protein structure and interactions[6].
-
Serotonin Pathway: In the brain and gut, tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter regulating mood, appetite, and sleep[3][15].
-
Melatonin Pathway: In the pineal gland, serotonin is further converted to melatonin, the hormone that regulates circadian rhythms.
-
Kynurenine Pathway: This is the major catabolic route for tryptophan (accounting for over 90%), leading to the production of several neuroactive compounds and, ultimately, the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphate form (NADP+), which are essential coenzymes for redox reactions throughout metabolism[3][14].
-
Indole Pathway: Gut microbiota can metabolize tryptophan into various indole derivatives, which can act as signaling molecules influencing the host's immune system.
Caption: Major metabolic fates of L-lysine and L-tryptophan following this compound hydrolysis.
Potential Direct Roles and Research Frontiers
While the role of this compound as an amino acid source is clear, the potential for the intact dipeptide to exert direct biological effects remains an open area of investigation. Some dipeptides, such as carnosine (β-alanyl-L-histidine), have functions that cannot be explained by their constituent amino acids alone, including antioxidant and anti-glycation activities[2]. It is conceivable that this compound could have unidentified signaling roles. Peptides can act as signaling molecules by binding to cell surface receptors and initiating intracellular cascades[16][17].
A highly specialized, non-metabolic role has been identified for a this compound linkage. The radical S-adenosylmethionine (rSAM) enzyme SuiB catalyzes the formation of a covalent C-C bond between lysine and tryptophan side chains within a precursor peptide to synthesize the natural product suisporin[18]. This demonstrates that enzymatic machinery exists to recognize and modify the this compound motif in specific contexts.
Methodologies for Studying Dipeptide Metabolism
For researchers aiming to investigate the metabolic fate of this compound, a multi-faceted analytical approach is required. The combination of chromatography, mass spectrometry, and cell-based assays provides a robust framework for quantitative and mechanistic studies.
Key Analytical Techniques
Modern analytical methods allow for the sensitive and specific quantification of dipeptides and their metabolic products in complex biological matrices[1][19][20].
| Technique | Application for this compound Research | Advantages |
| UPLC-MS/MS | Quantification of this compound, Lys, and Trp in cell culture media, cell lysates, and biofluids. | High sensitivity, specificity, and throughput. Allows for stable isotope labeling for flux analysis.[2] |
| HPLC | Separation and purification of this compound; analysis of purity. | Robust and widely available for separation and quantification.[19] |
| NMR Spectroscopy | Structural confirmation of this compound; studying interactions with other molecules. | Provides detailed structural information in solution.[20] |
| Circular Dichroism | Assessing the secondary structure and stability of peptides. | Useful for studying conformational changes.[19] |
Experimental Protocol: Cellular Uptake and Hydrolysis of this compound in Caco-2 Cells
This protocol describes a self-validating system to quantify the transport and subsequent hydrolysis of this compound using the Caco-2 intestinal epithelial cell line, a standard model for nutrient absorption.
Objective: To determine the rate of this compound uptake by Caco-2 cells and measure the corresponding increase in intracellular L-lysine and L-tryptophan.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Experimental Setup:
-
Wash the cell monolayers carefully with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.5 to mimic the acidic microclimate of the gut and engage H⁺-coupled transport).
-
Prepare a solution of this compound (e.g., 1 mM) in the transport buffer.
-
Add the this compound solution to the apical (upper) chamber of the transwell inserts. Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the cells at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect small aliquots from both the apical and basolateral chambers.
-
At the final time point, rapidly wash the cell monolayers with ice-cold phosphate-buffered saline to stop transport.
-
Lyse the cells using a suitable method (e.g., methanol/water extraction) to collect the intracellular contents.
-
-
Sample Analysis (UPLC-MS/MS):
-
Process all collected samples (apical, basolateral, and cell lysates) for UPLC-MS/MS analysis.
-
Develop a quantitative method to simultaneously measure the concentrations of this compound, L-lysine, and L-tryptophan. Use of stable isotope-labeled internal standards is critical for accuracy.
-
-
Data Interpretation & Validation:
-
Uptake: A decrease in this compound concentration in the apical chamber over time indicates cellular uptake.
-
Hydrolysis: An increase in L-lysine and L-tryptophan concentrations within the cell lysate, correlating with the disappearance of apical this compound, confirms intracellular hydrolysis.
-
Transport: The appearance of L-lysine and L-tryptophan in the basolateral chamber indicates transport across the monolayer. The appearance of intact this compound would suggest that not all of the dipeptide is hydrolyzed intracellularly.
-
Control: A parallel experiment without cells (blank transwell insert) must be run to control for non-specific binding or degradation.
-
Caption: Experimental workflow for analyzing this compound uptake and metabolism in Caco-2 cells.
Conclusion
The biological role of the dipeptide this compound is fundamentally anchored to its identity as a carrier of two essential amino acids. Its journey through metabolic pathways begins with transport and hydrolysis, unlocking L-lysine and L-tryptophan to participate in a vast array of cellular functions, from protein synthesis and gene regulation to the production of critical neurotransmitters and coenzymes. While direct, intrinsic functions of the intact dipeptide remain an intriguing possibility for future research, its primary significance lies in this foundational role. The methodologies outlined in this guide provide a clear path for researchers and drug developers to further elucidate the metabolic impact of this compound and other dipeptides, paving the way for new applications in nutrition and medicine.
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Foreword: The Strategic Pursuit of Bioactive Peptides
An In-depth Technical Guide to the Discovery of Lysine-Tryptophan (Lys-Trp) Scaffolds in Natural Products
In the landscape of drug discovery, nature remains the most accomplished chemist. Natural products, particularly those of microbial and marine origin, offer a structural diversity that is unparalleled by synthetic libraries.[1][2] Among these, peptide-based metabolites represent a rich and underexplored frontier. This guide focuses on a specific, yet significant, class of these compounds: natural products containing the Lysine-Tryptophan (this compound) dipeptide motif.
The pairing of lysine and tryptophan is of particular interest. Lysine provides a basic side chain, a primary amine that often serves as a key nucleophile or a site for electrostatic interactions. Tryptophan possesses a bulky, hydrophobic indole side chain, which is a versatile substrate for enzymatic modification and a crucial element for binding to biological targets through hydrogen bonding and cation–π interactions.[3][4] This combination of properties makes this compound containing scaffolds, from simple linear dipeptides to complex cyclodipeptides (also known as 2,5-diketopiperazines or DKPs), prime candidates for biological activity.[5][6]
As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to illuminate the underlying logic that drives a successful natural product discovery campaign. We will journey through the entire workflow, from the initial sourcing of microorganisms to the final structural elucidation and biosynthetic analysis of a novel this compound metabolite. Each step is presented as a self-validating system, designed to ensure that decisions are data-driven and resources are deployed with maximum efficiency.
Part 1: The Discovery Engine: A Modern Workflow for Isolating Novel this compound Natural Products
The discovery of novel natural products is a process of systematic filtration, where we begin with immense biological complexity and progressively narrow our focus to a single, pure, and active molecule. Modern discovery pipelines integrate classical techniques with advanced analytics to accelerate this process, a concept known as dereplication, which aims to rapidly identify known compounds and prioritize novel structures.[7]
The entire workflow can be visualized as a funnel, guiding the researcher from a broad collection of potential sources to a single, characterized bioactive compound.
Figure 1: A generalized workflow for the discovery of bioactive natural products.
Sourcing and Cultivation: The Hunt for Prolific Producers
The rationale for selecting specific environments for bio-prospecting is rooted in chemical ecology. Organisms in competitive environments, such as marine sediments or as endophytes within plants, often produce secondary metabolites as chemical defense or signaling molecules.[1] Fungi and bacteria, particularly from the genera Aspergillus and Streptomyces, are well-documented producers of tryptophan-containing DKPs and other peptidic natural products.[5][8][9][10]
Field-Proven Insight: The key to unlocking novel chemistry is often to induce metabolic pathways that are silent under standard laboratory conditions. This can be achieved by co-culturing different microbial species or by manipulating media components (e.g., nutrient stress, addition of enzyme inhibitors), forcing the organism to produce a different array of secondary metabolites.
-
Inoculation: Aseptically transfer a single colony of the target microorganism (e.g., Streptomyces sp.) into a 250 mL flask containing 50 mL of a suitable production medium (e.g., ISP2 Broth).
-
Incubation: Incubate the culture at the optimal temperature (typically 28-30°C for Streptomyces) with shaking (200 rpm) for 7-14 days. The extended incubation period is crucial for allowing the accumulation of secondary metabolites, which are often produced in the stationary phase of growth.
-
Harvesting: After incubation, centrifuge the culture at 4000 x g for 20 minutes to separate the mycelial biomass from the supernatant. The bioactive compounds may be intracellular or secreted, so both fractions must be analyzed.
-
Extraction:
-
Supernatant: Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction twice more.
-
Biomass: Resuspend the mycelial pellet in methanol and sonicate for 30 minutes to lyse the cells. Centrifuge to pellet cell debris and collect the methanol extract.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract. This extract is now ready for bioassay screening and analytical profiling.[11][12]
Extraction and Analysis: Finding the Molecular Needle in the Haystack
With a crude extract in hand, the challenge is to rapidly identify promising bioactive compounds. The gold standard for this is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13] This technique provides a chemical fingerprint of the extract, giving retention times, accurate masses, and fragmentation patterns for hundreds of metabolites in a single run.
Causality in Experimental Choice: We choose reverse-phase chromatography (e.g., a C18 column) because it is ideal for separating small to medium polarity molecules like dipeptides from a complex mixture. Positive electrospray ionization (ESI+) is selected because the basic lysine residue readily accepts a proton, leading to strong signals for [M+H]⁺ ions.
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for ensuring good peak shape and promoting ionization.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 10-15 minutes. This allows for the separation of compounds across a wide polarity range.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Operate in data-dependent acquisition (DDA) mode. The instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.
-
-
Data Analysis & Dereplication: The acquired data (accurate mass and fragmentation pattern) is compared against natural product databases (e.g., Dictionary of Natural Products, MarinLit). A match suggests a known compound, allowing us to "dereplicate" it and focus on the signals that are truly novel.[7][14] Advanced tools like Global Natural Products Social Molecular Networking (GNPS) can cluster related molecules based on fragmentation similarity, rapidly highlighting entire families of compounds within the extract.[15]
Part 2: Isolation and Structural Elucidation: From Crude Extract to Pure Compound
Once a "hit" — a potentially novel and bioactive compound — is identified, the next phase is preparative-scale isolation and definitive structural analysis. This is typically achieved through bioassay-guided fractionation.
Bioassay-Guided Fractionation
This is an iterative process where the crude extract is separated into simpler fractions, each fraction is tested for biological activity, and only the active fractions are subjected to further purification. This ensures that purification efforts remain focused on the compound responsible for the desired bioactivity.[2][16]
Self-Validating System: The process is inherently self-validating. At each step, the sum of the activity in the fractions should roughly equal the activity of the parent fraction. A significant loss of activity may indicate compound degradation or synergistic effects between multiple compounds.
High-Performance Liquid Chromatography (HPLC) is the workhorse of this process, scaling up from analytical to preparative columns to handle larger quantities of material.[11][17]
Definitive Structural Characterization
With a pure compound isolated (>95% purity by HPLC), its structure is elucidated using a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement (to within 5 ppm), which is used to calculate the exact molecular formula. For a hypothetical cyclo(this compound), the expected formula is C₁₇H₂₂N₄O₂.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information. The peptide bond is typically the weakest and will fragment predictably.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the ultimate tool for determining the 3D structure.[17]
-
¹H NMR: Shows the number and type of protons in the molecule.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity, showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). This allows for the unambiguous assembly of the molecular scaffold. For peptides, specific experiments like NOESY can reveal through-space correlations, providing information on the molecule's conformation and the relative stereochemistry of the amino acid residues.
-
| Analytical Technique | Expected Data for cyclo(L-Lys-L-Trp) | Information Gained |
| HR-MS (ESI+) | [M+H]⁺ at m/z 331.1816 | Molecular Formula: C₁₇H₂₂N₄O₂ |
| MS/MS | Fragments corresponding to the loss of side chains and cleavage of the diketopiperazine ring. | Confirms amino acid composition and connectivity. |
| ¹H NMR | Signals in the aromatic region (~7-8 ppm) for the indole ring, α-proton signals (~4-5 ppm), and aliphatic signals for the lysine side chain. | Confirms the presence of both Lys and Trp residues. |
| 2D NMR (HMBC) | Key correlations from indole protons to carbons in the piperazine ring; correlations from lysine α-proton to the carbonyl carbon. | Unambiguously establishes the covalent structure. |
Table 1: Representative analytical data expected for the structural elucidation of a cyclo(this compound) scaffold.
Part 3: Biosynthesis: Understanding Nature's Assembly Line
Understanding how a natural product is made provides a roadmap for its potential bioengineering and the discovery of related compounds. This compound containing peptides are typically synthesized by two major enzymatic pathways: Nonribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPSs).[15][18][19]
-
Nonribosomal Peptide Synthetases (NRPSs): These are massive, modular megaenzymes. Each module is responsible for incorporating one specific amino acid into the growing peptide chain. They are highly versatile and can incorporate non-proteinogenic amino acids and perform modifications like N-methylation.[19][20]
-
Cyclodipeptide Synthases (CDPSs): These are smaller, more streamlined enzymes. They hijack two aminoacyl-tRNAs (the building blocks of ribosomal protein synthesis) and catalyze their condensation and cyclization to form a cyclodipeptide.[8][18][21]
Figure 2: Comparison of NRPS and CDPS biosynthetic pathways for dipeptide synthesis.
Authoritative Grounding: The discovery of these pathways has opened the door to genome mining. By searching microbial DNA sequences for genes encoding NRPS or CDPS enzymes, we can predict the production of novel peptides before they are ever observed chemically.[15][22] If a gene cluster is found, it can be expressed in a laboratory host strain (like E. coli) to produce the compound, a process called heterologous expression, confirming the link between gene and molecule.[8]
Part 4: Biological Significance and Future Outlook
This compound containing natural products exhibit a remarkable range of biological activities, making them attractive starting points for drug development.
| Compound Class | Example | Source | Biological Activity | Reference |
| Cyclic Dipeptides | Tryprostatin A | Aspergillus fumigatus | Anticancer (inhibits cell cycle progression) | [5] |
| Cyclic Dipeptides | Cyclo(L-Trp–L-Ala) | Eurotium rubrum (marine fungus) | Antiviral (Influenza A) | [23] |
| Linear Dipeptides | This compound(Nps) Analogues | Synthetic Pseudodipeptide | Analgesic (opioid system) | [24] |
| Cyclic Decapeptides | BPC194 Analogues | Synthetic Library | Antibacterial (plant pathogens) | [4] |
| Lipopeptides | C16-WKK | Synthetic | Antimicrobial (Gram-positive & negative) | [25] |
Table 2: Examples of biologically active natural products and related compounds containing the this compound motif.
The future of this compound natural product discovery lies at the intersection of genomics, synthetic biology, and advanced analytics. Genome mining will continue to uncover novel biosynthetic pathways, while synthetic biology will provide the tools to engineer these pathways to create new-to-nature analogues with improved potency and drug-like properties.[8][15] The robust and conformationally constrained nature of cyclodipeptides, in particular, makes them ideal scaffolds for designing targeted therapeutics.[18] This guide provides the foundational strategy for researchers to tap into this vast and promising area of chemical diversity, paving the way for the next generation of natural product-derived medicines.
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Formation of tryptophan-containing cyclodipeptides by CDPSs. ResearchGate.[Link]
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Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.[Link]
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Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. National Institutes of Health (NIH).[Link]
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Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. National Institutes of Health (NIH).[Link]
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Prolonged antinociceptive activity of pseudodipeptide analogues of this compound(Nps) and Trp(Nps)-Lys. PubMed.[Link]
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Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Thieme.[Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI.[Link]
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Determination of the Absolute Configuration of Peptide Natural Products by Using Stable Isotope Labeling and Mass Spectrometry. ResearchGate.[Link]
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Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. MDPI.[Link]
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An In-depth Technical Guide to the Chemical Structure and Bonding of Lysyl-Tryptophan (Lys-Trp)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Lysyl-Tryptophan (Lys-Trp), formed from the residues of L-lysine and L-tryptophan, represents a fundamental structural motif with significant implications in biochemistry and medicinal chemistry.[1] Its unique architecture, combining a positively charged aliphatic side chain with a large, aromatic indole system, gives rise to a complex interplay of covalent and non-covalent forces. This guide provides a detailed examination of the chemical structure, bonding, and conformational dynamics of this compound. We will explore the foundational characteristics of its constituent amino acids, the nature of the peptide bond that links them, the critical role of intramolecular interactions such as cation-π stacking, and the practical methodologies for its chemical synthesis and purification. This document serves as a technical resource for professionals seeking to understand and leverage the specific properties of the this compound moiety in peptide design, drug development, and structural biology.
Foundational Components: Lysine and Tryptophan
To comprehend the this compound dipeptide, one must first appreciate the distinct physicochemical properties of its constituent amino acids. These properties dictate the dipeptide's overall structure, charge, and potential for interaction.
L-Lysine (Lys, K)
Lysine is classified as a basic, polar amino acid due to its aliphatic side chain terminating in a primary ε-amino group (-NH2).[2] This side chain gives lysine its characteristic positive charge under physiological conditions (pH ~7.4), as the ε-amino group is typically protonated (-NH3+).[2] This cationic nature is fundamental to its role in electrostatic interactions, such as forming salt bridges with acidic residues in proteins.[3] While the terminal amine is polar, the four-carbon methylene chain ((CH2)4) lends the side chain significant hydrophobic character, often allowing it to be partially buried within a protein's core with only the charged group exposed to the solvent.[2]
L-Tryptophan (Trp, W)
Tryptophan is distinguished by its large, aromatic indole side chain, making it the largest of the 20 standard proteinogenic amino acids. This indole group is predominantly hydrophobic but also possesses a polar N-H group capable of acting as a hydrogen bond donor. The extensive π-electron system of the indole ring is a key feature, making tryptophan a strong chromophore and a participant in various non-covalent interactions, including hydrophobic effects and π-π stacking.[3]
| Property | L-Lysine (K) | L-Tryptophan (W) |
| Molecular Formula | C6H14N2O2 | C11H12N2O2 |
| Molecular Weight | 146.19 g/mol | 204.23 g/mol |
| Side Chain | Butylammonium | 3-methylindole |
| Classification | Basic, Polar, Positively Charged | Aromatic, Largely Nonpolar |
| Key Functional Group | ε-Amino Group (-NH3+) | Indole Ring |
| pKa (Side Chain) | ~10.5 | N/A (Indole N-H is very weakly acidic) |
Table 1: Key physicochemical properties of L-Lysine and L-Tryptophan.
The Covalent Architecture of this compound
The primary structure of this compound is defined by the covalent linkage of the two amino acids via a peptide bond.
The Peptide Bond: Formation and Characteristics
The formation of the peptide bond is a dehydration or condensation reaction where the α-carboxyl group of one amino acid (in this case, Lysine) reacts with the α-amino group of another (Tryptophan).[4][5][6] This process, which results in the elimination of a water molecule, creates a covalent amide linkage (-CO-NH-).[4][5][6] In biological systems, this reaction is catalyzed by ribosomes and requires energy from ATP.[5] In chemical synthesis, this energy barrier is overcome using coupling reagents.[7]
Key characteristics of the peptide bond are crucial for the overall structure:
-
Planarity: Due to resonance stabilization, the C-N bond of the peptide linkage has partial double-bond character (~1.32 Å, intermediate between a C-N single and C=N double bond).[7] This restricts rotation, forcing the carbonyl carbon, oxygen, nitrogen, and amide hydrogen to lie in the same plane.
-
Rigidity: This planarity imparts rigidity to the peptide backbone, limiting the conformational freedom of the polypeptide chain.
-
Trans Configuration: The atoms are predominantly found in a trans arrangement to minimize steric clash between the side chains of adjacent amino acids.
This compound Structure and Nomenclature
The resulting dipeptide, L-lysyl-L-tryptophan, has the chemical formula C17H24N4O3 and a molecular weight of approximately 332.4 g/mol .[1] By convention, the structure is written with the N-terminal residue (Lysine, with the free α-amino group) on the left and the C-terminal residue (Tryptophan, with the free α-carboxyl group) on the right.[8]
Supramolecular Chemistry: The Cation-π Interaction
Beyond its covalent backbone, the most compelling structural feature of this compound is the potential for a strong intramolecular, non-covalent interaction between the side chains. The positively charged ε-amino group of lysine and the electron-rich indole ring of tryptophan are perfectly poised to engage in a cation-π interaction .
This is a powerful non-covalent force where the cation (the lysine -NH3+) interacts favorably with the negative electrostatic potential on the face of the aromatic π-system (the tryptophan indole ring).[9][10] Cation-π interactions contribute significantly to protein stability, often rivaling the strength of hydrogen bonds or salt bridges.[9][11] Studies have shown that tryptophan is the most likely of the aromatic amino acids to participate in these interactions, with over a quarter of all tryptophans in the Protein Data Bank being involved in an energetically significant cation-π bond.[10][11]
This interaction is not merely a theoretical curiosity; it has been shown to be a critical thermodynamic driving force for helix-helix association in membrane proteins and for mediating dimerization and function in protein transmembrane domains.[12] The presence of this interaction in this compound can constrain the conformational flexibility of the dipeptide, favoring a folded structure where the lysine side chain orients itself over the face of the indole ring.
// Tryptophan Indole Ring trp_ring [label="Trp Indole\n(π-electron cloud)", pos="1,1!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.5];
// Lysine Cationic Head lys_head [label="Lysine Side Chain\n(-NH₃⁺)", pos="1,2.5!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.2];
// Interaction Arrow lys_head -> trp_ring [dir=forward, style=dashed, color="#34A853", penwidth=2, label=" Electrostatic\n Attraction ", fontcolor="#202124", fontsize=9]; } END_DOT Figure 2: The cation-π interaction between Lysine and Tryptophan side chains.
Synthesis and Purification: A Practical Workflow
The chemical synthesis of peptides like this compound is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[13][14] This methodology, pioneered by Bruce Merrifield, anchors the growing peptide chain to an insoluble resin, simplifying the purification process at each step.[14][15]
The Fmoc/tBu Synthesis Strategy
The most common approach for modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[15] This method relies on an orthogonal protection scheme:
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected by a base-labile Fmoc group.
-
Permanent Side-Chain Protection: The reactive side chains are protected by acid-labile groups (like tBu).
-
Resin Linker: The C-terminal amino acid is attached to the resin via an acid-labile linker.[15]
This orthogonality allows for the selective removal of the temporary Fmoc group at each cycle without disturbing the side-chain protecting groups or the link to the resin.
Experimental Protocol: Fmoc-SPPS of this compound
Objective: To synthesize H-Lys-Trp-OH using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-Trp(Boc)-Wang resin (for a C-terminal acid)
-
Fmoc-Lys(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O.[16]
Methodology:
-
Resin Preparation: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1-2 hours in a reaction vessel to make the reactive sites accessible.[16][17]
-
Cycle 1: Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to cleave the Fmoc group from the tryptophan residue.[17]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Cycle 2: Lysine Coupling:
-
Activate the Fmoc-Lys(Boc)-OH by dissolving it with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours to allow the coupling reaction to proceed to completion.[16]
-
Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.
-
-
Final Deprotection: Repeat Step 2 to remove the Fmoc group from the newly added lysine residue.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate for 2-3 hours. The TFA cleaves the peptide from the Wang resin and simultaneously removes the Boc protecting groups from the side chains.[16] TIS acts as a scavenger to protect the tryptophan indole ring from side reactions.
-
Filter the resin to collect the cleavage solution containing the crude peptide.
-
Precipitate the crude this compound dipeptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification by Reverse-Phase HPLC
The crude peptide must be purified to remove truncated sequences, deletion products, and leftover reagents. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]
Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity.[19] The sample is injected into a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used for elution.[18][19] More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at a higher concentration of acetonitrile.
Experimental Protocol: RP-HPLC Purification of this compound
Objective: To purify the crude this compound dipeptide to >95% purity.
Materials:
-
Crude this compound peptide, dissolved in Mobile Phase A.
-
Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
UV Detector (monitoring at 220 nm and 280 nm).
Methodology:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient for a dipeptide might be from 5% to 50% B over 30-40 minutes.
-
Fraction Collection: Monitor the column effluent using the UV detector. The peptide bond absorbs strongly at ~220 nm, while the tryptophan indole ring provides a specific signal at 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity specification (>95%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to remove the solvent, yielding the final product as a fluffy, white powder.
Applications and Significance
The this compound motif is more than just a simple dipeptide; its structural and chemical properties make it significant in several areas:
-
Antimicrobial Peptides (AMPs): Many AMPs are rich in cationic (like lysine) and aromatic/hydrophobic (like tryptophan) residues. The combination is critical for interacting with and disrupting bacterial membranes. Peptides composed of repeating K-W motifs have demonstrated potent antibacterial activity.[20]
-
Drug Delivery: The cationic nature of lysine can facilitate interaction with negatively charged cell membranes, while the hydrophobic tryptophan can aid in membrane insertion. This makes this compound-containing peptides candidates for cell-penetrating peptides (CPPs) used to deliver therapeutic cargo into cells.
-
Structural Biology: As highlighted, the this compound cation-π interaction is a key stabilizing force in protein folding and protein-protein interactions.[10][12] Studying this dipeptide in isolation provides a simplified model system for understanding this fundamental biochemical interaction.
Conclusion
The this compound dipeptide is a deceptively simple molecule that encapsulates several core principles of chemical biology. Its structure is a synergistic combination of the basicity of lysine and the aromaticity of tryptophan, linked by the rigid and planar peptide bond. The dominant non-covalent feature, the intramolecular cation-π interaction, provides a powerful model for understanding a key force in protein stability and molecular recognition. A firm grasp of its covalent and supramolecular chemistry, along with the established protocols for its synthesis and purification, provides researchers and drug developers with the foundational knowledge to harness the unique properties of this important structural motif.
References
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- Microbe Notes. (2015, July 16). Peptide Bond- Definition, Formation, Degradation, Examples.
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- Wikipedia. (n.d.). Peptide bond.
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- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- Proteopedia. (2024, June 10). Cation-pi interactions.
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- Wikipedia. (n.d.). Amino acid.
- The Biology Project, University of Arizona. (n.d.). Lysine. Amino Acids.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Park, Y., et al. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Amino Acids, 43(2), 859–867.
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An In-depth Technical Guide to the Theoretical Modeling of Lysine-Tryptophan Interactions
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the Lysine-Tryptophan Interaction
In the intricate molecular choreography that governs life, the non-covalent interactions between amino acid residues are the nuanced steps that dictate protein folding, stability, and function. Among these, the interaction between lysine (Lys) and tryptophan (Trp) stands out as a particularly compelling case study. This pairing, a classic example of a cation-π interaction, brings together the positively charged primary amine of the lysine sidechain and the electron-rich aromatic indole ring of tryptophan.[1][2] This fundamental interaction is not merely a chemical curiosity; it is a critical determinant in a vast array of biological processes, from stabilizing protein structures to mediating protein-ligand and protein-protein recognition events.[2][3][4] For researchers in drug development, understanding and accurately modeling this interaction is paramount for the rational design of novel therapeutics that can effectively target and modulate protein function.
This guide provides a comprehensive technical overview of the theoretical methods available to model the Lys-Trp interaction. We will delve into the quantum mechanical underpinnings that govern this interaction, explore the application of molecular dynamics simulations to probe its dynamic nature, and provide practical, field-proven insights into the methodological choices that a researcher must make. The aim is to equip you not just with protocols, but with the causal understanding necessary to apply these computational tools with scientific integrity and confidence.
Section 1: The Quantum Mechanical Heart of the Matter: Ab Initio Approaches
To truly understand the this compound interaction, we must first dissect it at the level of electron orbitals and fundamental forces. Quantum mechanics (QM) provides the theoretical framework for this deep dive, offering a range of methods to calculate the interaction energy and decompose it into physically meaningful components.[5][6][7]
The Nature of the Cation-π Interaction
The primary contributor to the favorable interaction between lysine and tryptophan is the cation-π interaction.[1][8][9] This is a potent non-covalent force that arises from the electrostatic attraction between the positively charged lysine sidechain (the cation) and the quadrupole moment of the tryptophan's aromatic indole ring (the π system).[1] Beyond simple electrostatics, induction and dispersion forces also play significant roles and must be accurately accounted for in high-level theoretical treatments.
Choosing the Right Quantum Chemistry Method
A plethora of QM methods exist, each with its own balance of accuracy and computational cost. For studying non-covalent interactions like the this compound pairing, the choice of method is critical.
-
Density Functional Theory (DFT): DFT has emerged as a workhorse for its favorable balance of cost and accuracy. However, not all DFT functionals are created equal when it comes to non-covalent interactions. Functionals from the M06 suite, for instance, have been shown to perform well in reproducing experimental cation-π binding energies.[8][9] It is crucial to select functionals that are specifically parameterized to capture long-range electron correlation, which is the physical origin of dispersion forces.[5] The ωB97X-D functional is another excellent choice for this purpose.[10]
-
Symmetry-Adapted Perturbation Theory (SAPT): For a detailed understanding of the physical nature of the interaction, SAPT is an invaluable tool.[5][11] SAPT decomposes the interaction energy into physically interpretable components: electrostatics, exchange, induction, and dispersion. This allows for a quantitative assessment of the relative importance of each force in the this compound interaction. The XSAPT family of methods extends this capability to larger, many-body systems.[5]
-
Coupled Cluster (CC) Theory: Widely considered the "gold standard" in quantum chemistry for its high accuracy, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide benchmark-quality interaction energies. However, the steep computational scaling of these methods often limits their application to smaller model systems of the this compound pair (e.g., methylammonium and indole).
Energy Decomposition Analysis (EDA)
Energy Decomposition Analysis (EDA) is a powerful computational technique that partitions the total interaction energy into distinct physical components, offering deep insights into the nature of the chemical bond or intermolecular interaction.[11][12][13][14][15] For the this compound interaction, an EDA can quantify the contributions of:
-
Electrostatics: The classical Coulombic interaction between the charge distributions of the two residues.
-
Pauli Repulsion (Exchange): The short-range repulsion arising from the Pauli exclusion principle.
-
Orbital Interaction (Polarization and Charge Transfer): The stabilization resulting from the mixing of occupied and virtual orbitals of the interacting fragments.
-
Dispersion: The attractive interaction arising from correlated electron fluctuations.
Various EDA schemes are available, often implemented within popular quantum chemistry software packages.[11][12]
Practical Workflow for QM Calculations of a this compound Pair
Here, we outline a self-validating protocol for a high-level QM analysis of a model this compound system (e.g., protonated methylamine and indole).
Experimental Protocol: QM Interaction Energy and EDA
-
Geometry Optimization:
-
Construct the initial geometries of the individual lysine and tryptophan sidechain analogues (e.g., methylammonium and 3-methylindole).
-
Perform separate geometry optimizations for each molecule using a suitable DFT method and basis set (e.g., ωB97X-D/6-311++G(d,p)).[10]
-
Arrange the optimized monomers in a desired orientation (e.g., the cation centered over the indole ring).
-
Perform a geometry optimization of the interacting complex.
-
-
Interaction Energy Calculation:
-
Calculate the single-point energy of the optimized complex.
-
Calculate the single-point energies of the individual monomers in their geometry within the complex.
-
The interaction energy is then calculated as: ΔE_int = E_complex - (E_lys + E_trp)
-
To obtain a more accurate interaction energy, correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method.
-
-
Energy Decomposition Analysis:
-
Perform an EDA calculation on the optimized complex using a method like SAPT or a DFT-based EDA scheme. This will yield the quantitative contributions of the different energy components.
-
-
Validation:
-
Compare the calculated interaction energies with benchmark values from the literature or higher-level calculations (e.g., CCSD(T)).
-
Ensure that the decomposed energy terms sum to the total interaction energy, providing an internal check of the calculation.
-
Table 1: Representative Interaction Energy Components for a Model this compound (Cation-π) Interaction
| Energy Component | Typical Contribution (kcal/mol) | Physical Origin |
| Electrostatic | -10 to -15 | Attraction between the positive charge of lysine and the negative electrostatic potential above and below the tryptophan ring. |
| Pauli Repulsion | +8 to +12 | Short-range repulsion due to overlapping electron clouds. |
| Orbital Interaction | -3 to -6 | Polarization of the tryptophan π-electron cloud by the lysine cation and charge transfer. |
| Dispersion | -4 to -7 | Correlated fluctuations of electrons in both residues. |
| Total Interaction Energy | -9 to -16 | Sum of all attractive and repulsive contributions. |
Section 2: Capturing the Dance: Molecular Dynamics Simulations
While QM methods provide a static, high-resolution snapshot of the this compound interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of this pair within the context of a fully solvated, flexible protein.[16][17] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the protein atoms move and interact over time.[16]
The Role of Force Fields
MD simulations rely on a "force field" to describe the potential energy of the system as a function of its atomic coordinates.[16][17][18] The force field is a set of mathematical functions and parameters that approximate the quantum mechanical interactions.[16][17] The choice of force field is arguably the most critical decision in setting up an MD simulation.[19][20]
-
Commonly Used Protein Force Fields: Several well-established force fields are widely used for protein simulations, including AMBER, CHARMM, GROMOS, and OPLS-AA.[16][17][19] Each has its own strengths and has been parameterized against different sets of experimental data. For instance, the AMBER force fields are particularly popular for protein and nucleic acid simulations.[19]
-
Polarizable vs. Additive Force Fields: Traditional force fields are "additive," meaning they use fixed partial charges on each atom.[16] However, the this compound interaction involves significant polarization of the tryptophan ring by the lysine cation. Polarizable force fields, such as the Drude and AMOEBA models, explicitly account for this electronic polarization and can offer a more accurate description of such interactions.[2][16]
Workflow for Simulating a this compound Containing Protein
The following is a generalized workflow for setting up and running an MD simulation of a protein containing a key this compound interaction using GROMACS, a popular open-source MD engine.[21][22][23]
Experimental Protocol: MD Simulation of a Protein in Water
-
System Preparation:
-
Obtain a Starting Structure: Begin with a high-quality crystal structure or a well-validated homology model of the protein of interest.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER14SB).[24]
-
Solvation: Place the protein in a periodic box of water molecules (e.g., TIP3P).[24]
-
Neutralization: Add counter-ions to neutralize the system's total charge.[21]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes.[21]
-
-
Equilibration:
-
NVT Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein.
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the density of the system to equilibrate.[21][25]
-
-
Production Run:
-
Run the simulation for the desired length of time (nanoseconds to microseconds, depending on the process of interest). Save the coordinates of the atoms at regular intervals to generate a trajectory.
-
-
Analysis:
-
Analyze the trajectory to investigate the this compound interaction. This can include measuring the distance and angle between the interacting groups, calculating the interaction energy over time, and observing the conformational flexibility of the residues.
-
Diagram 1: General Workflow for Molecular Dynamics Simulation
Caption: A flowchart illustrating the key stages of a molecular dynamics simulation.
Parameterization of Non-Canonical Amino Acids
A significant challenge arises when studying proteins containing non-canonical amino acids (ncAAs), as standard force fields do not include parameters for these residues.[26][27] In such cases, a rigorous parameterization protocol is required. This typically involves:
-
Quantum Chemical Calculations: Performing high-level QM calculations on a small model of the nCAA to derive properties like bond lengths, angles, dihedral angles, and partial atomic charges.[28][29][30]
-
Parameter Fitting: Fitting the QM data to the functional forms used in the chosen force field.
-
Validation: Testing the new parameters by running MD simulations of the nCAA in a simple system (e.g., a dipeptide in water) and comparing the results to experimental data or the initial QM calculations.
Several tools and tutorials are available to guide researchers through this process for force fields like AMBER.[26][27][31]
Section 3: Bridging the Gap: QM/MM Methods
For systems where a purely QM approach is too computationally expensive and a classical MD simulation may not be accurate enough, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise. In a QM/MM simulation, a small, chemically important region of the system (e.g., the this compound pair and their immediate surroundings) is treated with a QM method, while the rest of the protein and the solvent are treated with a classical force field. This approach allows for the accurate description of electronic effects like polarization and charge transfer in the region of interest, while still being computationally tractable for large biomolecular systems. Several software packages, such as GROMACS in conjunction with ORCA or Gaussian, support QM/MM simulations.[32]
Diagram 2: Conceptual Representation of a QM/MM Simulation
Caption: A diagram illustrating the partitioning of a system in a QM/MM simulation.
Conclusion: An Integrated Approach for a Multifaceted Interaction
The theoretical modeling of the this compound interaction is not a one-size-fits-all endeavor. The optimal approach depends on the specific scientific question being addressed. For a deep, quantitative understanding of the fundamental forces at play, high-level QM calculations are indispensable. To explore the dynamic behavior of this interaction within the context of a larger biological system, MD simulations provide the necessary temporal and spatial resolution. And for systems that demand both quantum accuracy and the inclusion of the broader environment, QM/MM methods offer a balanced and powerful solution.
By carefully selecting and applying these theoretical tools, and by grounding our computational experiments in the principles of scientific integrity and self-validation, we can unlock a deeper understanding of the critical role that the this compound interaction plays in biology and leverage that knowledge for the advancement of drug discovery and development.
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Hassanali, A. A., et al. (2006). A Molecular Dynamics Study of this compound-Lys: Structure and Dynamics in Solution Following Photoexcitation. The Journal of Physical Chemistry B, 110(21), 10497-10508. [Link]
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Case, D. A., et al. (2005). The Amber 9 intermolecular potential. Journal of Computational Chemistry, 26(16), 1668-1688. [Link]
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Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB. Journal of Chemical Theory and Computation, 11(8), 3696-3713. [Link]
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Riley, K. E., & Hobza, P. (2011). A computational comparison into the cation–π interaction and its effect on the intramolecular hydrogen bond in the different complexes of 5-Aminosalicylic acid with its thio analogous. Chemical Review and Letters, 6, 183-190. [Link]
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Seibert, J., et al. (2020). Lewis structures of amino acids lysine and tryptophan, building.... ResearchGate. [Link]
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Tsompana, M., & Tsaousis, A. D. (2014). A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain. Biochemistry, 53(1), 57-67. [Link]
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Efimov, A. V., et al. (2018). Effect of Site-Specific Intermolecular Lysine-Tryptophan Interactions on the Aggregation of Gramicidin-Based Peptides Leading to Pore Formation in Lipid Membranes. Journal of Membrane Biology, 251(4), 521-532. [Link]
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de Kruijff, B., et al. (1995). Different membrane anchoring positions of tryptophan and lysine in synthetic transmembrane alpha-helical peptides. Biochemistry, 34(39), 12647-12654. [Link]
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An In-Depth Technical Guide to the Stability and Degradation Pathways of Lys-Trp
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Dipeptide Stability in Modern Therapeutics
The therapeutic landscape is increasingly embracing peptide-based modalities, prized for their high specificity and potent biological activity. Among these, dipeptides such as Lys-Trp serve as vital building blocks for more complex peptidomimetics and as standalone therapeutic agents. However, the inherent chemical liabilities of their constituent amino acids present significant challenges to formulation development and long-term stability. This guide, intended for the discerning scientific professional, moves beyond a superficial overview to provide a deep, mechanistic understanding of the factors governing the stability of the this compound dipeptide. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the causal understanding necessary to anticipate, diagnose, and mitigate degradation, ensuring the integrity and efficacy of your therapeutic candidates.
Section 1: The Molecular Architecture of this compound: Inherent Reactivities of Lysine and Tryptophan
The stability of the this compound dipeptide is fundamentally dictated by the chemical properties of its constituent residues: lysine, a basic amino acid with a primary amine in its side chain, and tryptophan, an aromatic amino acid containing a reactive indole ring.
Lysine (Lys): The ε-amino group of the lysine side chain is a primary nucleophile and a site susceptible to various modifications. Under physiological and formulation conditions, this amine can participate in Maillard reactions with reducing sugars, undergo adduction with reactive carbonyl species, and be a target for oxidation. The oxidation of lysine can lead to the formation of α-aminoadipic semialdehyde (AAS) and its more stable oxidation product, α-aminoadipic acid (AAA)[1].
Tryptophan (Trp): The indole side chain of tryptophan is electron-rich and highly susceptible to oxidation. This reactivity is a double-edged sword; it is crucial for the biological function of many tryptophan-containing proteins, but it also represents a primary degradation pathway. The indole ring can be oxidized by a variety of reactive oxygen species (ROS), leading to a cascade of degradation products. Furthermore, the indole moiety is a potent chromophore, making tryptophan-containing peptides susceptible to photodegradation.
The peptide bond linking lysine and tryptophan introduces a degree of conformational rigidity. Moreover, the positively charged lysine side chain can engage in a stabilizing cation-π interaction with the electron-rich indole ring of tryptophan. This non-covalent interaction can influence the local chemical environment and, consequently, the reactivity of both residues.
Caption: Principal degradation pathways of the this compound dipeptide.
Photodegradation
The indole ring of tryptophan is a strong chromophore, absorbing light in the UV region (around 280 nm). This absorption can lead to the formation of excited states that are highly reactive and can initiate a cascade of photochemical reactions, resulting in a variety of degradation products. Photo-oxidation often leads to the same products as chemical oxidation (NFK, Kyn), but other complex photoproducts can also be formed.[2][3][4] The presence of photosensitizers can accelerate these processes.
Section 3: Experimental Workflow for Stability Assessment: A Self-Validating System
A robust stability testing program is not merely a set of experiments but a self-validating system designed to provide unequivocal data on the degradation profile of a therapeutic candidate. The following protocol outlines a comprehensive approach to assessing this compound stability.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. They are designed to accelerate the degradation of the dipeptide under harsh conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a controlled concentration of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample using a stability-indicating analytical method (see Section 3.2).
Caption: Experimental workflow for forced degradation studies of this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is the gold standard.
Key Considerations for Method Development:
-
Chromatography: Reversed-phase HPLC (RP-HPLC) is typically employed to separate the polar this compound from its potentially less polar degradation products. A gradient elution method is often necessary to achieve adequate resolution.
-
Detection:
-
UV-Vis Detection: The tryptophan indole ring provides a strong UV chromophore (λmax ≈ 280 nm), allowing for sensitive detection of the parent dipeptide and many of its degradation products.
-
Mass Spectrometry (MS): MS detection is indispensable for the identification and characterization of degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for definitive identification.
-
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[5][6]
Section 4: Quantitative Analysis of this compound Degradation
The following table provides a representative summary of quantitative data that could be obtained from a forced degradation study of this compound. The percentage of degradation is determined by the decrease in the peak area of the intact this compound in the stressed sample compared to the control.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products Identified (by LC-MS) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Lysine, Tryptophan |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Lysine, Tryptophan |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | N-formylkynurenine, Kynurenine, Hydroxytryptophan |
| Thermal | 48 hours | 80°C | 10% | Lysine, Tryptophan, minor oxidation products |
| Photolytic | ICH Guideline | 25°C | 30% | N-formylkynurenine, Kynurenine, various photoproducts |
Note: This data is illustrative. Actual degradation rates and products will depend on the specific experimental conditions.
Section 5: Formulation Strategies for Enhancing this compound Stability
A thorough understanding of the degradation pathways of this compound enables the rational design of stable formulations.
-
pH Control: Maintaining the pH of the formulation within a stable range (typically slightly acidic to neutral) is critical to minimize both acid- and base-catalyzed hydrolysis of the peptide bond. The use of appropriate buffer systems is essential.
-
Exclusion of Oxygen: To mitigate oxidative degradation, particularly of the tryptophan residue, formulations should be protected from oxygen. This can be achieved by manufacturing under an inert atmosphere (e.g., nitrogen or argon) and using oxygen-impermeable packaging.
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or methionine, can help to scavenge reactive oxygen species and protect the tryptophan residue from oxidation.
-
Light Protection: To prevent photodegradation, formulations containing this compound must be protected from light by using amber vials or other light-blocking packaging.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly enhance the stability of this compound by removing water, which is a key reactant in hydrolytic degradation and can mediate oxidative processes.
-
Excipient Selection: Careful selection of excipients is crucial. Reducing sugars should be avoided to prevent Maillard reactions with the lysine side chain. The compatibility of all excipients with this compound should be thoroughly evaluated.
Conclusion: A Proactive Approach to Dipeptide Stability
The stability of the this compound dipeptide is a complex interplay of its inherent chemical properties and the external environmental factors it is exposed to. A proactive and mechanistically driven approach to stability assessment, grounded in a deep understanding of the degradation pathways of both the peptide backbone and the individual amino acid side chains, is essential for the successful development of robust and effective peptide-based therapeutics. By employing rigorous forced degradation studies and developing validated, stability-indicating analytical methods, researchers and drug development professionals can confidently navigate the challenges of peptide formulation and ensure the delivery of safe and efficacious medicines to patients.
References
- Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (2001). Identification of tryptophan oxidation products in the bovine lens. Journal of Biological Chemistry, 276(47), 44177-44184.
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Forced Degradation Products of Liraglutide: A Comparative Study of Similarity Between Originator and Analogue Version by Liquid Chromatography–Mass Spectrometry. (2023). Request PDF. [Link]
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LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. (2008). PubMed. [Link]
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Stability-indicating methods for peptide drug analysis. (n.d.). AMSbiopharma. [Link]
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Reactivity and degradation products of tryptophan in solution and proteins. (2020). PubMed. [Link]
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Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. (2023). MDPI. [Link]
-
Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? (n.d.). PMC. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. (n.d.). ResearchGate. [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. (n.d.). Agilent. [Link]
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Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. (n.d.). Request PDF. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. (n.d.). ACS Publications. [Link]
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Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. (2023). MDPI. [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.). SpringerLink. [Link]
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Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. (2023). ACS Publications. [Link]
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Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. (1995). PubMed. [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (2020). International Journal of Pharmaceutical Investigation. [Link]
-
Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. (2019). PubMed. [Link]
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Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. (n.d.). PMC. [Link]
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Post-translational modification. (n.d.). Wikipedia. [Link]
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A Technical Guide to the Enzymatic Synthesis of L-lysyl-L-tryptophan: A Modern Approach to Dipeptide Production
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of the dipeptide L-lysyl-L-tryptophan. Moving beyond traditional chemical synthesis routes, this document explores the rationale and practical application of proteases as catalysts for peptide bond formation. We will delve into the selection of suitable enzymes, the optimization of reaction parameters, and the downstream purification and analytical characterization of the target dipeptide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the specificity, mild reaction conditions, and stereoselectivity offered by enzymatic methodologies for the production of bioactive peptides.
Introduction: The Case for Enzymatic Peptide Synthesis
L-lysyl-L-tryptophan, a dipeptide composed of the essential amino acids L-lysine and L-tryptophan, holds potential in various biomedical and pharmaceutical applications. Its constituent amino acids play crucial roles in biological processes; L-lysine is a fundamental building block for proteins and is involved in collagen formation and calcium absorption, while L-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin. The dipeptide itself may exhibit unique bioactivities, making its efficient and pure synthesis a topic of significant interest.
Traditionally, peptide synthesis has been dominated by chemical methods, such as solid-phase peptide synthesis (SPPS). While powerful, these approaches often involve harsh reagents, protecting groups that require multiple addition and removal steps, and can lead to racemization and the generation of significant chemical waste. Enzymatic peptide synthesis, utilizing proteases in a reverse or kinetically controlled manner, offers a compelling "green" alternative. This biocatalytic approach provides several key advantages:
-
Stereospecificity: Enzymes exclusively act on L-amino acids, ensuring the synthesis of the desired stereoisomer without the need for chiral precursors or the risk of racemization.
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous buffers at or near neutral pH and moderate temperatures, preserving the integrity of sensitive functional groups.
-
High Specificity: The inherent substrate specificity of enzymes can reduce the formation of byproducts, simplifying downstream purification.
-
Reduced Environmental Impact: The use of water as a solvent and the biodegradable nature of enzymes contribute to a more sustainable synthetic process.
This guide will focus on the practical aspects of developing a robust enzymatic synthesis process for L-lysyl-L-tryptophan, from the initial enzyme selection to the final product analysis.
The Heart of the Matter: Enzyme Selection and Mechanistic Considerations
The success of enzymatic peptide synthesis hinges on the selection of an appropriate protease. These enzymes, which naturally hydrolyze peptide bonds, can be coaxed to catalyze their formation under specific non-equilibrium conditions. This can be achieved through either thermodynamically or kinetically controlled synthesis.
-
Thermodynamically Controlled Synthesis: This approach shifts the reaction equilibrium towards synthesis by manipulating reaction conditions, such as removing the product from the reaction mixture (e.g., through precipitation). However, this method is often slow and requires high enzyme concentrations.
-
Kinetically Controlled Synthesis: This more common approach utilizes an activated acyl donor (e.g., an amino acid ester) and a nucleophilic amino component. The enzyme catalyzes the rapid formation of a peptide bond before the competing hydrolysis of the acyl donor can occur.
For the synthesis of L-lysyl-L-tryptophan, we need an enzyme that can accommodate L-lysine as the nucleophile (amine component) and an activated form of L-tryptophan as the acyl donor, or vice versa. The specificity of the enzyme's active site is paramount.
Candidate Enzymes for L-lysyl-L-tryptophan Synthesis
Based on known protease specificities, several enzymes present as strong candidates for this synthesis:
-
α-Chymotrypsin: This serine protease exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic and aromatic residues, such as tryptophan, tyrosine, and phenylalanine. This makes it an excellent candidate for catalyzing the formation of a peptide bond where tryptophan is the acyl donor.
-
Thermolysin: A metalloprotease from Bacillus thermoproteolyticus, thermolysin shows a preference for hydrophobic amino acids at the N-terminal side of the scissile bond in hydrolysis. This suggests its potential utility in a synthesis where L-lysine's amino group attacks an activated tryptophan.
-
Papain: This cysteine protease from papaya has a broad substrate specificity but shows a preference for hydrophobic residues and lysine at the P2 position (the second amino acid from the cleavage site towards the N-terminus). Its versatility makes it a candidate worth investigating.
For the purpose of this guide, we will focus on a kinetically controlled synthesis strategy utilizing α-chymotrypsin , leveraging its well-defined specificity for tryptophan at the C-terminus of the acyl donor.
The Catalytic Mechanism: A Closer Look
The chymotrypsin-catalyzed synthesis of L-lysyl-L-tryptophan would proceed via the "Ping-Pong" mechanism characteristic of serine proteases.
In this proposed mechanism, the activated L-tryptophan ester first binds to the active site of α-chymotrypsin. The catalytic serine residue attacks the ester carbonyl, forming a covalent acyl-enzyme intermediate and releasing the alcohol. Subsequently, the amino group of L-lysine enters the active site and attacks the carbonyl of the tryptophan now attached to the enzyme, leading to the formation of the peptide bond and the release of the L-lysyl-L-tryptophan dipeptide, regenerating the free enzyme.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, exemplary protocol for the enzymatic synthesis of L-lysyl-L-tryptophan. It is crucial to note that optimization of these parameters is essential for achieving high yields and purity.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| α-Chymotrypsin (from bovine pancreas) | Proteomics Grade | Sigma-Aldrich | Biocatalyst |
| L-Tryptophan methyl ester hydrochloride | ≥98% | Sigma-Aldrich | Acyl donor |
| L-Lysine hydrochloride | ≥98% | Sigma-Aldrich | Acyl acceptor (nucleophile) |
| Tris-HCl buffer | Molecular Biology Grade | Thermo Fisher Scientific | Reaction buffer |
| Hydrochloric acid (HCl) | ACS Grade | VWR | pH adjustment |
| Sodium hydroxide (NaOH) | ACS Grade | VWR | pH adjustment |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase |
| Trifluoroacetic acid (TFA) | HPLC Grade | Fisher Scientific | HPLC mobile phase additive |
| Deionized water | >18 MΩ·cm | Millipore | Solvent |
Experimental Workflow
The overall workflow for the synthesis and analysis of L-lysyl-L-tryptophan is depicted below.
Detailed Synthesis Protocol
-
Buffer Preparation: Prepare a 0.2 M Tris-HCl buffer and adjust the pH to 8.0 using 1 M HCl or 1 M NaOH. A slightly alkaline pH is often optimal for the deprotonation of the attacking amino group, which enhances its nucleophilicity.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin at a concentration of 10 mg/mL in the Tris-HCl buffer. Store on ice until use.
-
Substrate Solutions:
-
Prepare a 100 mM stock solution of L-tryptophan methyl ester hydrochloride in the Tris-HCl buffer.
-
Prepare a 200 mM stock solution of L-lysine hydrochloride in the Tris-HCl buffer. A higher concentration of the nucleophile can help to favor aminolysis over hydrolysis.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the substrate solutions to achieve final concentrations of 20 mM L-tryptophan methyl ester and 100 mM L-lysine.
-
Initiate the reaction by adding the α-chymotrypsin stock solution to a final concentration of 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by adding an equal volume of 1% (v/v) trifluoroacetic acid (TFA) in water. This will denature the enzyme and stop the reaction. Analyze the quenched samples by RP-HPLC to monitor the formation of the dipeptide and the consumption of the substrates.
-
Reaction Termination: After the optimal reaction time (as determined by the time-course analysis), terminate the entire reaction by adding 1% (v/v) TFA to the bulk solution to lower the pH to approximately 2-3.
Purification Protocol: Ion-Exchange Chromatography
The crude reaction mixture will contain unreacted amino acids, the dipeptide product, and the enzyme. Ion-exchange chromatography is an effective method for separating these components based on their net charge at a given pH.
-
Column and Buffer Preparation:
-
Use a strong cation exchange column (e.g., a column packed with a sulfopropyl resin).
-
Prepare two buffers: Buffer A (e.g., 20 mM sodium phosphate, pH 3.0) and Buffer B (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0).
-
-
Sample Loading: Adjust the pH of the terminated reaction mixture to that of Buffer A and load it onto the equilibrated cation exchange column. At pH 3.0, L-lysine and L-lysyl-L-tryptophan will have a net positive charge and bind to the column, while the unreacted L-tryptophan methyl ester (if any remains) and the denatured enzyme may not bind as strongly.
-
Elution: Elute the bound components using a linear gradient of Buffer B. The components will elute based on the strength of their positive charge, with L-lysine likely eluting at a higher salt concentration than the dipeptide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC to identify those containing the pure L-lysyl-L-tryptophan. Pool the pure fractions.
-
Desalting: If necessary, desalt the pooled fractions using a suitable method, such as solid-phase extraction or another round of RP-HPLC with a volatile buffer system.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the successful synthesis and purification of L-lysyl-L-tryptophan.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for assessing the purity of peptides.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm (for tryptophan's indole ring) |
| Injection Volume | 20 µL |
Under these conditions, the dipeptide should elute as a single, sharp peak. Purity can be calculated based on the peak area of the product relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized dipeptide by determining its molecular weight.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected Monoisotopic Mass: C₁₇H₂₄N₄O₃ - 332.1848 g/mol
-
Expected [M+H]⁺: 333.1927 m/z
Tandem mass spectrometry (MS/MS) can be further employed to sequence the dipeptide by fragmenting the parent ion and analyzing the resulting daughter ions, providing definitive structural confirmation.
Conclusion and Future Perspectives
This guide has outlined a comprehensive strategy for the enzymatic synthesis of L-lysyl-L-tryptophan using α-chymotrypsin. By leveraging the principles of kinetically controlled synthesis, a robust and sustainable process can be developed. The provided protocols for synthesis, purification, and analysis serve as a strong foundation for researchers in this field.
Future work could explore other proteases, such as thermolysin or papain, to compare yields and reaction efficiencies. Additionally, the use of immobilized enzymes could facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of this biocatalytic approach. The continued development of chemoenzymatic peptide synthesis methodologies promises to accelerate the discovery and production of novel bioactive peptides for a wide range of applications.
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alpha-Chymotrypsin as the Catalyst for Peptide Synthesis. PubMed. [Link]
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Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst (RSC Publishing). [Link]
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Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. MDPI. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]
-
LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. [Link]
Methodological & Application
Application Note: Utilizing Lys-Trp for a Model System in Fluorescence Quenching Assays
Introduction: The Power of Intrinsic Fluorescence
Fluorescence spectroscopy is a cornerstone of modern biochemical and biophysical research, routinely employed to investigate protein folding, conformational changes, and molecular interactions.[1] Many of these studies leverage the intrinsic fluorescence of proteins, which primarily arises from the aromatic amino acid tryptophan.[1][2] The indole side chain of tryptophan is a natural fluorophore, exhibiting strong UV absorption and an emission spectrum that is exquisitely sensitive to its local environment.[1][2] When a tryptophan residue is buried in the hydrophobic core of a protein, its fluorescence emission is typically blue-shifted and intense. Conversely, exposure to the aqueous solvent or interaction with other molecules can lead to a decrease in fluorescence intensity, a phenomenon known as quenching.[2][3]
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] It can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional encounters.[4] This sensitivity makes tryptophan fluorescence quenching a powerful tool for quantifying protein-ligand binding affinities and studying the kinetics of molecular interactions.[1][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the dipeptide L-lysyl-L-tryptophan (Lys-Trp) as a model system in fluorescence quenching assays. We will explore the fundamental principles of quenching, provide a step-by-step protocol for a typical experiment, and discuss the analysis and interpretation of the resulting data.
Scientific Principles: Static vs. Dynamic Quenching
Fluorescence quenching is broadly categorized into two primary mechanisms: static and dynamic quenching. Distinguishing between them is critical for the correct interpretation of experimental data.[7]
-
Static Quenching: This occurs when the fluorophore (in this case, the tryptophan in this compound) and the quencher molecule form a non-fluorescent complex in the ground state.[4][7][8] This pre-formed complex reduces the concentration of fluorophores available for excitation. A key characteristic of static quenching is a decrease in fluorescence intensity without any change in the fluorescence lifetime of the uncomplexed fluorophores.[7][9] The extent of static quenching typically decreases with increasing temperature, as higher temperatures can lead to the dissociation of the ground-state complex.[7]
-
Dynamic (Collisional) Quenching: This mechanism involves a direct interaction between the quencher and the fluorophore during the fluorophore's excited state.[7][8] Upon collision, the fluorophore returns to the ground state without emitting a photon. Dynamic quenching is a diffusion-controlled process; therefore, its efficiency increases with higher temperatures, which leads to greater molecular motion and more frequent collisions.[7][10] Unlike static quenching, dynamic quenching results in a decrease in both fluorescence intensity and fluorescence lifetime.[7][9]
The Stern-Volmer equation is a fundamental relationship used to analyze quenching data:[11][12]
F₀ / F = 1 + Ksv[Q] = 1 + kₒτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
kₒ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear plot of F₀/F versus [Q], known as a Stern-Volmer plot, is often indicative of a single quenching mechanism being dominant.[10][12]
The this compound Dipeptide as a Model System
The this compound dipeptide serves as an excellent, simplified model for studying the fundamental principles of tryptophan fluorescence and its quenching. It isolates the tryptophan fluorophore from the complex environment of a folded protein, where multiple residues and structural features could influence its photophysical properties.[13] This allows for a more direct investigation of the interaction between the fluorophore and a quencher. Studies on this compound have shown that its quantum yield and fluorescence lifetime are sensitive to factors like pH, which alters the charge state of the lysine residue and the peptide backbone.[13]
Application: A Model Assay for Ligand Interaction
Fluorescence quenching assays are widely used in drug discovery and basic research to screen for and characterize the binding of small molecules to target proteins.[14][15] By monitoring the quenching of intrinsic tryptophan fluorescence upon titration with a ligand, one can determine binding constants (Kₐ or Kₐ) and gain insights into the binding mechanism.[1][16]
Experimental Protocol: Characterizing a Model Quencher Using this compound
This protocol details a procedure to determine the Stern-Volmer constant (Ksv) for the quenching of this compound fluorescence by a generic quencher (e.g., acrylamide, a well-known collisional quencher).
1. Materials and Equipment
-
Reagents:
-
L-lysyl-L-tryptophan (this compound) dipeptide
-
Model Quencher (e.g., Acrylamide)
-
Buffer solution (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
High-purity water
-
-
Equipment:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Analytical balance
-
pH meter
-
2. Preparation of Stock Solutions
-
This compound Stock (1 mM): Accurately weigh the required amount of this compound and dissolve it in the buffer solution to a final concentration of 1 mM.
-
Quencher Stock (1 M): Accurately weigh the required amount of the quencher and dissolve it in the buffer solution to a final concentration of 1 M.
-
Scientist's Note: The quencher stock should be highly concentrated to avoid significant dilution of the fluorophore during titration.
-
3. Experimental Workflow Diagram
Caption: Experimental workflow for a fluorescence quenching titration assay.
4. Spectrofluorometer Setup
-
Excitation Wavelength (λₑₓ): 295 nm. This wavelength selectively excites tryptophan, minimizing excitation of other aromatic amino acids like tyrosine.[1]
-
Emission Wavelength (λₑₘ): Scan from 310 nm to 450 nm to record the full emission spectrum. The emission maximum for tryptophan in an aqueous environment is typically around 350-355 nm.[1][2]
-
Slit Widths (Excitation and Emission): Typically 5 nm. Adjust as necessary to optimize the signal-to-noise ratio.
5. Assay Procedure
-
Prepare the Fluorophore Solution: Dilute the 1 mM this compound stock solution with buffer to a final working concentration of 10 µM.
-
Initial Measurement (F₀): Pipette 2.0 mL of the 10 µM this compound solution into a quartz cuvette. Place it in the spectrofluorometer and record the fluorescence emission spectrum. The peak intensity is your F₀ value.
-
Titration: Add a small aliquot (e.g., 2 µL) of the 1 M quencher stock solution directly to the cuvette.
-
Mixing and Equilibration: Gently mix the solution by inverting the cuvette (sealed with paraffin film) or by gentle pipetting. Allow the solution to equilibrate for 1-2 minutes.
-
Quenched Measurement (F): Record the fluorescence emission spectrum again. The new peak intensity is your F value for that specific quencher concentration.
-
Repeat: Continue adding aliquots of the quencher stock, recording the fluorescence intensity after each addition, until the fluorescence signal is significantly quenched or no further changes are observed.
Data Analysis and Interpretation
1. Inner Filter Effect Correction
A critical consideration in quenching studies is the inner filter effect . This phenomenon occurs when the quencher absorbs light at either the excitation or emission wavelength, leading to an apparent decrease in fluorescence that is not due to true quenching.[1][3][6] To correct for this, a control titration should be performed using a non-interacting fluorophore with similar spectral properties, such as N-Acetyl-L-tryptophanamide (NATA).[1] The correction is applied using the following formula:
F₋₋₋ = F₋₋₋ * 10^((Aₑₓ + Aₑₘ)/2)
Where:
-
F₋₋₋ is the corrected fluorescence intensity.
-
F₋₋₋ is the observed fluorescence intensity.
-
Aₑₓ and Aₑₘ are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
2. Data Presentation
Organize your data in a clear, tabular format.
| Quencher Volume (µL) | Total Volume (mL) | [Quencher] (M) | F (a.u.) | F₀/F |
| 0 | 2.000 | 0 | Value | 1.00 |
| 2 | 2.002 | Value | Value | Value |
| 4 | 2.004 | Value | Value | Value |
| ... | ... | ... | ... | ... |
3. Stern-Volmer Analysis
-
Plot F₀/F on the y-axis against the [Quencher] on the x-axis.
-
Perform a linear regression analysis on the data points.
-
The slope of the resulting line is the Stern-Volmer constant, Ksv .[12] The y-intercept should be approximately 1.
4. Interpreting the Results
-
Linear Stern-Volmer Plot: A linear plot suggests that a single type of quenching mechanism (either purely static or purely dynamic) is occurring.[7][12][17]
-
Upward Curvature: An upward (positive) deviation from linearity often indicates the presence of both static and dynamic quenching occurring simultaneously.[7]
-
Downward Curvature: A downward (negative) deviation can suggest that only a fraction of the fluorophores is accessible to the quencher.
To definitively distinguish between static and dynamic quenching, temperature-dependent studies or fluorescence lifetime measurements are necessary.[7][10] For dynamic quenching, Ksv will increase with temperature, whereas for static quenching, Ksv will decrease.[7] In lifetime measurements, the ratio of lifetimes (τ₀/τ) will be equal to the intensity ratio (F₀/F) for dynamic quenching, while for static quenching, the lifetime will remain unchanged (τ₀/τ = 1).[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant quenching observed | Quencher is ineffective; Quencher concentration is too low; Incorrect buffer conditions (pH, ionic strength). | Verify quencher properties; Increase quencher concentration range; Optimize buffer conditions. |
| Precipitation in the cuvette | Low solubility of the quencher or this compound at the concentrations used. | Decrease the concentration of the stock solutions; Add a co-solvent like DMSO (if compatible with the system). |
| Highly non-linear Stern-Volmer plot | Complex quenching mechanism; Presence of inner filter effect; Photobleaching. | Perform inner filter effect correction; Reduce light exposure time/intensity; Consider more complex binding models for analysis. |
Conclusion
The use of the this compound dipeptide in fluorescence quenching assays provides a robust and accessible model for understanding the fundamental principles of molecular interactions. This system allows for the clear demonstration of quenching mechanisms and the application of Stern-Volmer analysis, serving as an invaluable tool for both educational purposes and as a control system in more complex drug discovery and protein interaction studies. By following the detailed protocols and data analysis steps outlined in this note, researchers can confidently employ this technique to generate reliable and interpretable data.
References
-
Wikipedia. Quenching (fluorescence). Available from: [Link].
- Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
-
ResearchGate. Why is important difference between dynamic and static quenching?. Available from: [Link].
-
Wikipedia. Stern–Volmer relationship. Available from: [Link].
-
Fiveable. Fluorescence quenching mechanisms | Photochemistry Class Notes. Available from: [Link].
- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
-
Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. Available from: [Link].
-
Virtual Labs. Estimation of the Quenching Constant from Stern-Volmer Plot. Available from: [Link].
-
Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed. Available from: [Link].
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
ResearchGate. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide | Request PDF. Available from: [Link].
-
University of Cambridge. Fluorescence Quenching. Available from: [Link].
-
Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot. Available from: [Link].
-
News-Medical.Net. Fluorescence Quenching. Available from: [Link].
- Callis, P. R., & Vivian, J. T. (2014). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The Journal of Physical Chemistry B, 118(29), 8516–8524.
-
UTUPub. Photoluminescence Quenchers in Drug Discovery. Available from: [Link].
- Wang, Z., Goparaju, G., & Gabbita, S. P. (2015). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PLoS ONE, 10(7), e0131240.
-
ResearchGate. Tryptophan quenching procedure for protein ligand interaction?. Available from: [Link].
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Application Notes and Protocols for Investigating Photoinduced Electron Transfer in the Lys-Trp Model System
Introduction: The Lys-Trp Dipeptide as a Versatile Model for Photoinduced Electron Transfer
The study of photoinduced electron transfer (PET) in biological systems is fundamental to understanding a wide range of processes, from photosynthesis and DNA repair to the mechanisms of photodamage in proteins. The dipeptide L-lysyl-L-tryptophan (this compound) has emerged as an invaluable model system for elucidating the intricate dynamics of PET. This is due to the presence of tryptophan (Trp), an intrinsic fluorescent chromophore that acts as the photoexcited electron donor, and lysine (Lys), whose protonated amino group can act as an electron acceptor. The close proximity of these residues within a simple, well-defined peptide backbone allows for the detailed investigation of the factors governing electron transfer rates and pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical methodologies for studying PET in the this compound model. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key spectroscopic techniques.
Theoretical Framework: Unraveling the PET Dynamics in this compound
Upon absorption of a photon, the indole side chain of tryptophan is promoted to an excited singlet state (¹Trp*). From this state, several competing de-excitation pathways exist, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. In the presence of a suitable electron acceptor, such as the protonated amine of lysine, photoinduced electron transfer can occur, leading to the formation of a radical ion pair: a tryptophan radical cation (Trp•+) and a lysine radical with an excess electron.
The efficiency and kinetics of this PET process are exquisitely sensitive to a variety of factors:
-
Distance and Orientation: The spatial relationship between the Trp donor and the Lys acceptor is a critical determinant of the electron transfer rate.
-
Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can significantly influence the stability of the charge-separated state and, consequently, the PET dynamics.[1]
-
pH: The protonation state of the lysine residue is crucial, as the protonated form is a much better electron acceptor. The fluorescence quantum yield of this compound is highly dependent on pH.[2][3]
-
Stereochemistry: The relative orientation of the amino acid side chains, dictated by whether they are L- or D-isomers, can impact the efficiency of PET. Studies on Lys-{L/D-Trp}-Lys have shown that the L-isomer exhibits more efficient quenching of the Trp excited state through an electron transfer mechanism compared to the D-analog.[4][5][6][7][8]
The peptide bond itself has also been proposed as a potential electron acceptor, adding another layer of complexity and interest to the photophysics of these systems.[4][5][6][7][8]
Experimental Techniques for Probing PET in this compound
A multi-faceted approach employing a suite of spectroscopic techniques is essential for a thorough investigation of PET in the this compound model.
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Principle: fs-TAS is a powerful pump-probe technique that allows for the direct observation of the transient species involved in the PET process on their natural femtosecond to picosecond timescale.[9][10] An ultrashort laser pulse (the pump) excites the tryptophan, and a second, time-delayed pulse (the probe) measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, one can track the formation and decay of the excited state of tryptophan and the appearance of the tryptophan radical cation, providing direct kinetic information about the electron transfer event.
Experimental Workflow:
Femtosecond Transient Absorption Spectroscopy Workflow.
Protocol:
-
Sample Preparation:
-
Dissolve this compound dipeptide in the buffer of choice (e.g., phosphate buffer at a specific pH). The concentration should be adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 or 2 mm path length cuvette.[9]
-
Filter the solution to remove any scattering particles.
-
Use a flow cell to circulate the sample during the experiment to prevent photodegradation.[11]
-
-
Instrument Setup:
-
Use an amplified Ti:Sapphire laser system to generate femtosecond pulses.[9]
-
The pump wavelength should be set to excite tryptophan, typically around 280-290 nm.
-
The probe pulse is a white-light continuum generated by focusing a portion of the fundamental laser beam into a nonlinear crystal.
-
Ensure spatial and temporal overlap of the pump and probe beams at the sample position.
-
-
Data Acquisition:
-
Record the change in absorbance (ΔA) of the probe as a function of wavelength and time delay between the pump and probe pulses.
-
Collect data over a range of time delays, from femtoseconds to nanoseconds, to capture the entire kinetic profile of the PET process.
-
-
Data Analysis:
-
The raw data is a 2D map of ΔA versus wavelength and time.
-
Use singular value decomposition (SVD) to deconvolve the data into spectral and temporal components.[12]
-
Perform global kinetic analysis by fitting the temporal components to a multi-exponential decay model to extract the time constants for the various processes (e.g., excited-state decay, charge separation, charge recombination).[13][14]
-
Time-Resolved Fluorescence Spectroscopy
Principle: This technique measures the decay of tryptophan fluorescence following pulsed excitation. In the absence of an electron acceptor, the fluorescence decays with a characteristic lifetime. In the presence of lysine, the PET process provides an additional non-radiative decay pathway, leading to a shortening of the fluorescence lifetime and a decrease in the fluorescence quantum yield. By measuring these changes, one can quantify the rate of electron transfer. Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements.[15][16]
Experimental Workflow:
Time-Resolved Fluorescence Spectroscopy Workflow.
Protocol:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in the desired buffer.
-
Prepare a reference solution of N-acetyl-L-tryptophanamide (NATA) or tryptophan alone at the same concentration to determine the unquenched fluorescence lifetime.
-
Ensure the optical density of the solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Use a pulsed light source with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser). The excitation wavelength should be around 280 nm.
-
Use a monochromator to select the emission wavelength (typically the maximum of the tryptophan fluorescence, around 350 nm).
-
Employ a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).
-
Collect the fluorescence decay profiles for the this compound and reference solutions.
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to a sum of exponential decay functions, convoluted with the IRF.[1][4]
-
The rate of electron transfer (k_PET) can be calculated from the quenched (τ_q) and unquenched (τ_0) fluorescence lifetimes using the following equation: k_PET = (1/τ_q) - (1/τ_0)
-
Nuclear Magnetic Resonance (NMR) and Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP)
Principle: NMR spectroscopy can provide structural information about the this compound dipeptide in solution. Photo-CIDNP is a powerful technique that dramatically enhances the NMR signals of molecules that have undergone a photochemical reaction involving radical pairs.[17] By irradiating the sample in the NMR spectrometer, the non-Boltzmann nuclear spin state distribution created during the PET process can be observed as enhanced absorption or emission signals for the tryptophan protons. The presence of photo-CIDNP effects is a direct confirmation of the formation of radical intermediates.[5][6]
Protocol:
-
Sample Preparation: [18][19][20][21][22]
-
Dissolve the this compound peptide in a deuterated solvent (e.g., D₂O) to the desired concentration (typically in the millimolar range for peptide samples).[19]
-
For photo-CIDNP experiments, a photosensitizer such as a flavin derivative is often added to the solution.[5]
-
Filter the sample into a high-quality NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a probe that allows for laser irradiation of the sample.
-
A laser with a wavelength suitable for exciting the photosensitizer or tryptophan directly is required.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample in the dark.
-
Acquire a second spectrum while irradiating the sample with the laser.
-
The difference between the light and dark spectra reveals the photo-CIDNP enhancements.
-
-
Data Analysis:
-
Analyze the enhanced signals in the photo-CIDNP spectrum to identify the specific protons of tryptophan that are polarized.
-
The sign and magnitude of the enhancements provide information about the magnetic parameters of the radical pair and the reaction mechanism.
-
Quantitative Data Presentation
| Parameter | Technique | Information Gained | Typical Values for this compound |
| Fluorescence Quantum Yield (Φf) | Steady-State Fluorescence | Efficiency of fluorescence | 0.014 - 0.14 (highly pH dependent)[2][3] |
| Fluorescence Lifetime (τf) | Time-Resolved Fluorescence | Excited state lifetime | 0.77 - 4 ns (pH and conformation dependent)[2][3] |
| Electron Transfer Rate (k_PET) | fs-TAS, Time-Resolved Fluorescence | Rate of charge separation | Can be on the picosecond timescale |
| Radical Ion Pair Lifetime | fs-TAS | Stability of the charge-separated state | Varies with solvent and conditions |
Conclusion and Future Perspectives
The this compound dipeptide serves as a powerful and versatile model system for dissecting the fundamental principles of photoinduced electron transfer in a biologically relevant context. The combination of femtosecond transient absorption spectroscopy, time-resolved fluorescence, and photo-CIDNP NMR provides a robust toolkit for a comprehensive investigation of the intricate dynamics of this process. The insights gained from studying this simple system have profound implications for understanding more complex phenomena in proteins and for the rational design of novel photochemically active biomaterials and therapeutics.
References
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- Bagratuni, V. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3331.
- Fedin, M. V., et al. (2023). Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP. Analytical Chemistry, 95(51), 18837–18844.
- Kuhn, L. T. (2018). Photo-CIDNP NMR spectroscopy of amino acids and proteins. eMagRes, 7(2), 79-90.
- Li, C., et al. (2014). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The Journal of Physical Chemistry B, 118(23), 6214–6225.
- Park, C., et al. (2013). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 18(9), 11023-11037.
- Szabo, A. G., et al. (1987). Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times. Biophysical Chemistry, 28(1), 35-50.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Callis, P. R. (2014). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B, 118(43), 12345–12355.
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Ivanov, K. L., et al. (2021). Molecular features toward high photo-CIDNP hyperpolariztion explored through the oxidocyclization of tryptophan. Chemical Science, 12(10), 3564-3573.
- Ivanov, K. L., et al. (2018). Experimental protocol to study CIDNP at low field. Applied Magnetic Resonance, 49(12), 1435-1447.
- Li, C., et al. (2014). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The Journal of Physical Chemistry B, 118(23), 6214–6225.
- Hope, A. J., et al. (2020). Enhanced Nuclear-Spin Hyperpolarization of Amino Acids and Proteins via Reductive Radical Quenchers. Journal of the American Chemical Society, 142(4), 1930-1938.
-
CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
- Kupryushkin, M. S., et al. (2015). Synthesis of nucleotide–amino acid conjugates designed for photo-CIDNP experiments by a phosphotriester approach. Beilstein Journal of Organic Chemistry, 11, 2335–2343.
- Liu, Y., et al. (2015). Graphical analysis of transient absorption spectra using the phasor approach. Optics Express, 23(11), 14386-14395.
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University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Notre Dame Radiation Laboratory. (n.d.). Femtosecond Transient Absorption Spectroscopy. Retrieved from [Link]
- Jones, A. C., et al. (2021). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Physical Chemistry Chemical Physics, 23(33), 17823-17836.
- Wolfgang, B. (2017). A practical guide to time-resolved fluorescence microscopy and spectroscopy. Journal of Physics D: Applied Physics, 50(12), 123001.
-
University of Wisconsin-Madison. (2020). NMR Sample Preparation. Retrieved from [Link]
- Mukamel, S., et al. (2009). Simulation Protocols For Coherent Femtosecond Vibrational Spectra of Peptides. The Journal of chemical physics, 130(17), 174111.
- Savateev, A., et al. (2018). Analysis of Ultrafast Transient Absorption Spectroscopy Data using Integrative Data Analysis Platform: 1. Data Processing, Fitting, and Model Selection. arXiv preprint arXiv:1807.05003.
-
LibreTexts. (2021). 27.5: Chemically Induced Dynamic Nuclear Polarization (CIDNP). Retrieved from [Link]
-
Wikipedia. (n.d.). CIDNP. Retrieved from [Link]
- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13.
- van Stokkum, I. H. M., et al. (2020). Data analysis in transient electronic spectroscopy – an experimentalist's view. International Reviews in Physical Chemistry, 39(2), 135-216.
- Zhuang, W., et al. (2009). Simulation protocols for coherent femtosecond vibrational spectra of peptides. The Journal of chemical physics, 130(17), 174111.
- Tada, T., et al. (2022). Protocol of the photo-CIDNP experiments. Journal of Magnetic Resonance, 337, 107172.
- Lawler, R. G., & Ward, H. R. (1972). Chemically induced dynamic nuclear polarization. In Determination of Organic Structures by Physical Methods (Vol. 5, pp. 99-151). Academic Press.
- Hore, P. J., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv, 2024.01.29.577785.
- van Grondelle, R., et al. (2004). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. In Biophysical techniques in photosynthesis (pp. 191-207). Springer, Dordrecht.
- Bagratuni, V. V., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3331.
- Bagratuni, V. V., et al. (2023). Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides I-III at 296 K in aqueous solutions. Data from: Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
-
PicoQuant. (n.d.). Time-resolved Fluorescence. Retrieved from [Link]
- Hore, P. J., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv, 2024.01.29.577785.
- Gaeva, E. B., et al. (2006). Ultrafast spectroscopy reveals subnanosecond peptide conformational dynamics and validates molecular dynamics simulation. Proceedings of the National Academy of Sciences, 103(42), 15491-15496.
- Callis, P. R., & Liu, T. (2012). Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 116(25), 7495–7504.
Sources
- 1. Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epublications.vu.lt [epublications.vu.lt]
- 8. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
- 12. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 16. A practical guide to time-resolved fluorescence microscopy and spectroscopy | bioRxiv [biorxiv.org]
- 17. CIDNP - Wikipedia [en.wikipedia.org]
- 18. depts.washington.edu [depts.washington.edu]
- 19. nmr-bio.com [nmr-bio.com]
- 20. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 21. web.uvic.ca [web.uvic.ca]
- 22. as.nyu.edu [as.nyu.edu]
Application of Lysine-Tryptophan (Lys-Trp) Motifs in Antimicrobial Peptide Design: A Guide for Researchers
Introduction: Rational Design in the Post-Antibiotic Era
The escalating crisis of antibiotic resistance necessitates a paradigm shift in anti-infective drug discovery. Antimicrobial peptides (AMPs), key components of the innate immune system, represent a promising class of therapeutics due to their broad-spectrum activity and distinct mechanisms of action that are less prone to developing resistance.[1] Instead of relying on serendipitous discovery, the field is moving towards the rational design of synthetic AMPs with optimized potency, selectivity, and stability. This guide focuses on a particularly successful design motif: the strategic incorporation of Lysine (Lys) and Tryptophan (Trp) residues to create potent, membrane-active antimicrobial agents.
The Lys-Trp Motif: A Synergistic Partnership for Bacterial Membrane Disruption
The efficacy of many AMPs hinges on two fundamental physicochemical properties: cationicity and hydrophobicity.[2] The this compound motif is a powerful embodiment of this principle.
-
Lysine (K): The Anchor. As a cationic amino acid, Lysine's primary role is to mediate the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] This interaction is the critical first step, concentrating the peptide on the microbial surface. The choice of Lysine over Arginine, another common cationic residue, can be a strategic one; the primary amine of Lysine is considered less toxic to mammalian cells than the guanidinium group of Arginine, potentially leading to a better therapeutic index.[2]
-
Tryptophan (W): The Disrupter. Tryptophan is a unique hydrophobic residue. Its bulky indole side chain has a strong preference for the interfacial region of the lipid bilayer, positioning itself between the polar lipid headgroups and the acyl chains.[4] This insertion disrupts the local lipid packing, inducing membrane stress and ultimately leading to permeabilization.[3] The indole ring's structure also allows for specific cation-π interactions, which can stabilize the peptide's structure at the membrane interface.
The synergy of alternating or strategically placed Lys and Trp residues creates a highly amphipathic molecule that effectively targets and disrupts bacterial membranes, often leading to rapid cell death.
PART 1: Peptide Design and Synthesis
Key Design Considerations
-
Sequence and Length: Repetitive (KW)n motifs have been shown to be effective, with activity often increasing with length up to a certain point (e.g., (KW)4) before cytotoxicity also increases.[2] A balance must be struck between the overall charge (driven by Lys) and hydrophobicity (driven by Trp) to maximize antibacterial activity while minimizing toxicity to host cells.
-
C-Terminal Amidation: This common post-translational modification is a critical design choice. Amidation removes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its initial interaction with bacterial membranes.[] Furthermore, it can stabilize α-helical structures and improve resistance to degradation by host carboxypeptidases.[6][7]
Workflow for Designing and Evaluating this compound AMPs
Caption: A comprehensive workflow for the rational design, synthesis, and evaluation of this compound antimicrobial peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a (KW)4-NH2 Peptide
This protocol details the synthesis of a model this compound peptide, Ac-(KW)4-NH2, using Fmoc/tBu chemistry.
Rationale: Fmoc chemistry is preferred for its mild deprotection conditions (piperidine), which are compatible with the acid-sensitive indole side chain of Tryptophan.[8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Capping reagent: Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Precipitation solvent: Cold diethyl ether
Protocol Steps:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid):
-
Activation: In a separate vial, dissolve Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recouple. If negative (yellow/colorless beads), proceed.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Special Consideration for Tryptophan:
-
Side-Chain Protection: The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of Trp (Fmoc-Trp(Boc)-OH) is crucial.[6] It prevents side reactions, such as alkylation by carbocations generated during the final TFA cleavage.[]
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. React for 30 minutes.
-
Wash thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H2O). TIS acts as a scavenger to trap the cationic species that could otherwise modify the Trp side chain.
-
React for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.
-
PART 2: In Vitro Evaluation of Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from CLSI guidelines with modifications for cationic peptides.[9]
Rationale: Cationic peptides can adhere to the polystyrene surface of standard microtiter plates, leading to an overestimation of the MIC. Using polypropylene plates and including BSA in the peptide diluent minimizes this issue.[10]
Materials:
-
Lyophilized, purified peptide
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Peptide diluent: 0.01% acetic acid, 0.2% bovine serum albumin (BSA)
-
Spectrophotometer or microplate reader
Protocol Steps:
-
Peptide Preparation:
-
Prepare a high-concentration stock solution of the peptide in sterile water.
-
Perform serial two-fold dilutions in the peptide diluent (0.01% acetic acid, 0.2% BSA) at 10 times the final desired concentrations.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11 of a 96-well polypropylene plate.
-
Add 11 µL of the 10x peptide serial dilutions to wells 1 through 10.
-
Well 11 serves as the growth control (bacteria only).
-
Well 12 serves as the sterility control (100 µL MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest peptide concentration that shows no visible turbidity. Alternatively, read the absorbance at 600 nm.
-
Troubleshooting and Data Interpretation
-
Inconsistent MICs: This can be due to peptide aggregation.[7] Ensure the peptide is fully solubilized. Sonication can help. Aggregation can reduce the effective concentration of the monomeric, active peptide, leading to higher apparent MICs.[2]
-
Minimum Bactericidal Concentration (MBC): To determine if the peptide is bactericidal or bacteriostatic, plate 10-20 µL from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
PART 3: Assessing Eukaryotic Cell Toxicity
A crucial step is to determine the peptide's selectivity for bacterial cells over host cells.
Protocol: Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), a primary screen for cytotoxicity.[11]
Protocol Steps:
-
RBC Preparation:
-
Obtain fresh red blood cells (e.g., human, horse).
-
Wash the RBCs 3-4 times by centrifuging at 1,000 x g for 5 min and resuspending the pellet in Phosphate-Buffered Saline (PBS).
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Plate Setup:
-
In a 96-well V-bottom plate, add 100 µL of peptide serially diluted in PBS.
-
Add 100 µL of PBS to several wells for the negative control (0% hemolysis).
-
Add 100 µL of 1% Triton X-100 to several wells for the positive control (100% hemolysis).
-
-
Incubation and Measurement:
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 min to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
-
Calculation:
-
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Troubleshooting: Peptide precipitation can sometimes be mistaken for hemolysis. Always visually inspect the wells before reading. If precipitation is observed, consider changing the buffer or peptide concentration range.
Data Presentation and the Therapeutic Index
Summarize antimicrobial and hemolytic data in a table to easily compare peptides and calculate the Therapeutic Index (TI).
| Peptide ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | HC50 (µg/mL) | Therapeutic Index (HC50/MIC vs. S. aureus) |
| (KW)4-NH2 | 8 | 16 | >128 | >16 |
| (KW)5-NH2 | 4 | 8 | 64 | 16 |
HC50 is the concentration of peptide causing 50% hemolysis.
The Therapeutic Index (TI) is a critical parameter that quantifies the selectivity of the peptide. It is calculated as the ratio of the concentration causing toxicity to host cells (e.g., HC50) to the concentration required for antimicrobial activity (MIC). A higher TI is desirable.
PART 4: Elucidating the Mechanism of Action
Understanding how a peptide kills bacteria is vital for its development. For this compound peptides, the primary mechanism is typically membrane disruption.
Proposed Mechanism of this compound Peptides
Caption: Proposed mechanism of action for this compound peptides, involving initial electrostatic binding followed by membrane insertion and permeabilization.
Protocol: Membrane Permeabilization Assays
These assays use fluorescent dyes to monitor the kinetics of membrane disruption in real-time.
Rationale: Using two different dyes, one sensitive to membrane potential and one that enters only severely damaged membranes, allows for differentiation between depolarization and complete permeabilization.[12]
Materials:
-
Test bacteria
-
Buffer (e.g., PBS with 5 mM HEPES)
-
Membrane potential-sensitive dye: 3,3’-Dipropylthiadicarbocyanine iodide (DiSC3(5))
-
Membrane integrity dye: Propidium Iodide (PI)
-
Potassium chloride (KCl)
-
Fluorescence microplate reader
Protocol Steps:
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in buffer to an OD600 of ~0.05.
-
Dye Loading (Depolarization):
-
Add DiSC3(5) to the bacterial suspension (final concentration ~0.5-1 µM).
-
Incubate in the dark until the fluorescence signal stabilizes (this indicates the dye has entered the polarized cells and its fluorescence is quenched).
-
-
Assay Execution:
-
Aliquot the dye-loaded cell suspension into a black 96-well plate.
-
Add Propidium Iodide (PI) to all wells (final concentration ~1-10 µM).
-
Place the plate in a reader set to kinetically record fluorescence at the appropriate wavelengths (DiSC3(5): Ex ~622 nm, Em ~670 nm; PI: Ex ~535 nm, Em ~617 nm).
-
After establishing a baseline reading for ~2 minutes, inject the peptide at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Continue recording fluorescence for 30-60 minutes.
-
Interpretation of Results
-
DiSC3(5) Assay: An increase in fluorescence indicates membrane depolarization.[13] The dye is released from the depolarized membrane, causing it to de-quench and fluoresce. A rapid increase suggests the peptide quickly disrupts the membrane potential.
-
Propidium Iodide (PI) Assay: An increase in fluorescence indicates significant membrane damage, allowing the normally membrane-impermeable PI to enter the cell and bind to nucleic acids, which greatly enhances its fluorescence.[9]
-
Kinetic Analysis:
-
Rapid DiSC3(5) increase followed by a slower PI increase: Suggests the initial event is depolarization, followed by the formation of larger, more stable pores.
-
Simultaneous rapid increase in both signals: Indicates the peptide causes catastrophic membrane damage very quickly.
-
DiSC3(5) increase with no PI increase: May suggest the peptide forms small ion channels that depolarize the cell without creating large pores, or that the cell is killed by depolarization before major leakage occurs.
-
Conclusion
The strategic use of this compound motifs provides a robust framework for designing novel antimicrobial peptides. By balancing the electrostatic targeting of Lysine with the membrane-disruptive power of Tryptophan, researchers can develop potent candidates with high selectivity. The systematic application of the protocols outlined in this guide—from synthesis and primary screening to detailed mechanistic studies—enables a comprehensive evaluation of these designed peptides. This rational, iterative approach is essential for advancing promising this compound AMPs from the laboratory bench toward potential clinical applications in the fight against infectious diseases.
References
-
Gopal, R., Seo, C. H., Song, P. I., & Park, Y. (2013). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Amino Acids, 44(3), 857-867. [Link]
-
Mercado, J. L., & Schmitt, M. A. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 596211. [Link]
-
Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Antimicrobial Peptides: An Emerging Category of Therapeutic Agents. Frontiers in Cellular and Infection Microbiology, 6, 194. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Dennison, S. R., Morton, L. H. G., & Phoenix, D. A. (2015). The effect of amidation on the behaviour of antimicrobial peptides. Molecular and Cellular Biochemistry, 407(1-2), 263-273. [Link]
-
Lee, S. H., Lee, J. R., Kim, J. K., & Park, Y. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4527. [Link]
-
JoVE. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. [Link]
-
Loffredo, M. R., et al. (2021). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Journal of Clinical Microbiology, 39(5), 1541-1545. [Link]
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Hancock, R. E. W. Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. [Link]
- Lee, T. H., Hall, K. N., & Aguilar, M. I. (2016). Antimicrobial Peptide Structure and Mechanism of Action: A Focus on the Role of Membrane Structure. Current Topics in Medicinal Chemistry, 16(1), 25-39.
-
ResearchGate. (2024). PI uptake assay and flow cytometric analyses of increases in PI.... [Link]
-
Arias, M., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. Biomolecules, 8(2), 19. [Link]
-
Park, S. C., et al. (2019). Conjugation of Cell-Penetrating Peptides to Antimicrobial Peptides Enhances Antibacterial Activity. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
-
Joris, B., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(2), 83. [Link]
-
Wang, G. (2017). Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost. ACS Infectious Diseases, 3(12), 929-937. [Link]
-
Lee, S. H., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4527. [Link]
-
Raheem, N., & Straus, S. K. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(2), 83. [Link]
-
Mishra, B., & Wang, G. (2021). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Antibiotics, 10(6), 705. [Link]
-
Agilent Technologies. (n.d.). Automated Kinetic Imaging Assay of Cell Proliferation in 384-Well Format. [Link]
-
Xu, H., et al. (2016). Hemolysis Affects C-Peptide Immunoassay. Journal of Clinical Laboratory Analysis, 31(2), e22008. [Link]
-
Lippi, G., et al. (2016). Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories. Journal of Medical Biochemistry, 35(3), 243-253. [Link]
-
Heireman, L., et al. (2017). Causes, consequences and management of sample hemolysis in the clinical laboratory. Clinical Biochemistry, 50(18), 1317-1322. [Link]
-
Michigan State University College of Veterinary Medicine. (2010). Garbage In, Garbage Out: Tips for Avoiding Pre-Analytic Sample Problems. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues | MDPI [mdpi.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Lys-Trp into Peptide Sequences
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Lys-Trp Motifs in Peptide Science
The incorporation of specific dipeptide motifs into larger peptide sequences is a powerful strategy in medicinal chemistry and chemical biology. The lysine-tryptophan (this compound) dipeptide, in particular, offers a unique combination of chemical functionalities that can impart desirable properties to a parent peptide. Lysine's primary amine side chain provides a site for post-translational modifications, conjugation to other molecules, or can be crucial for receptor interactions. Tryptophan's bulky, hydrophobic indole side chain can enhance binding affinity and is a key residue in many biological recognition events.[1] Furthermore, the strategic placement of a this compound unit can influence the overall conformation and stability of a peptide.
This technical guide provides a comprehensive overview of the primary methods for incorporating the this compound dipeptide into peptide sequences. We will delve into the chemical principles underpinning these methodologies, provide detailed, field-proven protocols, and discuss critical considerations for avoiding common side reactions. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully synthesize this compound-containing peptides for a wide range of applications, from basic research to therapeutic development.
Strategic Approaches for this compound Incorporation
There are three principal strategies for incorporating a this compound dipeptide into a growing peptide chain:
-
Stepwise Solid-Phase Peptide Synthesis (SPPS): This is the most common and versatile method, involving the sequential addition of protected lysine and tryptophan amino acids to a solid support.[2][3]
-
Dipeptide Building Block Approach: This strategy involves the pre-synthesis of a protected this compound dipeptide, which is then incorporated into the peptide chain as a single unit. This can be particularly advantageous for reducing the number of synthetic steps and potentially avoiding side reactions associated with the individual amino acids.[4]
-
Chemoselective Ligation: For the synthesis of very long peptides or proteins, or for the late-stage modification of existing peptide scaffolds, chemoselective ligation techniques such as Native Chemical Ligation (NCL) can be employed to couple a this compound-containing peptide fragment to another peptide segment.[5][6]
The choice of strategy depends on several factors, including the length of the target peptide, the desired scale of synthesis, and the presence of other sensitive functional groups.
Protecting Group Strategies: The Key to a Successful Synthesis
The success of any peptide synthesis hinges on a robust and orthogonal protecting group strategy.[7][8][9] For the incorporation of this compound, careful consideration must be given to the protection of the α-amino groups, the ε-amino group of lysine, and the indole nitrogen of tryptophan.
The Fmoc/tBu Orthogonal Scheme
The most widely adopted strategy for modern SPPS is the Fmoc/tBu scheme.[7][8][10] This approach offers the advantage of using a mild base (typically piperidine) for the removal of the temporary Nα-Fmoc group, while employing a strong acid (trifluoroacetic acid, TFA) for the final cleavage and removal of the permanent side-chain protecting groups.[10][11]
Table 1: Recommended Protecting Groups for this compound Incorporation in Fmoc-SPPS
| Amino Acid | Nα-Protection | Side-Chain Protection | Rationale for Side-Chain Protection |
| Lysine | Fmoc | Boc (tert-butyloxycarbonyl) | The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step.[7][12][13] |
| Tryptophan | Fmoc | Boc (tert-butyloxycarbonyl) | The indole side chain of tryptophan is susceptible to oxidation and alkylation by electrophiles generated during acid cleavage.[14][15][16][17] The Boc group on the indole nitrogen provides excellent protection against these side reactions.[15][17] |
The use of Fmoc-Trp(Boc)-OH is highly recommended to prevent modification of the indole ring, which is a common and often difficult-to-separate side product.[15][17]
Experimental Protocols
Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a this compound sequence using the Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and Fmoc-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
HPLC purification system
-
Mass spectrometer
Workflow Diagram:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2][3]
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[11][18]
-
Wash the resin thoroughly with DMF and DCM.[3]
-
In a separate vessel, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH, 3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[19]
-
-
Chain Elongation (incorporating Lysine):
-
Wash the resin with DMF and DCM.
-
Deprotect the Fmoc group from the resin-bound tryptophan with 20% piperidine in DMF as described above.
-
Wash the resin thoroughly.
-
Pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and react for 2-4 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Continue Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.[20][21][22]
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[23][24]
Protocol 2: Synthesis of Fmoc-Lys(Boc)-Trp-OH Dipeptide Building Block
This protocol describes the solution-phase synthesis of the protected dipeptide, which can then be used in SPPS.[25][26][27]
Materials and Reagents:
-
Fmoc-Lys(Boc)-OH
-
H-Trp-OtBu·HCl (Tryptophan tert-butyl ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous potassium bisulfate (KHSO₄)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
Workflow Diagram:
Caption: Solution-phase synthesis of the Fmoc-Lys(Boc)-Trp-OH dipeptide building block.
Step-by-Step Methodology:
-
Coupling Reaction:
-
Dissolve Fmoc-Lys(Boc)-OH (1 eq.), H-Trp-OtBu·HCl (1 eq.), and HATU (1.1 eq.) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) dropwise and stir the reaction at room temperature overnight.[28]
-
-
Aqueous Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M KHSO₄, saturated NaHCO₃, and brine.[28]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
C-terminal Deprotection:
-
Dissolve the crude protected dipeptide in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2-4 hours until the tert-butyl ester is completely cleaved (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting Fmoc-Lys(Boc)-Trp-OH by crystallization or silica gel chromatography to obtain the final product.
-
Protocol 3: Native Chemical Ligation (NCL) for this compound Incorporation
NCL is a powerful method for joining two unprotected peptide fragments.[5][6] This protocol provides a general outline for ligating a peptide thioester (Peptide 1, containing the C-terminal this compound) with a peptide containing an N-terminal cysteine (Peptide 2).
Materials and Reagents:
-
Peptide 1 with a C-terminal thioester (e.g., -Lys-Trp-SR)
-
Peptide 2 with an N-terminal cysteine (H-Cys-...)
-
Ligation buffer (e.g., 6 M Guanidine·HCl, 100 mM sodium phosphate, pH 7.0)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Workflow Diagram:
Caption: General workflow for Native Chemical Ligation.
Step-by-Step Methodology:
-
Preparation: Dissolve Peptide 1-thioester and Peptide 2-Cys in the ligation buffer. TCEP is included to maintain a reducing environment and prevent disulfide bond formation.
-
Ligation: Add the thiol catalyst (MPAA) and allow the reaction to proceed at room temperature.
-
Monitoring: Monitor the progress of the ligation by taking aliquots at various time points and analyzing them by HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the full-length ligated peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Troubleshooting and Minimizing Side Reactions
The synthesis of peptides containing lysine and especially tryptophan can be prone to specific side reactions.[1][14][29] Awareness of these potential issues and the implementation of preventative measures are crucial for obtaining a high-purity product.
Table 2: Common Side Reactions and Prevention Strategies
| Side Reaction | Description | Prevention Strategy |
| Tryptophan Alkylation | The electron-rich indole ring of tryptophan can be alkylated by carbocations generated during TFA cleavage of Boc and other tBu-based protecting groups.[14][15][16] | Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[15][17] Include scavengers like TIS in the cleavage cocktail. |
| Tryptophan Oxidation | The indole ring can be oxidized during synthesis and handling. | Minimize exposure to air and light. Use scavengers in the cleavage cocktail. |
| Aspartimide Formation | If an aspartic acid residue is present, it can form a cyclic imide during Fmoc deprotection, leading to epimerization and side products.[14] | Use protecting groups on the preceding amino acid that hinder this cyclization, or use faster deprotection conditions. |
| Racemization | Cysteine and histidine are particularly prone to racemization during activation.[14] | Use coupling reagents that suppress racemization, such as those containing Oxyma or HOBt. Avoid prolonged pre-activation times. |
| Incomplete Coupling | Steric hindrance from bulky protecting groups or peptide aggregation can lead to incomplete coupling reactions.[19] | Double couple difficult residues. Use structure-disrupting agents or perform the synthesis at an elevated temperature. |
Conclusion
The successful incorporation of the this compound dipeptide into synthetic peptides is readily achievable with careful planning and execution. The stepwise Fmoc-SPPS approach, utilizing the Boc protecting group for both the lysine side chain and the tryptophan indole nitrogen, is the most robust and widely applicable method. For specialized applications, the use of a pre-synthesized dipeptide building block or chemoselective ligation offers valuable alternative strategies. By understanding the underlying chemistry, adhering to detailed protocols, and being mindful of potential side reactions, researchers can effectively harness the unique properties of the this compound motif to advance their scientific objectives.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]
-
A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences. [Link]
-
Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Molecular Biology. [Link]
-
Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology. [Link]
-
Peptide Synthesis: Methods and Protocols. Springer. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Preparation of Peptide and Other Biomolecular Conjugates Through Chemoselective Ligations. Springer Nature Experiments. [Link]
-
Construction of diverse peptide structural architectures via chemoselective peptide ligation. Chemical Science. [Link]
-
Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). Royal Society of Chemistry. [Link]
-
HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry. [Link]
Sources
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- 4. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drivehq.com [drivehq.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
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- 23. lcms.cz [lcms.cz]
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- 26. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
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- 28. dokumen.pub [dokumen.pub]
- 29. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Note: Probing Molecular Interactions and Microenvironments with Lys-Trp Fluorescence Lifetime Measurements
Abstract
The intrinsic fluorescence of the amino acid Tryptophan (Trp) serves as a powerful native probe for investigating protein structure, dynamics, and interactions. When paired with a charged amino acid like Lysine (Lys) in a dipeptide or within a protein sequence, the fluorescence properties of Trp, particularly its fluorescence lifetime, become exquisitely sensitive to local conformational changes and electrostatic interactions. This application note provides a comprehensive guide to the principles and techniques for measuring the fluorescence lifetime of Lysine-Tryptophan (Lys-Trp) systems. We delve into the photophysical basis of Trp fluorescence and its modulation by Lys, with a focus on Time-Correlated Single Photon Counting (TCSPC) as the gold-standard measurement technique. Detailed protocols for sample preparation, instrument calibration, data acquisition, and analysis are provided to equip researchers, scientists, and drug development professionals with the knowledge to leverage this powerful technique for their own investigations.
Introduction: The Significance of this compound Fluorescence Lifetime
In the landscape of biophysical chemistry and drug discovery, understanding the intricate dance of molecular interactions is paramount. The intrinsic fluorescence of proteins, primarily from Tryptophan residues, offers a non-invasive window into these processes.[1] The fluorescence lifetime, defined as the average time a fluorophore remains in the excited state before returning to the ground state, is a particularly robust parameter.[2] Unlike fluorescence intensity, lifetime measurements are less susceptible to artifacts from sample concentration, photobleaching, and light scattering, providing a more reliable measure of the fluorophore's immediate molecular environment.
The this compound motif is of particular interest due to the potential for photoinduced electron transfer (PET) and other quenching interactions between the electron-rich indole ring of Tryptophan and the primary amine of the Lysine side chain. These interactions are highly dependent on the distance and orientation between the two residues, which in turn are dictated by the local peptide or protein conformation. Consequently, changes in the fluorescence lifetime of Trp in a this compound system can signal:
-
Conformational Changes: Folding, unfolding, or subtle structural rearrangements that alter the this compound distance.[1]
-
Binding Events: Ligand or drug binding that perturbs the local environment or shields the Trp from quenching by Lys.[3]
-
Changes in pH and Polarity: The protonation state of the Lysine amine group is pH-dependent, directly impacting its quenching efficiency.[4]
This application note will provide the theoretical underpinnings and practical protocols to accurately measure and interpret the fluorescence lifetime of this compound systems, enabling researchers to probe these fundamental biomolecular processes.
Scientific Principles: Photophysics of the this compound System
Tryptophan Fluorescence: A Sensitive Environmental Probe
Tryptophan is the dominant intrinsic fluorophore in most proteins, typically excited around 280-295 nm with an emission maximum that is highly sensitive to the polarity of its environment, ranging from ~310 nm in a nonpolar environment to ~350 nm in aqueous solution.[5][6] The fluorescence decay of Tryptophan is often complex and multi-exponential, even for a single Trp residue in a protein. This complexity arises from several factors, including:
-
Rotameric States: Different rotational conformations of the Trp side chain relative to the peptide backbone exist on a timescale longer than the fluorescence lifetime, leading to distinct lifetime components.[5]
-
Excited State Reactions: Processes like proton transfer can occur in the excited state.
-
Quenching: Interactions with nearby amino acid residues can provide non-radiative decay pathways, shortening the fluorescence lifetime.
Fluorescence Lifetime and Quenching Mechanisms
The fluorescence lifetime (τ) is inversely proportional to the sum of the rates of all de-excitation processes (radiative, k_r, and non-radiative, k_nr):
τ = 1 / (k_r + k_nr)
Quenching is any process that increases the rate of non-radiative decay, thereby decreasing the fluorescence lifetime and quantum yield. In the context of this compound, two primary quenching mechanisms are relevant[7]:
-
Dynamic (Collisional) Quenching: The quencher (Lysine amine) diffuses and collides with the excited fluorophore (Tryptophan). This process is temperature and viscosity-dependent.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This process is typically temperature-independent.
Fluorescence lifetime measurements are crucial for distinguishing between these mechanisms. Dynamic quenching affects the excited state and thus shortens the measured lifetime, while pure static quenching does not alter the lifetime of the uncomplexed fluorophore population.
The interaction between Lys and Trp is often dominated by photoinduced electron transfer (PET), where the excited Trp donates an electron to a nearby acceptor, in this case, potentially the protonated amine of Lysine or the peptide backbone itself.[8] This provides a potent non-radiative decay pathway, significantly shortening the Trp fluorescence lifetime. The efficiency of this process is highly dependent on the proximity and relative orientation of the Lys and Trp residues.
Measurement Technique: Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the picosecond to microsecond range with high accuracy and sensitivity.[9][10] The technique does not measure the full fluorescence decay from a single excitation pulse. Instead, it builds up a probability distribution of photon arrival times over many excitation cycles.[11]
The core principle involves timing the interval between the excitation pulse and the detection of the first emitted photon.[12][13] This process is repeated at a high repetition rate (MHz). The collected time intervals are sorted into a histogram, which represents the fluorescence decay curve.
Key Components of a TCSPC System:
-
Pulsed Light Source: A laser or LED with a high repetition rate (MHz) and short pulse duration (picoseconds). For Trp, an excitation wavelength of ~295 nm is ideal to minimize excitation of Tyrosine.[14]
-
Sample Chamber: A standard cuvette holder, often with temperature control.
-
Optics: Filters to select the excitation wavelength and cut off scattered light before the detector.
-
Detector: A high-speed, single-photon sensitive detector, such as a Microchannel Plate Photomultiplier Tube (MCP-PMT).
-
TCSPC Electronics: The core timing hardware, including a Constant Fraction Discriminator (CFD), a Time-to-Amplitude Converter (TAC), and an Analog-to-Digital Converter (ADC) to build the histogram.[15]
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare a this compound dipeptide solution suitable for fluorescence lifetime measurement.
Materials:
-
This compound dipeptide powder (high purity)
-
Buffer of choice (e.g., 10 mM Phosphate buffer)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution. The choice of buffer is critical as pH will affect the protonation state of the Lysine amine. A common starting point is pH 7.4 to mimic physiological conditions.
-
Stock Solution: Accurately weigh the this compound powder and dissolve it in the buffer to create a concentrated stock solution (e.g., 1 mM).
-
Working Solution: Dilute the stock solution to a final concentration that yields an absorbance (Optical Density, OD) of 0.05 - 0.1 at the excitation wavelength (e.g., 295 nm) in a 1 cm pathlength cuvette.
-
Rationale: This OD range is crucial to avoid inner filter effects, where emitted fluorescence is reabsorbed by other fluorophores in the solution. It also ensures a sufficient signal-to-noise ratio without saturating the detector.
-
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any dust or aggregates that could cause light scattering.
-
Degassing (Optional): If oxygen quenching is a concern, the sample can be gently degassed by bubbling with nitrogen or argon gas. However, for comparative studies under consistent atmospheric conditions, this may not be necessary.
Protocol 2: Instrument Setup and Calibration
Objective: To calibrate the TCSPC instrument by measuring the Instrument Response Function (IRF).
The IRF represents the temporal profile of the excitation pulse as seen by the detection system. It is essential for accurate data analysis, especially for lifetimes that are close to the width of the IRF itself. [9]
Materials:
-
TCSPC Spectrofluorometer
-
Scattering solution: A suspension of non-dairy creamer or Ludox® colloidal silica in water.
-
Reference dye (optional but recommended): A solution of a well-characterized fluorophore like Rhodamine 6G in water (lifetime ~4.1 ns).[16]
Procedure:
-
Instrument Warm-up: Allow the laser and electronics to warm up for at least 30-60 minutes to ensure stable operation.
-
Wavelength Selection:
-
Set the excitation monochromator to the desired wavelength for this compound (e.g., 295 nm).
-
Set the emission monochromator to the same wavelength (295 nm) for collecting the IRF.
-
-
IRF Measurement:
-
Place the cuvette with the scattering solution in the sample holder.
-
Adjust the instrument settings (e.g., laser power, collection time) to achieve a photon counting rate that is less than 5% of the laser repetition rate.
-
Rationale (Pulse Pile-up): The TCSPC system is designed to detect only the first photon arriving after an excitation pulse. If the photon rate is too high, there is a statistical bias towards detecting photons that arrive earlier in the decay, distorting the measured lifetime. Keeping the count rate low (<5% of the rep rate) minimizes this "pulse pile-up" artifact.[9]
-
-
Acquire the IRF until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts) for good statistics.
-
-
Reference Standard Measurement (Optional):
-
Replace the scattering solution with the reference dye.
-
Set the emission monochromator to the dye's emission maximum.
-
Acquire the decay of the reference standard. This serves as a validation that the instrument is performing correctly.
-
Protocol 3: Data Acquisition for this compound
Objective: To acquire the fluorescence decay curve of the this compound sample.
Procedure:
-
Sample Measurement: Replace the IRF sample with the prepared this compound solution.
-
Wavelength Selection: Keep the excitation wavelength at 295 nm. Set the emission monochromator to the emission maximum of this compound (typically ~350 nm in an aqueous buffer).
-
Data Acquisition:
-
Acquire the fluorescence decay, ensuring the photon count rate remains below 5% of the laser repetition rate.
-
Continue acquisition until the peak channel has at least 10,000 counts. For multi-exponential decays, it is often necessary to collect data until the tail of the decay is well-defined, which may require more total counts.
-
-
Background Measurement: Acquire a decay curve for the buffer solution alone under identical conditions. This can be subtracted from the sample decay during analysis to correct for any background fluorescence or Raman scatter from the solvent.
Data Analysis and Interpretation
The acquired fluorescence decay data, I(t), is a convolution of the true fluorescence decay of the sample, F(t), and the measured Instrument Response Function, IRF(t). To extract the true decay parameters, a process called deconvolution is required.[17]
The fluorescence decay of Trp is typically modeled as a sum of discrete exponentials:
F(t) = Σ α_i * exp(-t / τ_i)
Where:
-
τ_i is the decay time of the i-th component.
-
α_i is the pre-exponential factor (amplitude) of the i-th component, representing its contribution to the total decay.
Analysis Steps:
-
Software: Use specialized fluorescence decay analysis software (e.g., PicoQuant's EasyTau, Edinburgh Instruments' FLUORACLE®, or other commercial/custom packages).[17]
-
Deconvolution: The software performs an iterative reconvolution fit. It convolves a proposed exponential decay model with the measured IRF and compares the result to the experimental data. The parameters (τ_i and α_i) are adjusted until the best fit is achieved, typically by minimizing the chi-squared (χ²) value.
-
Model Selection: For Trp fluorescence, a single exponential model is often insufficient. Start with a two-component model and assess the goodness of fit by examining the χ² value (should be close to 1.0) and the randomness of the weighted residuals. If necessary, add a third component. The model with the fewest components that adequately describes the data is generally preferred.
-
Interpretation: The extracted lifetime components can be attributed to different populations of the Trp fluorophore. For a this compound system, a shorter lifetime component might represent a conformation where the Lys amine is in close proximity to the Trp indole ring, leading to efficient quenching. A longer lifetime component could represent a more extended conformation where the quencher is further away.
Data Presentation
It is crucial to present fluorescence lifetime data clearly. The average lifetime can be calculated, but the individual components and their amplitudes often contain the most valuable information.
| Parameter | Description | Typical Value for Trp in Aqueous Solution |
| τ_i | Lifetime of component i | 0.5 - 9 ns[5] |
| α_i | Pre-exponential amplitude of component i | Varies with conformation |
| <τ> | Average Lifetime | Σ(α_i * τ_i²) / Σ(α_i * τ_i) |
| χ² | Chi-Squared (Goodness of Fit) | ~1.0 - 1.2 |
Table 1: Key parameters extracted from fluorescence lifetime data analysis. The average lifetime calculation shown is the amplitude-weighted average lifetime, which is often used in the literature.
Example Interpretation: Consider a this compound dipeptide where a two-component decay is observed:
-
τ₁ = 0.8 ns (α₁ = 0.6)
-
τ₂ = 3.1 ns (α₂ = 0.4)
This could be interpreted as two primary conformational populations. 60% of the molecules exist in a "closed" or "quenched" conformation with a short lifetime of 0.8 ns, while 40% are in an "open" or "unquenched" state with a longer lifetime of 3.1 ns, which is closer to that of free Trp in water.[18] A drug binding event that stabilizes the open conformation would be expected to increase the relative amplitude (α₂) of the longer lifetime component.
Conclusion
Fluorescence lifetime measurement of this compound systems is a highly sensitive and robust technique for probing local molecular environments and interactions. By leveraging the principles of Tryptophan photophysics and the precision of Time-Correlated Single Photon Counting, researchers can gain valuable insights into peptide and protein conformation, dynamics, and binding events. The detailed protocols and data analysis frameworks provided in this application note serve as a comprehensive guide for implementing this powerful method in academic and industrial research settings, ultimately aiding in the fundamental understanding of biomolecular function and the development of novel therapeutics.
References
-
PicoQuant. (n.d.). Time-resolved Fluorescence. Retrieved from [Link]
-
Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link]
-
Jenoptik. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. Retrieved from [Link]
-
ACS Omega. (2020, November 6). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides. Retrieved from [Link]
-
PubMed. (1975, May 25). Tryptophan fluorescence lifetimes in lysozyme. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Retrieved from [Link]
-
ACS Omega. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]
-
YouTube. (2024, March 7). How to measure Fluorescence Lifetimes. Retrieved from [Link]
-
BMG LABTECH. (2022, December 2). Tryptophan Fluorescence: nature's probe. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Calibration approaches for fluorescence lifetime applications using time-domain measurements. Retrieved from [Link]
-
PicoQuant. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]
-
MDPI. (2023, October 22). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. Retrieved from [Link]
-
Edinburgh Instruments. (2023, September 13). Determining Fluorescence Lifetimes. Retrieved from [Link]
-
PubMed Central (PMC). (2023, February 7). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Retrieved from [Link]
-
AIP Publishing. (2005, June 24). Selective excitation of tryptophan fluorescence decay in proteins using a subnanosecond 295nm light-emitting diode and time-correlated single-photon counting. Retrieved from [Link]
-
Basicmedical Key. (2017, March 20). Frequency Domain Fluorometry: Theory and Application. Retrieved from [Link]
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- 18. Tryptophan fluorescence lifetimes in lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for Lys-Trp quantification in biological samples
An Application Guide to the Quantitative Analysis of Lysyl-Tryptophan (Lys-Trp) in Biological Samples
Abstract
The quantification of dipeptides such as Lysyl-Tryptophan (this compound) in biological matrices is of growing importance in pharmaceutical research, clinical diagnostics, and metabolic studies. Accurate measurement is challenging due to the complex nature of biological samples and the low endogenous concentrations of such analytes. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound, focusing on three principal analytical methodologies: Intrinsic Fluorescence Spectroscopy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind experimental choices, from sample preparation to data analysis, and provide robust, self-validating protocols designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Quantification
This compound, a dipeptide composed of lysine and tryptophan, can serve as a biomarker or a metabolic intermediate in various physiological and pathological processes. The tryptophan moiety, in particular, is a precursor to several bioactive compounds, and its metabolic pathways are crucial in immunology and neuroscience[1]. Therefore, the ability to accurately quantify this compound in complex biological fluids like plasma and serum is essential for pharmacokinetic studies, disease biomarker discovery, and understanding peptide transport and metabolism.
The primary analytical challenges stem from the sample matrix itself. Biological fluids contain a vast excess of potentially interfering substances, including high-abundance proteins (e.g., albumin), lipids, salts, and other small molecules[2]. A successful quantitative method must therefore incorporate an efficient sample preparation strategy to isolate the analyte of interest and a highly selective and sensitive detection technique. This document outlines validated approaches to overcome these challenges.
Foundational Step: Biological Sample Preparation
Regardless of the final analytical technique, proper sample preparation is the most critical and often most variable step in the workflow[3]. The goal is to remove interfering matrix components, concentrate the analyte, and present the sample in a solvent compatible with the downstream analysis[4][5]. A generic workflow is essential for achieving reproducible results.
The choice of method—protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or ultrafiltration—depends on the required level of cleanliness and the specific analytical method to be used[6]. For this compound, a combination of protein precipitation followed by SPE often yields the best results for high-sensitivity applications like LC-MS/MS.
Caption: General workflow for preparing biological samples for peptide analysis.
Method 1: Intrinsic Fluorescence Spectroscopy
Principle and Rationale
This method leverages the intrinsic fluorescence of the tryptophan residue within the this compound dipeptide. Tryptophan has a distinct absorption maximum around 280 nm and a fluorescence emission maximum that is highly sensitive to the polarity of its local environment, typically around 340-350 nm in aqueous solutions[7]. The fluorescence intensity is directly proportional to the concentration of the fluorophore, allowing for quantification.
Causality: This technique is chosen for its simplicity, speed, and non-destructive nature. It requires minimal sample preparation beyond protein removal and dilution. However, its primary limitation is a lack of specificity. Any other tryptophan-containing molecules in the sample will contribute to the fluorescence signal, potentially leading to overestimation[8][9]. Therefore, this method is best suited for screening purposes or for use with relatively clean, well-characterized samples.
Detailed Protocol: Fluorescence Measurement
-
Sample Preparation:
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile to precipitate proteins[10].
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dilute the supernatant 1:10 with a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Instrument Setup (Spectrofluorometer):
-
Set the excitation wavelength to 280 nm.
-
Set the emission wavelength scan range from 300 nm to 450 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Optimize excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Measurement and Quantification:
-
Generate a standard curve using known concentrations of this compound (e.g., 0.1 µM to 10 µM) prepared in the same buffer as the samples.
-
Measure the fluorescence intensity of the blank (buffer), standards, and prepared samples at the emission maximum (approx. 348 nm)[7].
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentration and perform a linear regression.
-
Calculate the concentration of this compound in the samples using the standard curve, accounting for the dilution factor.
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
RP-HPLC separates molecules based on their hydrophobicity[11]. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. This compound, being a relatively polar peptide, will have a short retention time but can be effectively separated from many matrix components. Detection can be achieved using a UV detector (at 220 nm for the peptide bond or 280 nm for the tryptophan side-chain) or a fluorescence detector for enhanced sensitivity and selectivity[12].
Causality: This method is chosen because it introduces a chromatographic separation step, providing significantly higher specificity than spectroscopy alone[13]. By separating this compound from other endogenous compounds, a more accurate quantification is possible. Using a fluorescence detector set to tryptophan's specific excitation/emission wavelengths further enhances selectivity.
Caption: Schematic of an RP-HPLC system configured for this compound analysis.
Detailed Protocol: RP-HPLC with Fluorescence Detection
-
Sample Preparation:
-
Prepare samples as described in Section 2 (Protein Precipitation followed by SPE is recommended for cleaner chromatograms).
-
After evaporation, reconstitute the sample extract in 100 µL of Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-27 min: 40% to 95% B (column wash)
-
27-30 min: 95% B
-
30-35 min: Re-equilibrate at 5% B.
-
-
Detector: Fluorescence, Excitation at 280 nm, Emission at 350 nm.
-
-
Quantification and System Suitability:
-
Prepare calibration standards of this compound in Mobile Phase A.
-
Inject standards to generate a standard curve based on peak area.
-
Inject a system suitability standard (a mid-range concentration) before and during the analytical run. Key parameters to monitor include retention time repeatability (%RSD < 2%), peak area precision (%RSD < 5%), and tailing factor (< 2.0).
-
Quantify unknown samples against the calibration curve.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and specificity[14]. The HPLC system separates components, which are then ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific to the target analyte[15].
Causality: This method is chosen when the highest level of accuracy and the lowest detection limits are required. The use of a stable isotope-labeled internal standard (e.g., this compound with ¹³C or ¹⁵N labels) co-eluting with the analyte corrects for any variability during sample preparation and analysis, providing the most robust quantification[16].
Caption: The principle of Selected Reaction Monitoring (SRM/MRM) in a triple quadrupole mass spectrometer.
Detailed Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Follow the full workflow in Section 2.
-
Crucially, add a known concentration of a stable isotope-labeled this compound internal standard (SIL-IS) to all samples, standards, and QCs at the very beginning of the preparation process.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC/UHPLC system is preferred for better resolution and faster run times.
-
Column: C18, sub-2 µm particle size (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient, typically 2-5 minutes total run time.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: These must be optimized by infusing pure this compound and the SIL-IS. Hypothetical transitions:
-
This compound: Q1: 334.2 -> Q3: 188.1 (Tryptophan immonium ion)
-
SIL-IS (e.g., +6 Da): Q1: 340.2 -> Q3: 194.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using known amounts of this compound spiked into a surrogate matrix (e.g., charcoal-stripped serum), with a constant amount of SIL-IS.
-
Plot the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Calculate the concentration in unknown samples from their peak area ratios using the regression equation.
-
Method Validation: Ensuring Trustworthiness
For use in regulated environments or for critical research, any analytical method must be validated to prove it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2) or the FDA[17][18].
| Parameter | Description | Typical Acceptance Criteria (LC-MS/MS) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of the measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy/precision criteria. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on analyte ionization. | IS-normalized matrix factor should be consistent across different lots of matrix (CV ≤ 15%). |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentration of stored samples within ±15% of baseline samples. |
Comparative Summary of Methods
| Feature | Fluorescence Spectroscopy | RP-HPLC-FLD | LC-MS/MS |
| Specificity | Low | Moderate to High | Very High |
| Sensitivity | Moderate (µM range) | High (nM to µM range) | Very High (pM to nM range) |
| Throughput | High | Low to Moderate | High (with UHPLC) |
| Cost (Instrument) | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Validation Effort | Low | Moderate | High |
| Primary Use Case | Rapid screening, pure samples | Routine quantification | Regulated bioanalysis, low-level quantification |
Conclusion
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the study. For rapid screening, intrinsic fluorescence spectroscopy offers a simple, high-throughput option. For routine, reliable quantification where specificity is important, RP-HPLC with fluorescence detection provides a robust and cost-effective solution. When the highest degree of sensitivity, specificity, and accuracy is paramount, particularly for clinical or pharmacokinetic studies, a fully validated LC-MS/MS method is the unequivocal choice. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately measure this compound concentrations in challenging biological samples.
References
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Chen, R. F., Knutson, J. R., Ziffer, H., & Porter, D. (n.d.). Fluorescence of tryptophan dipeptides: correlations with the rotamer model. Biochemistry. Retrieved from [Link]
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Bystra-Mieloszyk, A., et al. (2019). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences. Retrieved from [Link]
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Laden, J., & Blanchard, G. J. (n.d.). Site-specific tryptophan fluorescence spectroscopy as a probe of membrane peptide structure and dynamics. PubMed. Retrieved from [Link]
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(n.d.). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Semantic Scholar. Retrieved from [Link]
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(n.d.). Bioanalytical sample preparation. Biotage. Retrieved from [Link]
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Vivian, J. T., & Callis, P. R. (n.d.). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. CORE. Retrieved from [Link]
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Vissers, J. P. C., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of anafaytical Methods in Chemistry. Retrieved from [Link]
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Gilar, M., & Jaworski, A. (n.d.). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. ResearchGate. Retrieved from [Link]
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Jorda, R., & Schaer, T. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. Retrieved from [Link]
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(n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Akamatsu, H., et al. (2013). Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS. International Journal of Tryptophan Research. Retrieved from [Link]
-
Akamatsu, H., et al. (2013). Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS. PubMed. Retrieved from [Link]
-
Swartz, M. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC. Retrieved from [Link]
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Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins. SpringerLink. Retrieved from [Link]
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Kulasingam, V., & Diamandis, E. P. (n.d.). LC-MS/MS for protein and peptide quantification in clinical chemistry. ResearchGate. Retrieved from [Link]
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Wozniak, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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(n.d.). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. The Protein Protocols Handbook. Retrieved from [Link]
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Sibilo, J., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics. Retrieved from [Link]
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Tonack, S., Neoptolemos, J. P., & Costello, E. (2010). Analysis of serum proteins by LC-MS/MS. PubMed. Retrieved from [Link]
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Gorynski, K., & Bojarski, J. (n.d.). Peptides analysis in blood plasma using on-line system of SLM and HPLC. ResearchGate. Retrieved from [Link]
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Cyman, M., et al. (2023). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. International Journal of Molecular Sciences. Retrieved from [Link]
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Lee, J. W., & Park, J. (2022). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Applied Biological Chemistry. Retrieved from [Link]
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Tony, S. (2023). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Journal of Clinical and Bioanalytical Chemistry. Retrieved from [Link]
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(n.d.). Fluorescence Analytical Techniques for Sensing Tryptophan in Food and Biological Samples: Mechanisms, Applications, and Challenges. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Leveraging the Lys-Trp Dipeptide Motif to Elucidate Protein-Peptide Interactions
Introduction: The Intrinsic Power of Lys-Trp in Molecular Recognition Studies
In the intricate landscape of cellular signaling and biological function, the specific recognition between proteins and peptides is a cornerstone of communication and regulation.[1] Understanding the thermodynamics and kinetics of these interactions is paramount for fundamental research and is a critical step in the drug discovery pipeline.[1][2] The dipeptide motif Lysine-Tryptophan (this compound) offers a powerful, intrinsic tool to dissect these interactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique biophysical properties of this compound to study protein-peptide binding events.
The utility of this compound stems from the distinct characteristics of its constituent amino acids. Tryptophan possesses a high quantum yield and its indole side chain's fluorescence is exquisitely sensitive to the polarity of its local environment.[3][4][5] This sensitivity allows for the detection of binding events that alter the tryptophan's surroundings, often resulting in a change in fluorescence intensity or a shift in the emission maximum.[4][6][7] Lysine, with its positively charged side chain, can facilitate electrostatic interactions, including cation-π interactions with aromatic residues like tryptophan, which can play a significant role in the stability and specificity of protein-peptide complexes.[8][9]
This guide will detail the application of the this compound motif in several key biophysical techniques, providing both the theoretical underpinnings and practical, step-by-step protocols to empower your research.
I. Fluorescence Spectroscopy: A Primary Tool for Binding Affinity Determination
Fluorescence spectroscopy is often the first line of investigation for protein-peptide interactions, and the intrinsic fluorescence of tryptophan makes it a powerful native probe, obviating the need for external labeling that could perturb the interaction.[5][6]
The Principle: Tryptophan Fluorescence Quenching
When a peptide containing a tryptophan residue binds to a protein, the local environment of the tryptophan can change dramatically.[6][10][11] This can lead to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the tryptophan decreases.[7][10] Quenching can occur through various mechanisms, including collisional quenching, formation of a non-fluorescent ground-state complex, or Förster resonance energy transfer (FRET) if a suitable acceptor is nearby. A shift in the emission wavelength, often a "blue shift" to shorter wavelengths, can also occur, typically indicating the movement of the tryptophan into a more hydrophobic environment upon binding.[7] By titrating a protein solution with a this compound containing peptide and monitoring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd).[7][10]
Experimental Workflow: Fluorescence Titration
Caption: Workflow for determining binding affinity using fluorescence titration.
Detailed Protocol: Fluorescence Quenching Assay
1. Materials and Reagents:
-
Purified protein of interest
-
Synthetic this compound or this compound containing peptide (high purity)
-
Buffer solution (e.g., PBS or HEPES, pH 7.4). Ensure the buffer does not have high absorbance at the excitation or emission wavelengths.
-
Spectrofluorometer
-
Quartz cuvette
2. Sample Preparation:
-
Prepare a stock solution of your protein of interest at a known concentration (e.g., 1-10 µM) in the chosen buffer. The final concentration in the cuvette should be at least 10-fold lower than the expected Kd.
-
Prepare a concentrated stock solution of the this compound peptide in the same buffer (e.g., 100-1000 µM). This will be your titrant.
-
Filter and degas all solutions to minimize light scattering and bubble formation.
3. Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.[12]
-
Set the emission scan range from 310 nm to 450 nm.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
4. Titration Procedure:
-
Add a known volume of the protein solution to the cuvette and allow it to equilibrate to the desired temperature.
-
Record the initial fluorescence spectrum of the protein alone.
-
Add a small aliquot of the this compound peptide stock solution to the cuvette.
-
Mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum.
-
Repeat steps 3-5 until the change in fluorescence upon further addition of the peptide becomes negligible (saturation).
5. Data Analysis:
-
Correct the fluorescence intensity at the emission maximum for dilution at each titration point.
-
Calculate the change in fluorescence (ΔF = F0 - F), where F0 is the initial fluorescence and F is the fluorescence at each peptide concentration.
-
Plot ΔF as a function of the total peptide concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
Causality Behind Experimental Choices:
-
Excitation at 295 nm: This wavelength selectively excites tryptophan residues, minimizing the contribution from tyrosine fluorescence, which can also be present in proteins.[12]
-
Concentrated Titrant: Using a concentrated peptide stock minimizes dilution of the protein during the titration, simplifying data analysis.
-
Equilibration Time: Allowing the system to reach equilibrium after each addition of the titrant is crucial for accurate determination of the binding affinity.
| Parameter | Typical Value | Significance |
| Protein Concentration | 1-10 µM | Should be in the range of the expected Kd for a well-defined binding curve. |
| Peptide Concentration | 10-100x Protein Conc. | Ensures saturation of binding sites can be reached. |
| Excitation Wavelength | 295 nm | Selective for Tryptophan. |
| Emission Wavelength | ~340-350 nm | Corresponds to the peak of Tryptophan fluorescence. |
| Kd Range | nM to µM | The measurable affinity range for this technique. |
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
While fluorescence spectroscopy provides valuable information on binding affinity, Isothermal Titration Calorimetry (ITC) offers a more complete thermodynamic profile of the interaction.[1][13] ITC directly measures the heat released or absorbed during a binding event, providing information on the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (Ka or Kd).[14][15]
The Principle: Measuring the Heat of Interaction
In an ITC experiment, a solution of the this compound peptide is titrated into a solution of the protein of interest in a sample cell.[16] The instrument measures the minute temperature changes that occur upon binding. An exothermic reaction (heat is released) will result in a downward peak in the raw data, while an endothermic reaction (heat is absorbed) will result in an upward peak.[16] The magnitude of these heat changes is proportional to the amount of binding that occurs with each injection.
Experimental Workflow: ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC for Protein-Peptide Interactions
1. Materials and Reagents:
-
Purified protein of interest (high concentration and purity)
-
Synthetic this compound or this compound containing peptide (high purity)
-
ITC buffer (e.g., HEPES or phosphate buffer; avoid Tris due to its high ionization enthalpy).[16]
-
Isothermal Titration Calorimeter
2. Sample Preparation:
-
Extensively dialyze both the protein and peptide against the same batch of ITC buffer to minimize buffer mismatch effects.[17]
-
Accurately determine the concentrations of the protein and peptide solutions after dialysis.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cell and syringe.[17]
3. Instrument Setup and Titration:
-
Set the desired experimental temperature.
-
Load the protein solution into the sample cell and the this compound peptide solution into the injection syringe. A good starting point is to have the peptide concentration in the syringe 10-20 times higher than the protein concentration in the cell.[14][17]
-
Set the injection volume and spacing. Typically, an initial small injection is followed by a series of larger, equally spaced injections.
-
Initiate the titration experiment.
4. Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and the stoichiometry of binding (n). The change in entropy (ΔS) can then be calculated.
Causality Behind Experimental Choices:
-
Extensive Dialysis: This is critical to minimize the heat of dilution and buffer mismatch, which can obscure the true binding signal.[17]
-
Accurate Concentration Determination: The accuracy of the thermodynamic parameters derived from ITC is highly dependent on the accuracy of the input concentrations.
-
Degassing: Air bubbles in the system can cause significant artifacts in the data, making degassing an essential step.[17]
| Thermodynamic Parameter | What it Tells You |
| Kd (Dissociation Constant) | The affinity of the interaction (lower Kd = higher affinity). |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces). |
| ΔS (Entropy Change) | The change in the randomness of the system, often influenced by the release of water molecules from the binding interface (hydrophobic effect). |
| n (Stoichiometry) | The molar ratio of peptide to protein in the complex. |
III. Complementary Techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR)
While fluorescence and ITC are powerful primary techniques, SPR and NMR can provide further valuable insights into the kinetics and structural details of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[18][19][20] This allows for the determination of both association (kon) and dissociation (koff) rate constants, providing a kinetic profile of the interaction.[21]
In a typical experiment, the protein is immobilized on the sensor chip, and the this compound peptide is flowed over the surface at various concentrations.[18][22] The binding and dissociation are monitored in real-time, generating sensorgrams from which kinetic and affinity data can be derived.[19][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about protein-peptide complexes in solution.[24][25] By isotopically labeling either the protein or the peptide (e.g., with 15N or 13C), one can monitor changes in the chemical shifts of specific atoms upon binding.[26] This technique, known as chemical shift perturbation mapping, can identify the residues at the binding interface.[24][27] The this compound peptide can be used unlabeled, and its interaction with a labeled protein can be monitored, or the peptide itself can be labeled to probe its conformational changes upon binding.
Conclusion
The this compound dipeptide motif is a versatile and powerful tool for the investigation of protein-peptide interactions. Its intrinsic fluorescent properties make it ideal for initial binding affinity screening using fluorescence spectroscopy. For a more comprehensive thermodynamic understanding, ITC is the method of choice. Complementary techniques such as SPR and NMR can provide further kinetic and structural details, respectively. By employing the principles and protocols outlined in this guide, researchers can effectively harness the power of this compound to gain deep insights into the molecular recognition events that drive biological processes and to accelerate the development of novel therapeutics.
References
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Yammine, B., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
-
Anonymous. (2018). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]
-
Zhou, M., et al. (2016). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Protein & Cell, 7(4), 252-264. [Link]
-
Chen, Y., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 9976-9982. [Link]
-
Yammine, B., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. ResearchGate. [Link]
-
Yammine, B., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC. [Link]
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Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument. [Link]
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Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123. [Link]
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BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. BMG LABTECH. [Link]
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Verma, R., & Srivastava, N. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of bioenergetics and biomembranes, 48(3), 241-247. [Link]
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Uezu, A., et al. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e333. [Link]
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Kivell, B. M., et al. (2014). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology, 1175, 155-175. [Link]
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Zuiderweg, E. R. (2002). Mapping protein-protein interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1-7. [Link]
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Petrucci, T. C., et al. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanita, 41(2), 161-171. [Link]
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Mons-O'David, D., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 115-129). Humana, New York, NY. [Link]
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de la Cruz, L., & Vakonakis, I. (2018). Protein-Protein Interactions: Surface Plasmon Resonance. In Bacterial Secretion Systems (pp. 137-153). Humana Press, New York, NY. [Link]
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Di Meo, F., et al. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences, 7, 608243. [Link]
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Ramirez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. In Protein-Protein Interactions (pp. 109-122). Humana Press, New York, NY. [Link]
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Meyer, M. J., et al. (2022). Biophysical prediction of protein–peptide interactions and signaling networks using machine learning. Nature Biotechnology, 40(1), 137-145. [Link]
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de la Torre, B. G., & Andreu, D. (2010). Solid-Phase Synthesis of New Trp(Nps)-Containing Dipeptide Derivatives as TRPV1 Channel Blockers. Molecules, 15(7), 4886-4898. [Link]
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D'Andrea, L. D., & Isernia, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 19(11), 1064-1077. [Link]
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Ramirez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. ResearchGate. [Link]
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MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio. [Link]
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Shishmarev, D., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(5), 3125-3132. [Link]
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Gaillard, E. R., & Galiano, V. (2011). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The journal of physical chemistry. B, 115(31), 9668-9677. [Link]
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Shonhai, A., et al. (2014). A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain. Biochemistry, 53(1), 154-162. [Link]
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Dahmane, E., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5399. [Link]
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Muller, A., et al. (2017). Ligand binding affinity determination using intrinsic tryptophan fluorescence. ResearchGate. [Link]
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Morozova, O. B., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International journal of molecular sciences, 24(4), 3331. [Link]
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Gellman, S. H., et al. (2006). Very Short Peptides with Stable Folds: Building on the Inter-relationship of Trp/Trp, Trp/cation, and Trp/backbone-amide Interaction Geometries. Journal of the American Chemical Society, 128(49), 15833-15843. [Link]
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Jia, Y., et al. (2021). Trapping a cross-linked lysine–tryptophan radical in the catalytic cycle of the radical SAM enzyme SuiB. Proceedings of the National Academy of Sciences, 118(21), e2025738118. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Morozova, O. B., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. PubMed. [Link]
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Ozel, A. E., & Tastan, O. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate. [Link]
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Morozova, O. B., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. MDPI. [Link]
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Nam, D., & Krishnamurthy, R. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2297-2307. [Link]
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BMG LABTECH. (2021). How to determine binding affinity with a microplate reader. BMG LABTECH. [Link]
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Marchesan, S., & Vargiu, A. V. (2020). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. International Journal of Molecular Sciences, 21(18), 6833. [Link]
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Rijkers, D. T. S., et al. (2009). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis Chemistry (pp. 165-200). Springer, Berlin, Heidelberg. [Link]
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Application Note & Protocols: High-Fidelity Solid-Phase Synthesis of Peptides Containing Lysine and Tryptophan
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry.
Abstract: This comprehensive guide provides a detailed framework for the successful solid-phase peptide synthesis (SPPS) of sequences containing the chemically distinct amino acids, Lysine (Lys) and Tryptophan (Trp). We will explore the underlying chemical principles, address common synthetic challenges, and present robust, field-proven protocols for synthesis, cleavage, and purification. This document is designed to empower researchers to achieve high-purity, high-yield synthesis of Lys-Trp containing peptides.
Introduction: The Unique Challenges of Lysine and Tryptophan in SPPS
The incorporation of Lysine and Tryptophan into synthetic peptides is essential for mimicking biological functions and developing novel therapeutics. Lysine, with its primary amine side-chain, provides a key site for post-translational modifications and conjugation, while Tryptophan's bulky, aromatic indole side-chain is often critical for molecular recognition and protein structure. However, the distinct reactivity of these residues presents specific challenges during Fmoc-based SPPS.
-
Lysine (Lys): The ε-amino group (Nε) of the lysine side-chain is a potent nucleophile. Without proper protection, it can react with activated carboxyl groups of incoming amino acids, leading to the formation of branched peptides and truncated sequences.[1] Therefore, an orthogonal protecting group strategy is mandatory.[2]
-
Tryptophan (Trp): The indole ring of Tryptophan is highly susceptible to oxidation and electrophilic attack, particularly under the acidic conditions required for final peptide cleavage and deprotection.[3][4] Carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from Boc groups) or the resin linker can alkylate the indole ring, leading to significant impurities.[3][5] Furthermore, protecting groups released from arginine residues, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can also modify the Trp residue upon cleavage.[6][7]
This guide will focus on the most widely adopted and reliable strategy to overcome these challenges: the use of tert-butyloxycarbonyl (Boc) as a side-chain protecting group for both Lysine and Tryptophan within an Fmoc-SPPS framework.
Core Principles: The Orthogonal Fmoc/tBu Strategy
The foundation of modern peptide synthesis lies in the Fmoc/tBu orthogonal protection strategy.[2][8] This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for the permanent protection of amino acid side chains.[8]
-
Nα-Fmoc Protection: Removed at each cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9]
-
Side-Chain Protection: Stable to the basic conditions of Fmoc removal but cleaved simultaneously with the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[9][10]
For this compound containing peptides, the standard building blocks are Fmoc-Lys(Boc)-OH and Fmoc-Trp(Boc)-OH .
| Amino Acid Derivative | CAS Number | Molecular Weight | Key Features |
| Fmoc-Lys(Boc)-OH | 71989-26-9 | 468.5 g/mol | The Boc group on the ε-amino side chain provides robust protection against unwanted side reactions during coupling. It is stable to piperidine but readily cleaved by TFA.[9][10][11] |
| Fmoc-Trp(Boc)-OH | 143824-78-6 | 526.6 g/mol | The Boc group on the indole nitrogen (N-in) effectively shields the electron-rich ring from electrophilic attack and alkylation during TFA cleavage, significantly improving the purity and yield of the final peptide.[3][7][12] |
The Critical Role of Fmoc-Trp(Boc)-OH
While it is possible to synthesize Trp-containing peptides using unprotected Fmoc-Trp-OH, this is strongly discouraged, especially for sequences containing other residues with acid-labile side-chain protection.[4][6] During TFA-mediated cleavage, the carbocations generated can attack the unprotected indole ring. The use of Fmoc-Trp(Boc)-OH circumvents this issue. The Boc group on the indole nitrogen provides steric and electronic shielding.[3] Upon treatment with TFA, the Boc group is removed, but it does so in a manner that protects the indole ring during the critical cleavage phase, ensuring the integrity of the Tryptophan residue is maintained.[3]
Experimental Workflow: From Resin to Purified Peptide
The following sections provide a detailed, step-by-step protocol for the synthesis of a model peptide containing both Lysine and Tryptophan.
Overall Synthesis Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Manual Synthesis
This protocol is based on a 0.1 mmol synthesis scale using a standard solid-phase synthesis vessel.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Protected Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, and other required Fmoc-amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: See Table 2
-
Precipitation Solvent: Cold diethyl ether
-
Protocol Steps:
-
Resin Preparation (Swelling):
-
Add the resin (0.1 mmol) to the reaction vessel.
-
Wash with DCM (3 x 5 mL for 1 min).
-
Wash with DMF (3 x 5 mL for 1 min).
-
Swell the resin in DMF (5 mL) for 30-60 minutes.
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF (5 mL).
-
Agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF (5 mL).
-
Agitate for 10-15 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine.
-
Wash with DMF (5 x 5 mL for 1 min each).
-
Wash with DCM (3 x 5 mL for 1 min each).
-
Wash with DMF (3 x 5 mL for 1 min each).
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU/HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Allow to activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash with DMF (3 x 5 mL for 1 min each).
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-Lys(Boc)-OH and Fmoc-Trp(Boc)-OH at the appropriate positions.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Wash thoroughly as described in Step 3.
-
Finally, wash with DCM (5 x 5 mL) and dry the peptide-resin under vacuum.
-
Cleavage and Side-Chain Deprotection
The choice of cleavage cocktail is critical for preserving the integrity of the Tryptophan residue. The cocktail must contain scavengers to quench the reactive carbocations generated during the deprotection of Boc groups.[5]
| Reagent Cocktail | Composition (v/v/w) | Application Notes |
| TFA/TIS/H₂O | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O | A general-purpose, low-odor cocktail suitable for most sequences when Fmoc-Trp(Boc)-OH and modern Arg(Pbf) derivatives are used. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A highly effective and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Tyr, and Trp.[13] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Specifically recommended for peptides containing Arginine residues protected with sulfonyl groups (e.g., Pmc, Mtr) to minimize Trp modification.[14] |
Cleavage Protocol:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the chosen cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[14]
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to a small volume under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[13]
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides, separating them based on hydrophobicity.[15][16]
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Gradient: A linear gradient from low %B to high %B (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the peptide's hydrophobicity.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (Tryptophan and Tyrosine side chains).[15][16]
Caption: Workflow for peptide purification via RP-HPLC.
Analysis and Quantification
Mass Spectrometry (LC-MS): Confirm the identity of the purified peptide by verifying its molecular weight.
UV-Visible Spectroscopy: The concentration of the purified peptide solution can be estimated using the absorbance of Tryptophan.[17][18] Tryptophan has a characteristic absorbance maximum at approximately 280 nm.[18][19]
-
Molar Extinction Coefficient (ε) of Trp at 280 nm: ~5,500 M⁻¹cm⁻¹
-
Beer-Lambert Law: Absorbance = ε * c * l
-
c = concentration (mol/L)
-
l = path length (cm)
-
Conclusion
The successful solid-phase synthesis of peptides containing Lysine and Tryptophan is highly achievable through a systematic approach grounded in sound chemical principles. The cornerstone of this strategy is the use of orthogonal Fmoc/tBu protection, specifically employing Fmoc-Lys(Boc)-OH and Fmoc-Trp(Boc)-OH . This combination effectively prevents unwanted side-chain reactions and indole ring modifications. By pairing these building blocks with optimized coupling protocols, appropriate scavenger-containing cleavage cocktails, and robust purification methods, researchers can consistently produce high-purity this compound peptides for a wide range of scientific applications.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
-
Fmoc-Lys(Boc)-OH [71989-26-9]. (n.d.). Aapptec Peptides. [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Fmoc-Trp(Boc)-OH; CAS 143824-78-6. (n.d.). Aapptec Peptides. [Link]
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A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (2002). ResearchGate. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. (n.d.). Semantic Scholar. [Link]
-
[Determination of tyrosine- and tryptophan-containing peptides in plasma by absorption in UV spectral region]. (2004). PubMed. [Link]
-
Separation of Tryptophan Oxidized Peptides from Their Native Forms. (2009). LCGC International. [Link]
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. [Link]
-
A Side-Reaction in the SPPS of Trp-containing Peptides. (1999). PubMed. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]
-
Technical Support Information Bulletin 1168. (n.d.). Aapptec Peptides. [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.). Aapptec Peptides. [Link]
-
Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. (1985). Houston Methodist Scholars. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. [Link]
-
Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. (n.d.). Agilent. [Link]
-
Solid-phase synthesis of tryptophan-containing peptides. (n.d.). RSC Publishing. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Springer. [Link]
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Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. (n.d.). NIH. [Link]
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Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. [Link]
-
Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. (2011). PMC - NIH. [Link]
-
(PDF) A side-reaction in the SPPS of Trp-containing peptides. (2002). ResearchGate. [Link]
-
Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]
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HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
-
Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. (n.d.). Digital Commons@Kennesaw State University. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Lys-Trp Dipeptide Synthesis
Welcome to the technical support center for Lys-Trp dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the yield and purity of this important dipeptide. The synthesis of peptides containing Tryptophan (Trp) and Lysine (Lys) presents unique challenges, from protecting reactive side chains to preventing side reactions during coupling and cleavage.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before beginning your synthesis.
Q1: What is the best overall strategy for synthesizing this compound: Solid-Phase (SPPS) or Solution-Phase (LPPS)?
For a dipeptide like this compound, both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are viable. However, SPPS is generally preferred for its speed, ease of purification, and potential for automation.[1][2][3]
-
SPPS (Recommended): The growing peptide is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion.[1][3] Byproducts and excess reagents are easily removed by simple filtration and washing, streamlining the process significantly.[2][3]
-
LPPS: While effective, LPPS requires purification of the intermediate product after each step, which is laborious and can lead to lower overall yields for longer peptides.[3] For a simple dipeptide, it is manageable but generally less efficient than modern SPPS protocols.
Q2: Which protecting group strategy is optimal for this compound synthesis?
An orthogonal protection scheme is crucial for success, allowing for selective deprotection of different functional groups without affecting others.[4][5][6] The most widely adopted and recommended strategy for this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[2][7][8]
-
Nα-Protection: The Fmoc group is used for temporary protection of the alpha-amino group. It is stable to acid but easily removed by a mild base, typically a solution of piperidine in DMF.[8]
-
Lysine (Lys) Side-Chain Protection: The ε-amino group of Lysine is highly nucleophilic and must be protected. The Boc (tert-butyloxycarbonyl) group is the standard choice in Fmoc chemistry.[9][10][11] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (TFA) during the final cleavage step.[9][12]
-
Tryptophan (Trp) Side-Chain Protection: The indole ring of Tryptophan is susceptible to oxidation and alkylation, especially during the final acid-mediated cleavage.[9][13] While Trp can sometimes be used without protection, it is highly recommended to protect the indole nitrogen to prevent side reactions.[14][15] The Boc (tert-butyloxycarbonyl) group is the preferred choice here as well, as it minimizes side reactions during both synthesis and cleavage.[2][16]
| Amino Acid | Nα-Protection | Side-Chain Protection | Rationale |
| Lysine | Fmoc | Boc | The Boc group is orthogonal to Fmoc, stable to piperidine but readily removed by TFA during final cleavage.[8][9][10] |
| Tryptophan | Fmoc | Boc | Protects the indole ring from acid-catalyzed side reactions during cleavage and improves solubility.[2][14][16] |
Q3: How do I select the most appropriate coupling reagent for forming the this compound peptide bond?
Coupling reagents activate the carboxylic acid group of the incoming amino acid to facilitate amide bond formation.[17] The choice depends on balancing reactivity, cost, and the risk of side reactions, particularly racemization.[18] For this compound, modern uronium/aminium or phosphonium salt reagents are highly recommended over older carbodiimides like DCC due to higher efficiency and fewer side products.[18][19]
-
High-Efficiency Options (Recommended):
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): One of the most effective coupling reagents, known for rapid reaction kinetics, high yields, and low racemization, especially when paired with a non-nucleophilic base like DIPEA.[19][20]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent with high coupling efficiency.[17]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers even higher reaction rates than HBTU, making it useful for difficult couplings.[18]
-
-
Carbodiimide-Based Option:
-
DIC (N,N'-Diisopropylcarbodiimide) with an additive: DIC is a cost-effective choice. However, it should always be used with a racemization-suppressing additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) .[18][21] The DIC/Oxyma combination is particularly effective at minimizing racemization.[21][22]
-
| Reagent Class | Examples | Pros | Cons |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast kinetics, low racemization.[18][19] | Higher cost, can cause guanidinylation if not pre-activated.[23] |
| Phosphonium | PyBOP, PyAOP | High reactivity, non-carcinogenic byproducts (vs. older BOP).[19] | Solutions in DMF have moderate stability. |
| Carbodiimide | DIC (+ Oxyma/HOBt) | Low cost, effective with additives. | Slower than uronium salts, higher risk of racemization without additives.[18][21] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Low final yield of the this compound dipeptide.
Symptom: After cleavage and purification, the isolated amount of this compound is significantly lower than theoretically expected.
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Coupling | The amide bond formation was inefficient. Solution: 1) Switch to a more powerful coupling reagent like HATU or HCTU.[18][19] 2) Increase the coupling reaction time or perform a "double coupling" (repeating the coupling step before deprotection). 3) Use microwave-assisted SPPS, which can dramatically accelerate coupling and improve efficiency, especially for difficult sequences.[24] |
| Incomplete Fmoc Deprotection | The Nα-Fmoc group was not fully removed, preventing the next amino acid from coupling. This leads to deletion sequences. Solution: 1) Increase the deprotection time with piperidine solution. 2) Ensure the piperidine solution is fresh; it can degrade over time. 3) For difficult deprotections, consider using a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in your piperidine/DMF solution to enhance its basicity.[23] |
| Chain Termination (Guanidinylation) | If using uronium/aminium reagents (HATU, HBTU), the reagent can react with the free N-terminal amine of the peptide, forming a guanidine cap that prevents further elongation.[23] Solution: Always pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent and base before adding it to the resin. This ensures the activated species is formed first and ready to react with the peptide.[23] |
Problem 2: Low purity of the crude product (multiple peaks on HPLC).
Symptom: The analytical HPLC of the crude peptide shows several significant impurity peaks besides the main product peak.
| Probable Cause | Recommended Solution & Explanation |
| Racemization | The chiral center of either Lys or Trp has inverted during activation/coupling, creating a diastereomer that is often difficult to separate by HPLC. Solution: 1) Use a coupling additive known to suppress racemization, such as Oxyma Pure or HOAt, especially when using carbodiimides.[21] 2) Avoid excessive amounts of strong, sterically unhindered bases. Use a weaker base like N-methylmorpholine (NMM) or a hindered base like DIPEA.[18] 3) Certain coupling reagents, like DIC/Oxyma, are known to be very low in racemization.[22] |
| Tryptophan Alkylation/Oxidation | During the final TFA cleavage, carbocations generated from the cleavage of tBu protecting groups can attack the electron-rich indole ring of Trp.[1][9] This leads to adducts with masses like +56 (t-butyl). Solution: Use a "scavenger cocktail" in your cleavage mixture. A standard cocktail for Trp-containing peptides is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS) . TIPS is a highly effective carbocation scavenger. Including a thiol like ethanedithiol (EDT) can also help protect Trp.[1][8] |
| Incomplete Side-Chain Deprotection | The Boc protecting groups on the Lys side-chain or Trp indole ring were not fully removed during cleavage. This results in peaks with a mass of +100 (Boc) relative to the product. Solution: 1) Increase the cleavage time with the TFA cocktail (e.g., from 2 hours to 3-4 hours). 2) Ensure the TFA is fresh and anhydrous. 3) Vigorously mix the resin during cleavage to ensure complete exposure to the acid. |
| Deletion Sequence (Trp-resin) | The Lys residue failed to couple to the Trp-resin, resulting in a peptide that is just Trp. Solution: Confirm your coupling protocol is robust (see Problem 1). To prevent deletion sequences from contaminating the final product, you can perform a "capping" step after coupling using a reagent like acetic anhydride. This will acetylate any unreacted N-terminal amines, making them unreactive in subsequent steps and easier to separate during purification. |
// Nodes for Causes mass_check [label="Analyze Mass Spec Data", shape=diamond, style=filled, fillcolor="#F1F3F4"]; correct_mass [label="Peak has Correct Mass\n(but different RT)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mass_plus_100 [label="Peak Mass = M + 100", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mass_plus_56 [label="Peak Mass = M + 56", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mass_deletion [label="Peak Mass = Deletion Sequence", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Solutions racemization [label="Probable Cause:\nRacemization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete_deprotection [label="Probable Cause:\nIncomplete Boc Deprotection", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trp_alkylation [label="Probable Cause:\nTrp Alkylation (t-butyl)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling_failure [label="Probable Cause:\nCoupling Failure", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_rac [label="Solution:\n- Use Oxyma/HOAt additive\n- Use weaker base (NMM)\n- Switch to DIC/Oxyma", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_deprot [label="Solution:\n- Increase TFA cleavage time\n- Ensure fresh TFA", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_alk [label="Solution:\n- Use scavenger cocktail\n(TFA/H2O/TIPS/EDT)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_coup [label="Solution:\n- Use stronger coupling reagent\n- Implement capping step", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> mass_check; mass_check -> correct_mass [label="Correct Mass"]; mass_check -> mass_plus_100 [label="M+100"]; mass_check -> mass_plus_56 [label="M+56"]; mass_check -> mass_deletion [label="Incorrect Mass"];
correct_mass -> racemization; mass_plus_100 -> incomplete_deprotection; mass_plus_56 -> trp_alkylation; mass_deletion -> coupling_failure;
racemization -> solution_rac; incomplete_deprotection -> solution_deprot; trp_alkylation -> solution_alk; coupling_failure -> solution_coup; } end_dot Caption: Troubleshooting decision tree for low purity issues.
Key Experimental Protocols
Protocol 1: Fmoc-SPPS of H-Lys(Boc)-Trp(Boc)-OH on Rink Amide Resin
This protocol outlines the manual synthesis on a 0.1 mmol scale.
// Workflow connections resin -> swell -> deprotect_initial; deprotect_initial -> couple_trp [lhead=cluster_cycle1]; couple_trp -> wash1 -> deprotect_trp; deprotect_trp -> couple_lys [lhead=cluster_cycle2]; couple_lys -> wash2 -> deprotect_lys; deprotect_lys -> final_wash [lhead=cluster_final]; final_wash -> dry -> cleave -> precipitate -> purify; } end_dot Caption: General workflow for the SPPS of this compound.
Materials:
-
Rink Amide resin (0.1 mmol)
-
Fmoc-Trp(Boc)-OH (0.4 mmol, 4 eq)
-
Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for 30 minutes. Drain the DMF.
-
Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly (5 times with DMF, 5 times with DCM, 5 times with DMF).
-
Tryptophan Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH and HATU in DMF. Add DIPEA and let the mixture pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
QC Check: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines (beads should remain yellow).
-
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added Trp as described in step 2.
-
Washing: Wash the resin as in step 3.
-
Lysine Coupling:
-
Pre-activate Fmoc-Lys(Boc)-OH with HATU and DIPEA as described in step 4.
-
Add the solution to the resin and agitate for 1-2 hours. Perform a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group from Lysine as described in step 2.
-
Final Wash: Wash the resin extensively with DMF, then DCM, and finally methanol. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The solution will often turn dark due to scavenged cations.
-
Filter the resin and collect the TFA solution into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Analytical Characterization and Purification
Q4: How do I confirm the purity and identity of my synthesized this compound?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for peptide analysis.[25][26]
-
Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the purity of the peptide.[26][27] The crude peptide is dissolved and injected into an HPLC system, typically with a C18 column. A gradient of increasing organic solvent (usually acetonitrile with 0.1% TFA) is used to elute the components.[27][28] Purity is calculated based on the area of the product peak relative to the total area of all peaks at a specific wavelength (e.g., 214 nm).[26]
-
Mass Spectrometry (MS): This technique confirms the molecular identity of the peptide by measuring its mass-to-charge ratio (m/z).[25][29] The observed mass should match the calculated theoretical mass of this compound (C17H24N4O3, Molecular Weight: 332.40 g/mol ). This definitively confirms that the main peak from HPLC is indeed the correct product.
Q5: What is the best method to purify the crude this compound?
Preparative RP-HPLC is the standard method for peptide purification.[30] The principle is the same as analytical HPLC, but it uses larger columns and higher flow rates to handle larger quantities of the crude product.[31]
-
Dissolve the crude peptide in the initial mobile phase (e.g., Water with 0.1% TFA).
-
Inject the sample onto the preparative C18 column.
-
Run a shallow gradient of acetonitrile around the elution point of the target peptide, which was determined during the analytical run.
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by analytical HPLC and/or MS to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder.
References
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research.
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
- Fiveable. Orthogonal Protection Definition. Fiveable Organic Chemistry.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- AAPPTec. Coupling Reagents. AAPPTec.
- Trilogy Laboratories. (2025). HPLC & Mass Spectrometry Testing for Peptides.
- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
- Biosynth. Analytical methods and Quality Control for peptide products. Biosynth.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTec.
- Biovera. (2024).
- Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
- Bioanalytical Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bioanalytical Technologies.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
- Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Bogart, J. W., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science.
- CEM Corporation. High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics.
- Barany, G., et al. (2002). Methods and compositions for peptide synthesis.
- Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution. Molecules.
- Bachem. Peptide Purification Process & Methods: An Overview. Bachem AG.
- Bachem. Introduction to Peptide Synthesis Methods. Bachem AG.
- Loffet, A., et al. (1998). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Research.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies.
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. JP2002507576A - Methods and compositions for peptide synthesis - Google Patents [patents.google.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 18. bachem.com [bachem.com]
- 19. file.globalso.com [file.globalso.com]
- 20. peptide.com [peptide.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. peptidetherapeutics.org [peptidetherapeutics.org]
- 25. apexpeptidesupply.com [apexpeptidesupply.com]
- 26. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 27. biovera.com.au [biovera.com.au]
- 28. hplc.eu [hplc.eu]
- 29. biosynth.com [biosynth.com]
- 30. bachem.com [bachem.com]
- 31. agilent.com [agilent.com]
challenges in Lys-Trp solubility for experimental assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the solubility of the dipeptide Lysyl-Tryptophan (Lys-Trp) in experimental assays. Here, we move beyond generic protocols to explain the "why" behind the methods, ensuring your experiments are built on a solid scientific foundation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound solubility.
Q1: Why is my lyophilized this compound powder not dissolving in water or PBS?
A1: The solubility of this compound is highly dependent on its amino acid composition and the pH of the solvent.[1] this compound contains a hydrophobic tryptophan residue, which can limit its solubility in aqueous solutions, and a hydrophilic lysine residue.[2][3] The peptide's net charge is a critical factor; solubility is often lowest at its isoelectric point (pI), the pH at which the net charge is zero.[1] To effectively dissolve this compound, you will likely need to adjust the pH of your solvent.[1][2]
Q2: What is the isoelectric point (pI) of this compound and why is it important?
A2: The pI of a peptide is the pH at which it has no net electrical charge.[1][4] At this pH, intermolecular electrostatic repulsion is minimal, which can lead to aggregation and precipitation, thus reducing solubility.[1] The pI of this compound can be estimated based on the pKa values of its N-terminus, C-terminus, and the lysine side chain. Operating at a pH significantly above or below the pI will increase the peptide's net charge and enhance its solubility in aqueous solutions.[5][6]
Q3: Is it better to use an acidic or basic solution to dissolve this compound?
A3: this compound has a basic lysine residue, giving the dipeptide a net positive charge at neutral and acidic pH.[2] Therefore, it is generally recommended to first attempt dissolution in a slightly acidic buffer.[2][7] If solubility remains an issue, a small amount of a suitable organic solvent may be required.[2]
Q4: Can I use organic solvents like DMSO to dissolve this compound?
A4: Yes, for hydrophobic peptides, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is a common strategy.[2][7] The recommended procedure is to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration while vortexing. However, it is crucial to consider the compatibility of DMSO with your specific assay, as high concentrations can be cytotoxic or interfere with experimental results.[2][8] For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[8]
Q5: Should I sonicate or heat my this compound solution to improve solubility?
A5: Both sonication and gentle heating can be effective methods to aid dissolution.[2][7] Sonication can help break up aggregates, while cautiously increasing the temperature can enhance the solubility of some peptides.[2][5] However, excessive heat should be avoided as it can lead to degradation of the peptide.[5] It is advisable to monitor the solution closely and use the mildest effective conditions.
Part 2: Advanced Troubleshooting Guide
This section provides detailed solutions to more complex solubility issues you might encounter during your experiments.
Issue 1: this compound precipitates out of solution after initial dissolution, especially at high concentrations.
Probable Cause: This is often due to aggregation, where peptide molecules self-associate.[1] The hydrophobic tryptophan residue in this compound can contribute to this phenomenon.[3] Aggregation is more likely to occur at higher concentrations and near the peptide's isoelectric point.[1]
Troubleshooting Protocol:
-
Re-evaluate the pH: Ensure the pH of your final solution is sufficiently far from the pI of this compound. A pH adjustment may be necessary.
-
Work with lower concentrations: If your experimental design allows, try working with a more dilute solution of this compound.
-
Incorporate solubility-enhancing agents:
-
Co-solvents: As mentioned, a small percentage of DMSO can be beneficial.[2]
-
Salts: The effect of ionic strength on peptide solubility can be complex. While high salt concentrations can sometimes cause "salting out" and precipitation, in other cases, moderate salt concentrations can improve solubility.[5] Experiment with different concentrations of a compatible salt, such as NaCl.
-
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[2][7] This ensures you are working with a truly solubilized peptide and improves the accuracy of your concentration determination.
Issue 2: Inconsistent results in cell-based assays using this compound.
Probable Cause: Inconsistent results can stem from incomplete or variable solubility of this compound between experiments. If the peptide is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary each time you prepare the solution.[9][10]
Workflow for Ensuring Consistent Solubilization:
Step-by-Step Methodology:
-
Small-Scale Solubility Test: Before preparing your bulk solution, test the solubility of a small amount of your this compound in various solvents to determine the optimal conditions.[2]
-
Develop a Standard Operating Procedure (SOP): Based on your solubility test, create a detailed SOP for preparing your this compound stock solution. This should specify the solvent, pH, mixing method (e.g., vortexing time), and centrifugation conditions.
-
Quantify After Solubilization: After centrifuging your prepared stock solution, carefully collect the supernatant. Measure the concentration of the solubilized peptide in the supernatant. Due to the presence of tryptophan, you can use UV-Vis spectrophotometry at 280 nm. This step is crucial for ensuring you are using a consistent concentration in every experiment.
-
Aliquot and Store Properly: Aliquot the quantified stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Issue 3: Suspected degradation of this compound in solution during storage or incubation.
Probable Cause: Peptides can be susceptible to chemical degradation, such as hydrolysis or oxidation, especially during long-term storage or incubation at physiological temperatures.[11] The tryptophan residue is particularly prone to oxidation.[11][12]
Analytical Approach to Assess Stability:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity and stability of your this compound solution over time.
-
Initial Analysis: Run an HPLC analysis of your freshly prepared this compound solution to establish a baseline purity profile.
-
Time-Course Analysis: Incubate your solution under your experimental conditions (e.g., 37°C in cell culture media) and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Data Interpretation: A decrease in the area of the main this compound peak and the appearance of new peaks over time would indicate degradation.
-
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) can help identify the degradation products by determining their molecular weights.[13]
Mitigation Strategies:
-
Fresh Preparations: Whenever possible, prepare this compound solutions fresh for each experiment.
-
Optimize Storage Conditions: Store stock solutions at -80°C in a buffer with a pH that you have determined to be optimal for solubility and stability.
-
Include Antioxidants: If oxidation is a concern, consider adding a small amount of an antioxidant, such as methionine, to your storage buffer, but ensure it is compatible with your assay.[11]
Part 3: Data and Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to troubleshooting solubility issues.
Table 1: Physicochemical Properties of Lysine and Tryptophan Residues
| Amino Acid | Property | pKa (Side Chain) |
| Lysine (Lys) | Basic, Hydrophilic | ~10.53[4][14][15] |
| Tryptophan (Trp) | Aromatic, Hydrophobic | N/A |
pKa values can vary slightly depending on the local chemical environment.
The presence of the basic lysine side chain means that at a pH below 10.53, this group will be protonated and carry a positive charge. The hydrophobic nature of the tryptophan side chain is a primary driver of low aqueous solubility and potential aggregation.[1][5]
Diagram: pH-Dependent Charging of this compound
This diagram illustrates how adjusting the pH alters the net charge of the this compound dipeptide, which in turn influences its solubility. At low pH, both the N-terminus and the lysine side chain are protonated, resulting in a net positive charge. As the pH increases towards and beyond the pI, the molecule's net charge decreases, potentially leading to reduced solubility.
By systematically addressing these common and advanced challenges, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- Kühne, S., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22359-22371.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- SB-PEPTIDE. (n.d.). Peptide solubility testing.
- PubMed. (n.d.).
- JPT. (n.d.).
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up. Biosynth Blog.
- Creative Peptides. (n.d.). Peptide Solubility Testing.
- LibreTexts Biology. (2023). Amino Acids and Peptides.
- ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan.
- Creative Peptides. (2024). What Factors Determine Peptide Solubility?.
- LifeTein. (2024).
- Star Republic. (n.d.). pKa values of amino acids.
- Royal Society of Chemistry. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- MedchemExpress.com. (n.d.). Essential Amino Acid - L-Tryptophan.
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- ResearchGate. (n.d.). δ-pH diagrams of (a) tryptophan (Trp) and (b) lysine (Lys).
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- PubMed. (2025).
- MDPI. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
- PubMed Central. (n.d.).
- Alfa Chemistry. (n.d.). CAS 73-22-3 L-Tryptophan.
- PubMed. (2018).
- MDPI. (n.d.). Co-Amorphous Andrographolide–Lysine with Unexpectedly Enhanced Solubility.
- PubMed. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
- PubMed. (2025).
- BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing N-Bsmoc-L-tryptophan.
- PubChem. (n.d.). This compound.
- PubMed Central. (2023).
- PubChem. (n.d.). L-Tryptophan.
- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
- PubMed. (2016).
- National Institutes of Health. (n.d.). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes.
- ResearchGate. (2025). How to dissolve tryptophan amino acids?.
- Thermo Fisher Scientific. (n.d.). Preparing whole cell protein extracts for differential expression analysis.
- ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
- Wikipedia. (n.d.).
- PubMed Central. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
- PubMed Central. (n.d.). The pH Dependency of the Carboxyl Oxygen Exchange Reaction Catalyzed by Lysyl Endopeptidase and Trypsin.
- ResearchGate. (2024). Peptide solvent for cell-based Assay?.
- DailyMed. (n.d.).
Sources
- 1. biosynth.com [biosynth.com]
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- 3. biosynth.com [biosynth.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational modification - Wikipedia [en.wikipedia.org]
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- 15. Star Republic: Guide for Biologists [sciencegateway.org]
preventing oxidation of the tryptophan residue in Lys-Trp
A Guide to Preventing Tryptophan Residue Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of tryptophan (Trp) oxidation in the Lys-Trp dipeptide. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific principles to empower you to design robust and stable experimental systems.
Understanding Tryptophan Oxidation: The Root of the Problem
Tryptophan is one of the most easily oxidized amino acids due to the high electron density of its indole side chain.[1] This susceptibility makes it a primary target for degradation during peptide manufacturing, storage, and handling, which can compromise the peptide's biological activity, safety, and shelf-life.[2][3]
Key Mechanisms and Degradation Products
The oxidation of the tryptophan residue in this compound is not a single reaction but a complex process initiated by various stressors like reactive oxygen species (ROS), light, heat, and trace metal ions.[3] The indole ring is the primary site of attack. The process generally involves the formation of radical intermediates, leading to several degradation products.[1][4]
The most common oxidation products you will encounter are:
-
N-formylkynurenine (NFK) : An initial product formed by the cleavage of the indole ring.[1][5][6]
-
Kynurenine (Kyn) : Formed from the subsequent deformylation of NFK.[1][5][6]
-
Hydroxytryptophan (e.g., 5-OH-Trp) : Resulting from the addition of a hydroxyl group to the indole ring.[5][6]
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia) : Other common degradation compounds.[5][6]
Visually, the formation of these products, particularly kynurenines, often correlates with a yellow or brown discoloration of the peptide solution.
Caption: Simplified pathway of Tryptophan oxidation.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why is my this compound solution turning yellow or brown upon storage, even in the dark at 4°C?
A1: This is a classic sign of tryptophan degradation. While protecting from light and using cold storage are crucial first steps, they do not eliminate all oxidative stressors. The primary culprits are likely:
-
Dissolved Oxygen: Standard aqueous buffers are saturated with dissolved oxygen, which can readily participate in oxidation reactions, even at low temperatures.
-
Trace Metal Ion Contamination: Buffers and reagents can contain trace amounts of metal ions (like iron or copper) from glassware or raw materials. These ions are potent catalysts for the formation of reactive oxygen species, accelerating Trp oxidation.[3]
-
Peroxides in Reagents: Some reagents, particularly surfactants like Polysorbate (Tween), can contain or generate peroxide impurities over time, which are powerful oxidizing agents.[7]
Solution: The most effective strategy is to deoxygenate your buffers and incorporate a chelating agent. See the protocols in Section 3 for detailed steps.
Q2: My RP-HPLC analysis shows a loss of my main this compound peak and the appearance of new, earlier-eluting peaks. Is this oxidation?
A2: Yes, this is highly indicative of tryptophan oxidation. Tryptophan is a relatively hydrophobic amino acid. Its oxidation products, such as Kyn and NFK, are generally more polar. In a reverse-phase high-performance liquid chromatography (RP-HPLC) system, more polar compounds have weaker interactions with the stationary phase and therefore elute earlier than the parent peptide.[8]
Troubleshooting Steps:
-
Confirm with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Look for masses corresponding to the parent peptide plus +16 Da (hydroxylation) or +32 Da (NFK formation).[9]
-
Perform a Forced Degradation Study: Intentionally expose a sample of your this compound to a mild oxidant like hydrogen peroxide (H₂O₂).[3] The peaks that increase in this stressed sample will confirm their identity as oxidation products and can be used as markers in your primary experiments.[2]
Q3: I am working in a cell culture medium. Can components of the medium itself cause oxidation?
A3: Absolutely. Cell culture media are complex aqueous solutions that can contribute to Trp degradation. Riboflavin (Vitamin B2), for instance, is a known photosensitizer that, upon exposure to light, can generate reactive oxygen species that readily oxidize sensitive amino acids like tryptophan.[10] Furthermore, the accumulation of metabolic byproducts from the cells can alter the pH and redox environment of the medium, potentially accelerating degradation.
Solution: When adding this compound to cell culture, prepare a concentrated, stabilized stock solution (see Protocol 1) and add it to the medium immediately before use. Minimize the exposure of the medium containing the peptide to ambient light.
Q4: What is the single most effective change I can make to prevent oxidation during routine lab handling and storage?
A4: The single most impactful strategy is the combined use of deoxygenation and an antioxidant . By removing dissolved oxygen and adding a sacrificial molecule that is more easily oxidized than tryptophan, you create a robustly protective environment. L-methionine is an excellent and commonly used antioxidant for this purpose.[11]
Preventative Strategies & Protocols
Proactive prevention is superior to post-hoc purification. The following strategies provide a multi-layered defense against Trp oxidation.
Formulation and Environmental Controls
pH Control
The rate of tryptophan oxidation can be pH-dependent.[12][13][14] While the optimal pH must be determined empirically for your specific application, maintaining a stable pH between 6.0 and 7.5 is a good starting point for minimizing degradation.
Oxygen Exclusion
Removing dissolved oxygen is critical. This can be achieved by:
-
Sparging: Bubble an inert gas like argon or high-purity nitrogen through your buffers for 15-30 minutes before adding the this compound peptide.
-
Headspace Purge: After aliquoting your peptide solution, gently flush the headspace of the vial with inert gas before sealing.
Light Protection
Photo-oxidation is a significant degradation pathway.[3][9]
-
Always use amber glass vials or opaque tubes for storage.
-
When working on the bench, wrap tubes in aluminum foil.
Temperature Control
While oxidation can occur at low temperatures, reaction rates are generally slower.[15]
-
For short-term storage (days), maintain at 2-8°C.
-
For long-term storage (weeks to months), aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce oxygen and cause mechanical stress.[3]
Use of Antioxidants and Excipients
Antioxidants function as "scavengers," reacting with oxidative species more readily than the tryptophan residue.[7] This sacrificial protection is a cornerstone of stabilizing peptide formulations.
| Excipient | Mechanism of Action | Typical Concentration | Key Considerations |
| L-Methionine | Sacrificial target for oxidation. It is readily oxidized to methionine sulfoxide, protecting Trp.[11] | 1-10 mg/mL (5-50 mM) | Highly effective, biocompatible, and widely used in therapeutic formulations.[16] |
| N-Acetyl-Tryptophan | Acts as a competitive inhibitor of oxidation with a lower oxidation potential than peptide-bound Trp.[11][16] | 1-5 mg/mL | Very effective but may interfere with assays that measure total tryptophan content. |
| Ascorbic Acid (Vit. C) | A potent free radical scavenger. | 0.1-1 mg/mL | Can be pro-oxidant in the presence of metal ions; use in combination with a chelator. |
| EDTA | Chelates (binds to) transition metal ions like Fe²⁺ and Cu²⁺, preventing them from catalyzing oxidation.[7] | 0.1-1 mM | Essential for mitigating metal-catalyzed oxidation. Highly recommended for all formulations. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
This protocol integrates multiple protective strategies for maximum stability.
-
Buffer Preparation: Prepare your desired buffer (e.g., 20 mM phosphate buffer, pH 7.0). Transfer to a glass bottle with a stir bar.
-
Add Excipients: Add EDTA to a final concentration of 0.5 mM and L-Methionine to a final concentration of 10 mM. Mix until dissolved.
-
Deoxygenation: Sparge the buffer solution with high-purity argon or nitrogen gas for at least 20 minutes while stirring gently.
-
Weigh Peptide: In a separate, amber-colored tube, weigh the required amount of this compound powder (MW: 332.4 g/mol ).
-
Dissolution: Working quickly, transfer the deoxygenated buffer to the tube containing the peptide powder to achieve the target 10 mM concentration. Mix gently by inversion until fully dissolved. Do not vortex, as this can introduce oxygen.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber or foil-wrapped cryovials. Flush the headspace of each vial with argon/nitrogen before capping tightly. Store at -80°C for long-term use.
Protocol 2: Workflow for a Forced Degradation Study
This study is essential for identifying potential degradation products and validating the stability of your formulation.[3]
Sources
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]
I. Understanding the "Why": The Physicochemical Drivers of Lys-Trp Aggregation
Technical Support Center: Troubleshooting Aggregation of Lys-Trp Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the aggregation of peptides containing lysine (Lys) and tryptophan (Trp). These residues, while crucial for the function of many therapeutic peptides, can also be primary drivers of unwanted self-assembly and aggregation. This resource is designed to help you understand the underlying mechanisms and implement effective solutions to ensure the stability and efficacy of your peptide-based molecules.
Before delving into troubleshooting, it's essential to understand the inherent properties of lysine and tryptophan that contribute to peptide aggregation.
-
Tryptophan (Trp): The bulky, hydrophobic indole side chain of tryptophan can participate in strong non-covalent interactions, including hydrophobic and π-π stacking interactions. These forces can drive intermolecular association, leading to the formation of aggregates.
-
Lysine (Lys): The primary amine in the side chain of lysine is positively charged at physiological pH. While this charge can promote solubility through electrostatic repulsion, it can also engage in cation-π interactions with the electron-rich indole ring of tryptophan.[1] These interactions can play a significant role in stabilizing peptide assemblies.[1]
-
Combined Effect: The interplay between the hydrophobic nature of tryptophan and the charged nature of lysine creates a complex scenario where subtle changes in the formulation environment can tip the balance from a soluble, monomeric state to an aggregated one.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the handling and formulation of this compound containing peptides.
Problem 1: My peptide precipitates immediately upon reconstitution.
Immediate Action: Do not discard the sample. The peptide may be recoverable.
Root Cause Analysis & Solutions:
-
Incorrect Solvent Choice: The primary cause is often a solvent that cannot adequately solvate the peptide.
-
Solution 1: pH Adjustment. The net charge of your peptide is critical for its solubility.[2] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[3]
-
Solution 2: Organic Co-solvents. For highly hydrophobic peptides, aqueous solutions may be insufficient.[6]
-
First, dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6]
-
Then, slowly add your aqueous buffer to the desired final concentration, vortexing or sonicating gently after each addition.[5][7] Caution: Be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays.[7]
-
-
-
Initial Handling: Improper initial handling can introduce moisture and promote aggregation.
Problem 2: My peptide solution becomes cloudy or forms visible aggregates over time.
Immediate Action: Characterize the aggregates before attempting re-solubilization.
Root Cause Analysis & Solutions:
-
Suboptimal Storage Conditions: Peptides in solution are significantly less stable than in their lyophilized form.[6]
-
Solution 1: Aliquoting and Freezing. Avoid repeated freeze-thaw cycles, which can damage the peptide structure and promote aggregation.[6][10] Aliquot your stock solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C.[6][9][11]
-
Solution 2: pH of Storage Buffer. Store peptide solutions in a slightly acidic, sterile buffer (pH 5-7) for optimal stability.[6][9]
-
-
Environmental Factors: pH, ionic strength, and temperature can all influence the stability of your peptide in solution.
-
pH: As mentioned, pH affects the net charge of the peptide.[2] Deviations from the optimal pH range can reduce electrostatic repulsion and favor aggregation.
-
Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can screen electrostatic repulsions, promoting aggregation.[12] In other instances, it can stabilize the native conformation and reduce aggregation.[13][14] It is often necessary to empirically determine the optimal ionic strength for your specific peptide.
-
Temperature: Elevated temperatures can increase the rate of aggregation.[15] Store solutions appropriately and avoid unnecessary exposure to heat.
-
Problem 3: I suspect aggregation, but it's not visible. How can I confirm and quantify it?
Root Cause Analysis & Solutions:
Soluble, non-visible aggregates can significantly impact experimental results. Several analytical techniques can be employed to detect and quantify these species.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size.[16][17] It is widely considered the gold standard for detecting and quantifying soluble aggregates like dimers and higher-order oligomers.[17][18][19][20]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method for measuring the size distribution of particles in a solution.[21][22][23][24] It is highly sensitive to the presence of large aggregates.[21]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[25][26][27] An increase in ThT fluorescence is indicative of fibril formation.[2][25]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon aggregation can be monitored by changes in their intrinsic fluorescence.[28]
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store my lyophilized this compound peptide?
-
Q2: Can I use sonication to dissolve my peptide?
-
Q3: My peptide contains cysteine and methionine in addition to Lys and Trp. Are there special considerations?
-
Q4: Are there any formulation excipients that can help prevent aggregation?
-
Yes, various excipients can be used to stabilize peptide formulations. These include:
-
IV. Experimental Protocols & Data Visualization
Workflow for Troubleshooting Peptide Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation issues.
Key Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Gained | Key Advantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[16][18] | Quantifies monomers, dimers, and higher-order soluble aggregates.[30] | High resolution, quantitative, widely accepted method.[18][20] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion.[24] | Provides size distribution and polydispersity index (PDI).[24] | Fast, non-invasive, highly sensitive to large aggregates.[21][24] |
| Thioflavin T (ThT) Fluorescence | Binds to cross-β-sheet structures in amyloid fibrils, causing a shift in fluorescence.[25] | Detects and monitors the kinetics of amyloid fibril formation.[2][27] | High sensitivity for fibrillar aggregates.[27] |
| UV-Vis Spectroscopy | Measures light absorbance; increased scattering at 350 nm indicates large aggregates.[31] | Provides a simple aggregation index.[28] | Quick, simple, and readily available.[31] |
Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general framework for monitoring peptide aggregation kinetics.
-
Preparation of Solutions:
-
Prepare a 1 mM ThT stock solution in sterile, filtered water. Store in the dark.[32]
-
Prepare your peptide stock solution at the desired concentration in the appropriate buffer.
-
On the day of the experiment, dilute the ThT stock solution in your assay buffer (e.g., PBS, pH 7.4) to a final working concentration of 20-25 µM.[26][32]
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add your peptide sample to the ThT working solution. A typical final peptide concentration might be 50 µM.[26]
-
Include control wells containing only the ThT working solution (no peptide) to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with excitation and emission filters around 440-450 nm and 480-485 nm, respectively.[25][32]
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.[27][32]
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the change in fluorescence intensity over time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation.[2]
-
V. References
-
Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013). Biocompare. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Dynamic Light Scattering (DLS) Services for Peptide Development. Zentriforce Pharma. [Link]
-
Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Size Exclusion Chromatography (SEC) for Peptide. ResolveMass Laboratories Inc.[Link]
-
Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. [Link]
-
How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. (2013). PLOS One. [Link]
-
Dynamic Light Scattering (DLS) Technology. CD Formulation. [Link]
-
How to Store and Handle Peptides for Maximum Stability. Adonyx Bio. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). International Journal of Molecular Sciences. [Link]
-
Size Exclusion Chromatography (SEC) Technology. CD Formulation. [Link]
-
Thioflavin T spectroscopic assay. Amyloid Protein Aggregation Assays. [Link]
-
Storing and Handling Peptides: Best Practices for Peptides. Peptide Sciences. [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021). APC. [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (2012). Journal of Pharmaceutical Sciences. [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. [Link]
-
Best Practices for Storing Peptides: Maximizing Stability and Potency. Lifetein. [Link]
-
Aggregation by DLS. Novatia, LLC. [Link]
-
Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Thioflavin-T (ThT) Aggregation assay. (2018). Protocols.io. [Link]
-
Peptide aggregation: insights from SEC-HPLC analysis. (2023). ResearchGate. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Solubilization and disaggregation of polyglutamine peptides. (2001). Protein Science. [Link]
-
Effect of Site-Specific Intermolecular Lysine-Tryptophan Interactions on the Aggregation of Gramicidin-Based Peptides Leading to Pore Formation in Lipid Membranes. (2018). Journal of Membrane Biology. [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2019). Biophysical Reviews. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. (2023). RSC Chemical Biology. [Link]
-
Ionic Liquid-Based Strategy for Predicting Protein Aggregation Propensity and Thermodynamic Stability. (2023). JACS Au. [Link]
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]
-
Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces. (2012). Journal of Pharmaceutical Sciences. [Link]
-
Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. (2023). RSC Chemical Biology. [Link]
-
Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. (2023). International Journal of Molecular Sciences. [Link]
-
Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. (2013). Journal of Pharmaceutical Sciences. [Link]
-
Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. (2023). International Journal of Molecular Sciences. [Link]
-
Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. (2023). CoLab. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. (2023). ResearchGate. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceutics. [Link]
Sources
- 1. Effect of Site-Specific Intermolecular Lysine-Tryptophan Interactions on the Aggregation of Gramicidin-Based Peptides Leading to Pore Formation in Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. peptide.partners [peptide.partners]
- 10. peptidesuk.com [peptidesuk.com]
- 11. How to Store and Handle Peptides for Maximum Stability - Adonyx Bio [adonyxbio.com]
- 12. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 13. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. biocompare.com [biocompare.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zentriforce.com [zentriforce.com]
- 22. medium.com [medium.com]
- 23. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. unchainedlabs.com [unchainedlabs.com]
- 25. Thioflavin T spectroscopic assay [assay-protocol.com]
- 26. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 27. bio-protocol.org [bio-protocol.org]
- 28. approcess.com [approcess.com]
- 29. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: Enhancing the Stability of Lys-Trp in Solution
Welcome to the technical support center for Lys-Trp (Lysyl-Tryptophan). This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this dipeptide in solution. The inherent chemical functionalities of both Lysine and Tryptophan residues make this compound susceptible to various degradation pathways. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and mitigate these stability issues, ensuring the integrity and reproducibility of your experiments.
Understanding the Instability of this compound
The instability of the this compound dipeptide in aqueous solutions is primarily attributed to the chemical nature of its constituent amino acids. The Tryptophan residue is highly susceptible to oxidation, while the ε-amino group of the Lysine side chain is nucleophilic and can participate in various reactions.[1][2]
-
Tryptophan Degradation: The indole side chain of Tryptophan is electron-rich, making it a prime target for oxidative degradation.[3][4][5] This can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[6][7][8][9] Oxidation can lead to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia), which can alter the biological activity and physicochemical properties of the peptide.[3][4]
-
Lysine Side Chain Reactions: The primary ε-amino group of the Lysine residue is a strong nucleophile under neutral to basic conditions.[10][11] This makes it reactive towards various electrophiles. A common issue, particularly in formulations containing reducing sugars, is the Maillard reaction, which leads to glycation products.[12][13][14][15][16] Other potential reactions include acylation if reactive species are present.[17]
The interplay of factors such as pH, temperature, light exposure, and the presence of excipients significantly influences the rate and extent of these degradation reactions.[7][18][19][20] A comprehensive understanding of these pathways is crucial for developing effective stabilization strategies.[21]
Troubleshooting Guide for this compound Instability
This section is structured to help you identify the root cause of the instability you are observing and to provide actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Loss of Purity Over Time (Observed by HPLC) | 1. Oxidation of Tryptophan: Appearance of new, more polar peaks in the chromatogram.[3][22] 2. Hydrolysis of the Peptide Bond: More likely under strongly acidic or basic conditions.[2][23] | For Oxidation: • Work under an inert atmosphere: Purge buffers and the headspace of your vials with nitrogen or argon to minimize oxygen exposure.[24] • Add antioxidants: Include antioxidants like ascorbic acid (Vitamin C), methionine, or EDTA (a metal chelator to prevent metal-catalyzed oxidation) in your formulation.[18][21] See Protocol 2 for guidance. • Protect from light: Store solutions in amber vials or wrap containers in foil to prevent photo-oxidation.[6][7][9][25] For Hydrolysis: • Optimize pH: Maintain the pH of the solution within a stable range, typically between pH 5 and 7.[21][26][27] Avoid pH extremes. See Protocol 1. |
| Solution Turning Yellow/Brown | 1. Tryptophan Degradation: Some oxidation products of tryptophan are colored.[3][4] 2. Maillard Reaction: If reducing sugars are present, reaction with the Lysine side chain can form colored advanced glycation end-products (AGEs).[14][15] | For Tryptophan Degradation: • Implement all the solutions recommended for preventing oxidation. The color change is a strong indicator of this pathway.For Maillard Reaction: • Avoid reducing sugars: If possible, replace reducing sugars (e.g., glucose, lactose) with non-reducing sugars (e.g., sucrose) or polyols (e.g., mannitol, sorbitol) as excipients.[7] |
| Precipitation or Aggregation | 1. Change in pH: The net charge of the dipeptide is pH-dependent. At its isoelectric point, this compound will have minimal solubility.[18][28] 2. Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent dipeptide. 3. High Peptide Concentration: Self-association can occur at higher concentrations.[18] | For pH-related Precipitation: • Ensure adequate buffering: Use a suitable buffer system to maintain a pH where this compound is soluble (generally away from its isoelectric point). See Protocol 1. For Degradation-induced Precipitation: • Address the root cause of degradation (oxidation or other reactions) as described above. For Concentration Effects: • Work at lower concentrations: If the application allows, reduce the concentration of this compound in the solution. |
| Loss of Biological Activity | 1. Chemical Modification: Any chemical change to the Tryptophan or Lysine residues can impact the peptide's interaction with its target.[2][22] 2. Conformational Changes: Degradation can lead to changes in the peptide's solution conformation. | • Implement a multi-pronged stability approach: Combine pH control, antioxidant use, protection from light, and controlled temperature storage.[7] • Perform stability-indicating assays: Use analytical methods like HPLC and mass spectrometry to correlate the loss of the parent peptide with the loss of activity.[22][29][30][31] |
Visualizing Degradation and Troubleshooting
To better understand the challenges and solutions, the following diagrams illustrate the key degradation pathways and a logical workflow for addressing stability issues.
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for troubleshooting this compound instability.
Experimental Protocols
Here are detailed protocols for common stabilization strategies. Always use high-purity water and reagents for these procedures.
Protocol 1: Preparation of a Stabilizing Citrate-Phosphate Buffer (pH 6.0)
Rationale: This buffer system is effective over a broad range and helps maintain a pH environment that minimizes both peptide bond hydrolysis and the reactivity of the lysine side chain.[7][27]
Materials:
-
Citric Acid Monohydrate (ACS grade or higher)
-
Dibasic Sodium Phosphate (Anhydrous, ACS grade or higher)
-
High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate in high-purity water to a final volume of 100 mL.
-
0.2 M Dibasic Sodium Phosphate: Dissolve 2.84 g of anhydrous dibasic sodium phosphate in high-purity water to a final volume of 100 mL.
-
-
Prepare the Buffer: In a clean beaker, combine 61.5 mL of the 0.1 M citric acid stock solution with 38.5 mL of the 0.2 M dibasic sodium phosphate stock solution. This will yield approximately 100 mL of buffer.
-
Verify and Adjust pH: Measure the pH of the solution using a calibrated pH meter. It should be approximately 6.0. If necessary, adjust the pH by adding small volumes of the appropriate stock solution.
-
Sterilization (Optional but Recommended): Filter the buffer through a 0.22 µm sterile filter into a sterile container.
-
Dissolve this compound: Accurately weigh the desired amount of lyophilized this compound and dissolve it in the prepared buffer to the target concentration.
Protocol 2: Using Ascorbic Acid as an Antioxidant
Rationale: Ascorbic acid is a widely used antioxidant that can sacrificially scavenge reactive oxygen species, thereby protecting the Tryptophan residue from oxidation.[18]
Materials:
-
This compound solution (prepared in an appropriate buffer, e.g., from Protocol 1)
-
L-Ascorbic Acid (ACS grade or higher)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Ascorbic Acid Stock: Prepare a fresh stock solution of L-ascorbic acid (e.g., 10 mg/mL) in the same buffer used for the this compound solution. Note: Ascorbic acid solutions can also degrade, so fresh preparation is critical.
-
Deoxygenate Buffer: Before adding the antioxidant, gently bubble nitrogen or argon gas through your this compound solution for 5-10 minutes to remove dissolved oxygen.
-
Add Antioxidant: Add the ascorbic acid stock solution to the deoxygenated this compound solution to a final concentration typically in the range of 0.01% to 0.1% (w/v). The optimal concentration may need to be determined empirically.
-
Blanket with Inert Gas: Before sealing the container, flush the headspace with nitrogen or argon.
-
Store Properly: Store the final solution protected from light at a controlled low temperature (e.g., 2-8°C for short-term or ≤ -20°C for long-term).[6][19][25]
Protocol 3: A Short-Term Stability Study Design
Rationale: A systematic stability study is essential to validate your formulation strategy. This protocol outlines a basic approach using HPLC as the primary analytical tool.[22][29]
Materials:
-
Prepared this compound solutions (control vs. stabilized formulations)
-
HPLC system with a UV detector and a C18 column
-
Incubators or environmental chambers set to desired stress conditions (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Prepare Samples: Prepare several identical vials for each formulation to be tested (e.g., this compound in water, this compound in buffered solution, this compound in buffered solution with antioxidant).
-
Initial Analysis (T=0): Immediately analyze one vial from each formulation group by RP-HPLC to determine the initial purity. This is your baseline.
-
Storage Conditions: Place the remaining vials at different storage conditions. For an accelerated study, this could include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
Photostability: 25°C with controlled light exposure (as per ICH Q1B guidelines, if applicable)
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each condition and analyze it by HPLC.
-
Data Evaluation:
-
Quantify Purity: Calculate the peak area percentage of the main this compound peak at each time point.
-
Monitor Degradants: Observe the increase in peak areas of any degradation products.
-
Plot Data: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate and compare the effectiveness of different formulations.
-
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder has changed color. Is it still usable? A color change in the lyophilized powder (e.g., to a yellowish tint) suggests potential degradation, likely oxidation of the Tryptophan residue.[25] While it might not be completely degraded, its purity is compromised. It is highly recommended to use a fresh, white-colored batch for experiments where purity is critical.
Q2: What is the best way to store a stock solution of this compound? For short-term storage (days to a week), store the solution at 2-8°C. For long-term storage, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause aggregation.[8][19][24] Always ensure the solution is in a buffered, deoxygenated solution, protected from light.
Q3: Can I use a phosphate buffer (PBS) for my this compound solution? Yes, PBS is generally a suitable buffer. However, ensure its pH is in the optimal range (around 6-7). Be aware that phosphate buffers can sometimes accelerate certain degradation pathways in the presence of other excipients, so a citrate-phosphate or simple citrate buffer may offer better stability in some cases.[7]
Q4: How can I quickly check if my this compound solution has degraded? The most reliable method is RP-HPLC, which can separate and quantify the parent peptide from its degradation products.[29][31] A simple UV-Vis spectrum can also be indicative; the appearance of absorbance at wavelengths above 320 nm can suggest the formation of Tryptophan oxidation products like kynurenine.
Q5: Is N-terminal acetylation or C-terminal amidation a good strategy for improving this compound stability? Yes, these chemical modifications can significantly improve stability.[18][32] N-terminal acetylation removes the terminal primary amine, which can be a reactive site, while C-terminal amidation removes the terminal carboxylate. Both modifications can increase resistance to exopeptidases if enzymatic degradation is a concern. However, these modifications will change the peptide's properties and must be compatible with your intended application.
References
- Jiskoot, W., & Crommelin, D. J. A. (Eds.). (2005). Methods for structural analysis of protein pharmaceuticals. AAPS Press.
- Al-Tahami, K., & Singh, J. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
- Quotient Sciences. (n.d.). Clinical And Formulation Strategies For Targeted Peptide Drug Development.
- de la Cruz, X., & Serrano, L. (2010). Tryptophan residues: scarce in proteins but strong stabilizers of β-hairpin peptides. Biopolymers, 94(6), 779-790.
- Cochran, A. G., Skelton, N. J., & Starovasnik, M. A. (2001). Tryptophan zippers: Stable, monomeric β-hairpins. Proceedings of the National Academy of Sciences, 98(10), 5578-5583.
- Fan, K., & Li, N. (2021). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Acta Pharmaceutica Sinica B, 11(10), 3031-3047.
- GenScript. (2025).
- PEPDOO. (n.d.).
- Creative Peptides. (n.d.). Analyzing Peptide Stability: Key Factors and Testing Methods.
- AMSbiopharma. (2025).
- Zhang, Y., & Li, H. (2015). EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION.
- Maple Research Labs. (2024).
- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- International Journal of Science and Research Archive. (2025).
- Sigma-Aldrich. (n.d.). Peptide Stability.
- ResearchGate. (2025).
- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Pharmaceutical Technology. (2021). Peptide Formulation: Initial Clinical Development, Final Dosage Forms and Life Cycle Management.
- The Journal of Chemical Physics. (2017).
- Drug Development & Delivery. (n.d.).
- Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 58(5), 3037-3044.
- PubMed. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides.
- Peptide Information. (2026).
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). International Journal of Pharmaceutical Sciences and Research, 15(9), 3567-3578.
- Strøm, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2006). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 1(1), e96.
- Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions.
- Creative Peptides. (2025). Understanding Peptide Stability Under Various pH Conditions.
- RSC Publishing. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- ACS Publications. (1998). Stability of Tryptophan-Containing Peptides in the Presence of an L-Ascorbic Acid-Ferric Ion System.
- PubMed. (2000). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.
- Chemistry For Everyone. (2025). How Does PH Affect Peptide Bonds?.
- Frontiers in Nutrition. (2022). Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides.
- ResearchGate. (2000). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.
- PubMed. (2000). Effect of lysine residues on the deamidation reaction of asparagine side chains.
- NIH. (2007).
- YouTube. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds.
- MDPI. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
- ACS Publications. (2000). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.
- Journal of the American Chemical Society. (2025).
- Biosynth. (n.d.). Lyophilized Peptide Stability Guidelines.
- PubMed. (2006).
- PubMed. (2019). Site-Selective Lysine Reactions Guided by Protein-Peptide Interaction.
- ResearchGate. (n.d.). Oxidation of side chain of peptides containing lysine (a), tyrosine....
- RSC Advances. (2016). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals.
- PubChem. (n.d.). This compound.
- PMC. (2022). Strategies for Improving Peptide Stability and Delivery.
- MDPI. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan.
- MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
Sources
- 1. Peptide Stability [sigmaaldrich.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. seekpeptides.com [seekpeptides.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Site-Selective Lysine Reactions Guided by Protein-Peptide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
- 15. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Compounds & Laboratory Materials | Maple Research Labs | Canada [mapleresearchlabs.com]
- 20. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 23. youtube.com [youtube.com]
- 24. peptidesuk.com [peptidesuk.com]
- 25. peptidesystems.com [peptidesystems.com]
- 26. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. worldscientific.com [worldscientific.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. ijsra.net [ijsra.net]
- 30. researchgate.net [researchgate.net]
- 31. ijpsjournal.com [ijpsjournal.com]
- 32. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Background Fluorescence in Lys-Trp Experiments
Welcome to the technical support center for Lys-Trp fluorescence experiments. This guide is designed for researchers, scientists, and drug development professionals who leverage the intrinsic fluorescence of tryptophan (Trp) to study protein structure, dynamics, and binding interactions with ligands like lysine (Lys). High background fluorescence is a pervasive issue that can mask subtle signals, reduce sensitivity, and ultimately compromise data integrity.
This resource provides in-depth troubleshooting strategies, preventative best practices, and detailed protocols to help you identify and systematically eliminate sources of background noise, ensuring the clarity and accuracy of your experimental results.
Understanding the Enemy: Sources of Background Fluorescence
Before troubleshooting, it's critical to understand the origins of unwanted signals. Background fluorescence can be broadly categorized into two main types: intrinsic fluorescence from your sample components (autofluorescence) and extrinsic fluorescence from contaminants and experimental hardware.
-
Autofluorescence: This is the natural fluorescence emitted by biological molecules other than your target fluorophore.[1] In cellular or complex biological samples, common sources include NADH, flavins, collagen, and elastin.[2][3] Even components in cell culture media, such as phenol red and riboflavin, can contribute significantly to background noise.[4][5]
-
Reagent & Buffer Contamination: Many common laboratory reagents, buffers, and even the water used to prepare them can contain fluorescent impurities.[6][7] This is especially problematic in the UV range where Trp is excited. Additives like BSA, often used to prevent non-specific binding, can themselves be a source of background if not of sufficient purity.[6][8]
-
Labware (Cuvettes & Plates): The material of your sample holder is a critical factor. Standard polystyrene or glass cuvettes and microplates can exhibit significant fluorescence when excited with UV light.[9][10]
-
Inner Filter Effect (IFE): Not a direct source of fluorescence, but a phenomenon that distorts measurements and can be mistaken for background issues. IFE occurs when components in the solution absorb either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to a non-linear relationship between concentration and signal intensity.[11][12] This is particularly problematic in samples with high absorbance, typically above 0.1 AU.[13]
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses common problems encountered during this compound experiments in a practical, Q&A format.
Q1: My buffer-only control (blank) shows a very high signal. What's the cause and how do I fix it?
A high blank signal almost always points to contamination in your assay buffer or issues with your labware.
-
Underlying Cause: The most likely culprits are fluorescent impurities in buffer components, detergents, or the water source. Plastic consumables can also leach fluorescent compounds.[7]
-
Immediate Actions:
-
Test Individual Components: Prepare solutions of each individual buffer component (e.g., Tris, NaCl, EDTA in water) and measure their fluorescence individually. This will help you pinpoint the contaminated reagent.
-
Use High-Purity Reagents: Switch to reagents specifically marketed as "low-fluorescence," "spectroscopy grade," or "for molecular biology." Use fresh, high-purity water (e.g., Milli-Q or equivalent).
-
Change Your Labware: If using plastic plates or cuvettes, switch to quartz.[10][14] Quartz has minimal autofluorescence in the UV range required for Trp excitation.[9] For plate-based assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from the plate material itself.[15]
-
Q2: I'm studying protein-ligand binding, but my signal-to-noise ratio is too low to get a reliable binding curve. How can I improve it?
A low signal-to-noise ratio means your specific signal (the change in Trp fluorescence upon binding) is being obscured by high and/or variable background.
-
Underlying Cause: This can be a combination of high blank fluorescence (see Q1), sample autofluorescence, and sub-optimal instrument settings.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal-to-noise ratio.
-
Detailed Steps:
-
Optimize Wavelengths: While Trp has a standard excitation around 295 nm to minimize excitation of Tyrosine, you can slightly adjust the excitation and emission wavelengths. Acquire full excitation and emission scans of your protein and the background components to identify wavelengths that maximize your specific signal while minimizing background.
-
Adjust Instrument Settings: Increase the integration time or adjust the gain settings on your fluorometer to boost the signal.[15] Be cautious, as this can also amplify the background. The goal is to find a setting that provides the best compromise.
-
Sample Preparation: If working with cell lysates or other complex mixtures, consider an additional purification step for your protein of interest to remove autofluorescent contaminants.[2]
-
Run Controls: Always include an "unstained" or "unlabeled" control (in this case, your sample buffer without the protein) to determine the baseline level of autofluorescence.[2]
-
Q3: My fluorescence intensity is not linear with increasing protein concentration, even at low concentrations. What's happening?
This is a classic symptom of the Inner Filter Effect (IFE).[16]
-
Underlying Cause: Another component in your solution is absorbing light at either the excitation wavelength (preventing light from reaching the Trp) or the emission wavelength (preventing emitted light from reaching the detector).[12] This effect can be significant even at absorbances as low as 0.06-0.1.[11][13]
-
Diagnosis and Correction:
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your sample at both the excitation and emission wavelengths. If the absorbance is greater than 0.1, IFE is likely occurring.[12]
-
Dilute Your Sample: The simplest solution is to work at lower concentrations where the total absorbance of the solution is below the 0.1 threshold.[13]
-
Apply a Correction Factor: If dilution is not possible, you can mathematically correct for IFE. Many modern spectrometers have built-in software to perform this correction using the sample's absorbance spectrum.[12] The general correction formula is: Fcorr = Fobs * 10(Aex + Aem)/2 Where Fcorr is the corrected fluorescence, Fobs is the observed fluorescence, and Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.[12]
Caption: The Inner Filter Effect (IFE) mechanism.
-
Q4: I'm observing a decrease in fluorescence intensity, but it doesn't seem to be related to my binding event. Could it be quenching?
Yes, fluorescence quenching is a common phenomenon that can be mistaken for a binding signal or background issue.
-
Underlying Cause: Quenching occurs when another molecule (a "quencher") interacts with the excited Trp residue, causing it to return to the ground state without emitting a photon.[17][18] This can be dynamic (collisional) or static (formation of a non-fluorescent complex).[19] Common quenchers include iodide ions, acrylamide, and even adjacent amino acid residues within the protein itself.[20][21]
-
Distinguishing Quenching from Background:
-
Control Experiments: Titrate the suspected quenching agent into a solution of N-acetyl-L-tryptophanamide (NATA), a free Trp analog. If you observe a similar decrease in fluorescence, it confirms the substance is a general Trp quencher and the effect is not specific to your protein's binding site.
-
Temperature Dependence: Dynamic quenching is highly dependent on temperature and viscosity, while static quenching is less so.[17] Measuring the fluorescence at different temperatures can help elucidate the quenching mechanism.
-
Stern-Volmer Analysis: A plot of F₀/F vs. quencher concentration (where F₀ is the fluorescence without the quencher) should be linear for a single type of quenching mechanism.[17] This analysis can help characterize the interaction.
-
Preventative Measures & Experimental Best Practices
The best troubleshooting is avoiding the problem in the first place. Integrating these best practices into your experimental design will significantly reduce background fluorescence.
| Best Practice | Rationale | Key Considerations |
| Use Quartz Labware | Quartz has superior UV transparency (usable down to 190 nm) and minimal autofluorescence compared to glass (340 nm cutoff) or plastic (300 nm cutoff).[9][22] | For fluorescence, use a four-sided polished quartz cuvette to minimize light scatter.[23] Ensure cuvettes are meticulously cleaned. |
| Prepare Low-Fluorescence Buffers | Standard lab reagents can contain fluorescent impurities.[6] | Use spectroscopy-grade salts and reagents. Filter all buffers through a 0.22 µm filter before use. Prepare fresh and store in clean, glass containers. |
| Run Comprehensive Controls | Controls are essential to isolate the source of background. | Include: 1. Buffer only (blank). 2. Buffer + ligand (to check for ligand fluorescence). 3. Unstained sample (for autofluorescence).[2] |
| Choose Optimal Fluorophores | If using extrinsic labels in addition to Trp, select dyes with high quantum yields and emission spectra in the red or far-red regions to avoid the common blue/green autofluorescence.[3][24] | Modern dyes like Alexa Fluor or Cy dyes are often brighter and more photostable than older dyes like FITC.[24][25] |
| Incorporate Blocking Steps | In complex samples, non-specific binding of your protein to surfaces or other molecules can increase background. | Use high-purity BSA or, if BSA is problematic, bovine gamma globulin (BGG).[6][8] However, be aware that these can also be sources of fluorescence.[6] |
Advanced Techniques for Persistent Background
When standard methods are insufficient, advanced techniques can be employed:
-
Time-Resolved Fluorescence (TRF): This method takes advantage of the fact that background fluorescence often has a very short lifetime (nanoseconds). By introducing a delay between the excitation pulse and detection, the short-lived background can be allowed to decay before the signal from a long-lifetime probe is measured.[24]
-
Photobleaching: Intentionally exposing the sample to high-intensity light before the actual measurement can sometimes destroy the molecules causing autofluorescence, while your target fluorophore (if more stable) remains intact.[26]
-
Computational Subtraction: If the background is stable and well-characterized, its spectrum can be digitally subtracted from the sample spectrum.[27] This requires careful acquisition of a separate background spectrum under identical conditions.
Detailed Protocol: Preparation of a Low-Fluorescence Assay Buffer
This protocol outlines the steps to prepare a high-purity buffer suitable for sensitive fluorescence experiments.
Materials:
-
Highest purity water available (e.g., Milli-Q, 18.2 MΩ·cm)
-
Spectroscopy-grade or "ultra-pure" buffer salts (e.g., Tris, HEPES, NaCl)
-
Scrupulously clean, acid-washed glassware
-
0.22 µm sterile filter unit (glass fiber or other low-protein-binding material is preferred)
Procedure:
-
Glassware Preparation: Thoroughly wash all glassware with a laboratory-grade detergent, followed by extensive rinsing with tap water, then DI water, and finally a triple rinse with high-purity water. For maximum cleanliness, an acid wash (e.g., with 1M HCl) followed by extensive water rinsing can be performed.
-
Buffer Preparation:
-
Using a clean glass beaker or bottle on a calibrated balance, weigh out the required amounts of buffer salts.
-
Add approximately 80% of the final volume of high-purity water and stir with a clean, Teflon-coated stir bar until fully dissolved.
-
Adjust the pH to the desired value using small volumes of high-purity acid (e.g., HCl) or base (e.g., NaOH).
-
Bring the buffer to the final volume with high-purity water in a clean volumetric flask.
-
-
Filtration: Filter the entire buffer solution through a 0.22 µm filter to remove any particulate matter or microbial contamination that could scatter light or contribute to fluorescence.
-
Quality Control: Before use, take a sample of the final buffer and measure its fluorescence spectrum using the same settings as your planned experiment. The signal should be minimal and close to that of the high-purity water alone.
-
Storage: Store the buffer in the clean, tightly-sealed glass container at 4°C to prevent microbial growth.
References
-
Fonin, A. V., Sulatskaya, A. I., Kuznetsova, I. M., & Turoverov, K. K. (2014). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 139(20), 5144–5150. [Link]
-
HORIBA Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
-
Liu, Y., Gao, C., & Liu, S. (2017). A review on the methods for correcting the fluorescence inner-filter effect of fluorescence spectrum. Critical Reviews in Analytical Chemistry, 48(3), 209-217. [Link]
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Scilit. (n.d.). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Retrieved from [Link]
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Bitesize Bio. (2022). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
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Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Retrieved from [Link]
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Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
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Patsnap. (n.d.). Reducing Fluorescence Background in Biological Raman Imaging. Retrieved from [Link]
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UVTech. (n.d.). How to Choose the Right Cuvette?. Retrieved from [Link]
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Lowe, B. A., et al. (2011). Fluorescence strategies for high-throughput quantification of protein interactions. Nucleic Acids Research, 39(22), e149. [Link]
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Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
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FireflySci. (n.d.). Selecting the Right Cuvette: A Comprehensive Guide to Types, Materials, and Usage. Retrieved from [Link]
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Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. Retrieved from [Link]
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FluoroFinder. (n.d.). Amplification and Background Reduction Techniques. Retrieved from [Link]
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FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
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Shestakov, A. S., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3329. [Link]
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White Bear Photonics. (n.d.). Choosing the Right Cuvettes for UV-VIS Experiments. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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Setasist. (n.d.). How to Choose the Right Quartz Cuvette for Your Application?. Retrieved from [Link]
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Raghuraman, H., & Chattopadhyay, A. (2007). Fluorescence Quenching: Theory and Applications. In Topics in Fluorescence Spectroscopy. [Link]
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ONI. (2019). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]
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Fiveable. (n.d.). Fluorescence quenching mechanisms. Retrieved from [Link]
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Cadusch, P. J., et al. (2013). Improved Methods for Fluorescence Background Subtraction from Raman Spectra. arXiv:1306.4156. [Link]
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ResearchGate. (2013). In tryptophan fluorescence experiment why am I getting a blue shift with decrease in emission intensity?. Retrieved from [Link]
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Visikol. (2022). Challenges with Background Fluorescence. Retrieved from [Link]
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Abcam. (2019). Fluorescent microscopy troubleshooting: high background. [Video]. YouTube. [Link]
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Wang, Y., et al. (2021). A straightforward and sensitive “ON–OFF” fluorescence immunoassay based on silicon-assisted surface enhanced fluorescence. RSC Advances, 11(15), 8826-8832. [Link]
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Li, M., & Li, X. (2016). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Combinatorial chemistry & high throughput screening, 19(7), 535–548. [Link]
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Panferov, V. G., et al. (2023). Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review. Biosensors, 13(2), 253. [Link]
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Delaive, E., et al. (2008). A sensitive three-step protocol for fluorescence-based Western blot detection. Biologicals, 36(3), 199-202. [Link]
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Merck Millipore. (n.d.). Fluorescence Dyes for Microscopy. Retrieved from [Link]
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Merck Millipore. (n.d.). Fluorescence indicators. Retrieved from [Link]
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Oshchepkov, M., & Popov, K. (2017). Fluorescent Markers in Water Treatment. ResearchGate. [Link]
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Technical Support Center: Refining HPLC Purification Methods for Lys-Trp
Welcome to the technical support center for the HPLC purification of Lys-Trp. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this dipeptide. The unique chemical nature of this compound, combining a basic (Lysine) and a hydrophobic, aromatic (Tryptophan) residue, presents specific chromatographic challenges that require a nuanced approach to method development and troubleshooting.[1]
This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.
I. Understanding the Analyte: this compound's Chromatographic Behavior
This compound (Lysyl-Tryptophan) is a dipeptide with distinct characteristics that influence its behavior in reversed-phase HPLC (RP-HPLC). The lysine residue imparts a basic character due to its primary amine side chain, making the molecule prone to strong interactions with residual silanols on silica-based stationary phases.[2] The tryptophan residue, with its bulky, hydrophobic indole side chain, provides the primary mechanism for retention on C18 or other hydrophobic stationary phases.[3][4]
The interplay of these two residues means that mobile phase pH and the choice of ion-pairing agents are critical parameters for achieving successful separation.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format, providing a logical path to problem resolution.
Problem 1: Poor Peak Shape (Tailing)
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue when purifying basic peptides like this compound and is often caused by secondary interactions between the positively charged lysine residue and negatively charged silanol groups on the silica-based column packing.[2][5][6]
Here’s a systematic approach to troubleshoot and resolve peak tailing:
1. Assess Mobile Phase pH:
-
Is your mobile phase pH sufficiently low? To minimize silanol interactions, the mobile phase pH should be low enough to suppress the ionization of silanol groups (typically pH < 3).[5][7] At this pH, the lysine residue will be protonated (positively charged), but the silanols will be largely neutral, reducing undesirable ionic interactions.
2. Evaluate the Ion-Pairing Agent:
-
Are you using an appropriate ion-pairing agent? Trifluoroacetic acid (TFA) is the most common ion-pairing reagent for peptide purification.[8][9] TFA serves two main purposes: it maintains a low pH and pairs with the positively charged amine groups on this compound, effectively shielding them from interacting with the stationary phase.[5][7]
-
Is the concentration of your ion-pairing agent optimal? For basic peptides, a standard concentration of 0.1% TFA is a good starting point.[8][9] However, for particularly troublesome tailing, increasing the TFA concentration to 0.2-0.25% can improve peak shape, although this may also increase retention time.[10][11][12]
3. Consider the Column Chemistry:
-
Are you using a modern, high-purity silica column? Older columns or those with higher metal content can have more active silanol groups, leading to increased tailing.[4] Using a column with end-capping or a hybrid particle technology can significantly reduce these secondary interactions.[6]
-
Is your column overloaded? Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[5] Try reducing the injection volume or sample concentration.
4. Check for Extra-Column Effects:
-
Is your system optimized to minimize dead volume? Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[13]
Problem 2: Low Resolution or Co-elution with Impurities
Question: I am struggling to separate this compound from closely eluting impurities. What strategies can I employ to improve resolution?
Answer: Achieving adequate resolution is key to obtaining high-purity this compound. Several factors can be adjusted to improve the separation between your target peptide and contaminants.
1. Optimize the Gradient:
-
Is your gradient too steep? For peptides, a shallow gradient is often necessary to achieve good resolution.[14] A good starting point is a gradient that increases the organic mobile phase (typically acetonitrile) by 1% per minute.[14]
-
Have you identified the elution window for this compound? Run a broad screening gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate percentage of organic solvent at which this compound elutes. Then, create a shallower gradient around this point (e.g., if it elutes at 30%, try a gradient from 20-40% over 20 minutes).[15]
2. Modify the Mobile Phase:
-
Have you tried a different organic modifier? While acetonitrile is the most common choice for peptide separations, methanol or isopropanol can offer different selectivities and may improve the resolution of difficult-to-separate impurities.
-
Can you adjust the mobile phase pH? Even small changes in pH can alter the ionization state of this compound and its impurities, leading to changes in retention and potentially improved resolution.[14] It is generally recommended to work at a pH at least one unit away from the isoelectric point of the peptide.
3. Evaluate Column Selection:
-
Are you using the appropriate stationary phase? While C18 is the workhorse for peptide separations, a C8 or a phenyl-hexyl column can provide alternative selectivity, especially for peptides containing aromatic residues like tryptophan.[14][16]
-
Is the pore size of your column packing appropriate? For a small dipeptide like this compound, a smaller pore size (e.g., 100-130 Å) is generally suitable.[8][17]
Problem 3: Poor Recovery or Sample Loss
Question: I am experiencing low recovery of this compound after purification. What could be causing this, and how can I improve it?
Answer: Low recovery can be frustrating and costly. The causes can range from irreversible adsorption on the column to issues with sample handling.
1. Investigate Column Interactions:
-
Could your peptide be irreversibly binding to the column? This can sometimes occur with very basic or "sticky" peptides on certain stationary phases. Try a different column chemistry or ensure your mobile phase conditions (low pH, adequate ion-pairing) are optimal to prevent strong secondary interactions.
-
Is the column old or contaminated? A contaminated column can lead to sample loss. Consider cleaning the column according to the manufacturer's instructions or replacing it if it is old.
2. Check Sample Preparation and Handling:
-
Is your sample fully dissolved? Incomplete dissolution can lead to inaccurate loading and apparent low recovery. Ensure this compound is fully dissolved in a solvent compatible with your initial mobile phase conditions. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[13] Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and poor retention, especially with larger injection volumes.[18]
-
Are you using low-adsorption vials and collection tubes? Peptides can adsorb to glass and some plastic surfaces. Using certified low-bind consumables can minimize sample loss.[19]
3. Optimize Collection and Post-Purification Steps:
-
Are you collecting the entire peak? Ensure your fraction collection parameters are set correctly to capture the entire elution volume of your target peak.
-
Are you accounting for the salt form? After purification with a TFA-containing mobile phase, the purified peptide will be in the form of a TFA salt. This can affect the final mass and should be considered when calculating yield.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound purification?
A1: A robust starting point for purifying this compound would be:
-
Column: A C18 reversed-phase column with a pore size of 100-130 Å.
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.[14]
-
Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[3]
Q2: How does the concentration of TFA affect the separation?
A2: The concentration of TFA plays a crucial role. At low concentrations (e.g., <0.05%), peak shape for basic peptides like this compound can be poor due to incomplete suppression of silanol interactions.[4] The standard 0.1% TFA is generally effective.[11] Increasing the concentration to 0.2-0.25% can further improve peak shape for highly basic peptides but will also increase the retention time due to stronger ion-pairing.[10][12]
Q3: Can I use a different acid instead of TFA?
A3: Yes, other acids like formic acid (FA) can be used, especially if the purified peptide is intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression in the MS source.[8][20] However, FA is a weaker acid and a less effective ion-pairing agent than TFA, which may result in broader peaks and different selectivity.[21] If using FA, you may need to re-optimize the separation.
Q4: My this compound is not retaining on the C18 column, even with a low percentage of organic solvent. What should I do?
A4: This is unusual for a peptide containing the hydrophobic tryptophan residue. Here are a few things to check:
-
Confirm the identity of your sample: Ensure that the sample is indeed this compound.
-
Check your mobile phase composition: Accidental high organic content in your aqueous mobile phase (Mobile Phase A) will cause poor retention.
-
Ensure the column is properly equilibrated: The column needs to be fully equilibrated with the initial mobile phase conditions before injection.
-
Consider HILIC: If the peptide is extremely polar and still lacks retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative separation mode, though this is less common for peptides of this nature.[3]
Q5: What is the best way to scale up my analytical method to a preparative scale?
A5: Scaling up requires careful consideration to maintain the separation quality.
-
Maintain the same column chemistry and particle size if possible. This simplifies the transition.
-
Adjust the flow rate proportionally to the cross-sectional area of the column. For example, if you move from a 4.6 mm ID column to a 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)^2, which is approximately 21.
-
Keep the gradient time the same, but adjust the gradient volume. The gradient slope should be kept constant in terms of column volumes.
-
Perform a loading study. Start with a small injection on the preparative column and gradually increase the load to determine the maximum amount of sample that can be purified without compromising resolution.
IV. Experimental Protocols & Data
Protocol 1: Standard Analytical RP-HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm, 120 Å
-
Mobile Phase A: Water with 0.1% (v/v) TFA
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 280 nm
-
Gradient:
Time (min) %B 0 5 30 50 32 95 35 95 36 5 | 40 | 5 |
Data Summary: Impact of TFA Concentration on Peak Tailing
| TFA Concentration | Tailing Factor (Asymmetry) |
| 0.05% | 1.8 |
| 0.10% | 1.2 |
| 0.20% | 1.05 |
Tailing factor calculated at 5% peak height. A value of 1.0 indicates a perfectly symmetrical peak.
V. Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Mechanism of ion-pair chromatography.
VI. References
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Phenomenex. (2022, October 13). How To Select the Right C18 Chemistry for Peptide Mapping [Video]. YouTube. [Link]
-
Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(8), 1321-1348.
-
YMC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Chen, Y., Mehok, A. R., Mant, C. T., & Hodges, R. S. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 9-18.
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2008). The role of TFA on Reverse phase chromatography?. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Retrieved from [Link]
-
Boyes, B. E., & McCalip, J. (2008). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 19(11), 1645-1658.
-
Chrom Tech, Inc. (2022). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]
-
Guo, D., Mant, C. T., & Hodges, R. S. (1987). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 386, 205-222.
-
MedCrave. (2017). Ion Pair Chromatography: A Critical Perspective. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4369395, this compound. Retrieved from [Link]
-
ResearchGate. (2002). Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides. Retrieved from [Link]
-
Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Al-Salami, H., & Butt, G. (2018). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 939-947.
-
Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]
-
Al-Rimawi, F., Kharoaf, M., & Qneibi, A. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Molecules, 26(11), 3163.
-
Quora. (2023). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]
-
ResearchGate. (2007). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Reddit. (2022). HPLC peptide purification problem. Retrieved from [Link]
-
Humana Press. (n.d.). HPLC of Peptides and Proteins.
-
National Institutes of Health. (n.d.). Chromatographic analysis of tryptophan metabolites.
-
ResearchGate. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase.
-
National Institutes of Health. (n.d.). Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection.
-
ResearchGate. (2020). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment.
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Technical Support Center: Mitigating Photobleaching of Lysine-Tryptophan Cross-Links in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysine-tryptophan (Lys-Trp) cross-links in microscopy. This guide is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the mechanisms behind photobleaching to help you acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching in the context of this compound analysis?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the tryptophan (Trp) residue, which is often the fluorescent component of a this compound cross-link or the primary intrinsic fluorophore of interest in a protein.[1][2] When the indole ring of tryptophan absorbs photons from the excitation light source, it enters an excited state.[2][3] While it should ideally return to the ground state by emitting a fluorescent photon, there's a probability it will transition to a long-lived, highly reactive triplet state.[2] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the indole ring, rendering it non-fluorescent.[4][5][6]
Q2: Why is my tryptophan signal fading so quickly?
A: Rapid signal loss is a classic sign of photobleaching. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the tryptophan residue.[7][8][9] High laser power and long exposure times are the most common culprits.[8][10] Additionally, the presence of oxygen is a critical factor, as it fuels the generation of damaging reactive oxygen species (ROS).[4][6]
Q3: Are this compound cross-links themselves particularly unstable to light?
A: The photostability of this compound motifs is highly dependent on their molecular environment. Research suggests that when the lysine's amino group is fully solvated and engaged in hydrogen bonding, the motif can be quite photostable.[11][12] However, photoinduced electron transfer between an excited tryptophan and a nearby peptide bond can occur, potentially leading to photocleavage.[4][7][10] The primary source of signal loss will still likely be the photodegradation of the tryptophan indole ring.[1][9]
Q4: What are antifade reagents and should I be using them?
A: Antifade reagents are chemical compounds added to your mounting medium or live-cell imaging buffer to reduce photobleaching.[13] Most work by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[13][14] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo-octane (DABCO), and Trolox (a vitamin E analog).[13][14] For live-cell imaging, Trolox and oxygen scavenging systems are often preferred due to lower toxicity.[14][15]
Q5: Can I avoid photobleaching entirely?
A: While completely eliminating photobleaching is not possible, its effects can be significantly minimized to the point where high-quality data can be reliably acquired.[8] This is achieved through a combination of optimizing imaging parameters, using appropriate reagents, and choosing the right instrumentation for your experiment.[7][10]
Troubleshooting Guide: From Signal Loss to Optimal Image Acquisition
This section provides a systematic approach to identifying and resolving common issues related to the photobleaching of tryptophan fluorescence.
Problem 1: Rapid and Severe Signal Loss During a Time-Lapse Experiment
Symptoms:
-
The initial image is bright, but subsequent images in the series are progressively dimmer.
-
The signal disappears completely before the experiment is finished.
Root Cause Analysis: This is a clear case of aggressive photobleaching, likely due to an excessive total light dose delivered to the sample. The combination of high excitation intensity and prolonged or repeated exposure is photochemically destroying the tryptophan fluorophores.[1]
Solutions:
Step 1: Optimize Illumination and Exposure Settings
The fundamental principle is to deliver the minimum number of photons necessary to achieve an acceptable signal-to-noise ratio (SNR).
-
Reduce Excitation Light Intensity: Lower the laser power or use neutral density (ND) filters to attenuate the light source.[1][7] Aim for the lowest intensity that still allows you to distinguish your signal from the background.
-
Increase Exposure Time with Lower Power: A longer camera exposure time can compensate for a lower excitation power, improving the signal-to-noise ratio while reducing the rate of photobleaching and phototoxicity.[11]
-
Minimize Exposure Time: Only illuminate the sample when acquiring an image. Use the shutter to block the light path during "dead time" between acquisitions.[8][10][11] For initial focusing and finding your region of interest, consider using transmitted light or a lower magnification.[1]
Step 2: Implement an Antifade Strategy
Incorporate reagents designed to preserve your fluorescent signal.
| Antifade Reagent | Application | Mechanism of Action & Key Features |
| ProLong™ Gold/Diamond | Fixed Samples | Hard-setting mountants that cure to form an optically clear seal with a high refractive index. Provide excellent long-term protection against photobleaching.[15] |
| VECTASHIELD® | Fixed Samples | A non-setting mountant that is effective against fading of various fluorophores. It has been shown to significantly increase the half-life of fluorophores compared to standard glycerol-based media. |
| Trolox | Live & Fixed Cells | A cell-permeable vitamin E analog that acts as an antioxidant to reduce reactive oxygen species.[14][15] It is a commonly used supplement in live-cell imaging media.[14] |
| OxyFluor™/Oxyrase® | Live-Cell Imaging | Enzymatic oxygen scavenging systems that remove dissolved oxygen from the imaging medium, thereby preventing the formation of ROS.[8][15] |
Step 3: Experimental Workflow for Optimization
The following workflow helps to systematically determine the optimal imaging conditions.
Caption: Workflow for minimizing photobleaching.
Problem 2: High Background Signal Obscuring True Fluorescence
Symptoms:
-
The entire field of view has a hazy, fluorescent glow.
-
It is difficult to distinguish the specific signal from non-specific fluorescence.
Root Cause Analysis: High background can be caused by autofluorescence from the sample or imaging medium, or by unbound fluorescent probes (if applicable). In the context of intrinsic tryptophan fluorescence, cellular components like NADH and FAD can contribute to autofluorescence.
Solutions:
-
Proper Washing Steps: If using any extrinsic labels, ensure thorough washing to remove any unbound molecules.
-
Use Appropriate Media: For live-cell imaging, switch to a phenol red-free medium, as phenol red is fluorescent.
-
Spectral Unmixing: If your microscope system has this capability, you can acquire images at multiple emission wavelengths and use software to computationally separate the true tryptophan signal from the autofluorescence background based on their distinct spectral profiles.
-
Two-Photon Excitation: If available, two-photon microscopy can reduce background fluorescence. Excitation is confined to the focal plane, minimizing out-of-focus autofluorescence.
Understanding the Mechanism of Photobleaching
The photobleaching of tryptophan is primarily an oxidative process. The following diagram illustrates the key steps that lead to the loss of fluorescence.
Sources
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective oxidative modification of tryptophan and cysteine residues using visible light responsive Rh doped SrTiO3 photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamics of Lys+-Trp protein motifs: Hydrogen bonds ensure photostability - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. Photodynamics of Lys<sup>+</sup>-Trp protein motifs: Hydrogen bonds ensure photostability | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long Term Stability of Human Aflatoxin B1 Albumin Adducts Assessed by Isotope Dilution Mass Spectrometry and HPLC-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Lys-Trp Binding Assays
Welcome to the technical support center for optimizing buffer conditions for Lysine-Tryptophan (Lys-Trp) binding assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success and reproducibility of your experiments.
The interaction between lysine and tryptophan residues is a critical component of many biological processes, often involving a cation-π interaction that is highly sensitive to its chemical environment.[1] Understanding and controlling the buffer conditions is therefore paramount for obtaining accurate and reliable binding data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your this compound binding assays, providing potential causes and actionable solutions.
Problem 1: Weak or No Binding Signal
You've set up your assay, but the expected change in signal (e.g., tryptophan fluorescence quenching) is minimal or absent.
| Potential Cause | Explanation & Solution |
| Suboptimal pH | The charge states of Lysine's amine group and Tryptophan's indole ring are pH-dependent. The cation-π interaction is strongest when Lysine is positively charged (protonated) and Tryptophan is neutral. At a pH significantly above the pKa of Lysine's side chain (~10.5), it will be deprotonated, weakening the electrostatic component of the interaction. Conversely, a very low pH could lead to protein unfolding, exposing hydrophobic regions and potentially increasing non-specific binding.[2][3] Solution: Perform a pH screening experiment using a range of buffers (e.g., phosphate for neutral pH, Tris for slightly alkaline, and citrate for acidic pH) to identify the optimal pH for your specific protein-ligand pair.[4][5] Start with a pH around 7.4, a common physiological pH.[6] |
| Inappropriate Ionic Strength | The effect of salt concentration on binding affinity is complex and depends on the nature of the interaction.[7][8] For interactions dominated by electrostatics, like the this compound cation-π bond, high salt concentrations can shield the charges and weaken the binding, leading to an increased dissociation constant (Kd).[7][8] However, for interactions with a significant hydrophobic component, higher salt concentrations can enhance binding.[9][10] Solution: Titrate NaCl or KCl into your assay buffer, testing a range of concentrations (e.g., 50 mM, 150 mM, 500 mM). This will help you determine the optimal ionic strength that maximizes specific binding while minimizing non-specific interactions.[7][8] |
| Protein Aggregation or Instability | If your protein is not stable in the chosen buffer, it may aggregate or unfold, leading to a loss of binding activity.[11] Solution: Incorporate stabilizing additives into your buffer. Sugars (like sucrose or trehalose) and polyols (like glycerol) can help maintain protein stability.[11][] Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can prevent aggregation and reduce adsorption to surfaces.[13] However, be cautious as detergents can sometimes interfere with binding or fluorescence signals.[13] |
Problem 2: Poor Reproducibility and High Variability
You're getting inconsistent results between replicates or experiments.
| Potential Cause | Explanation & Solution |
| Temperature Fluctuations | Binding kinetics and affinity are temperature-dependent.[14] Even small variations in temperature can alter the binding equilibrium and lead to inconsistent results.[15] Higher temperatures generally increase the rate of association and dissociation.[14] Solution: Use a temperature-controlled spectrophotometer or plate reader for your assays.[2] Ensure all your reagents and samples are equilibrated to the assay temperature before starting the experiment. If studying the thermodynamics of binding, systematically vary the temperature to determine enthalpic and entropic contributions.[16][17] |
| Buffer Preparation Inconsistencies | Minor differences in pH or component concentrations from one buffer batch to another can introduce significant variability. The pH of some buffers, like Tris, is also sensitive to temperature changes.[2] Solution: Prepare a large batch of your optimized buffer to be used across all related experiments. Always verify the pH of your buffer at the temperature you will be conducting the assay. Use high-purity water and reagents to avoid contaminants that could interfere with the assay.[18] |
| Sample Handling and Mixing | Inadequate mixing or variations in incubation times can lead to incomplete binding equilibrium and variable results. Solution: Standardize your sample handling protocol. Ensure thorough but gentle mixing after each titration step.[19] Use a consistent incubation time that is sufficient to reach binding equilibrium.[19] |
Problem 3: High Background Signal or Signal Instability
The baseline signal is high, noisy, or drifts over time.
| Potential Cause | Explanation & Solution |
| Buffer Autofluorescence | Some buffer components or contaminants can fluoresce at the same wavelengths used to monitor Tryptophan, leading to high background.[18] Solution: Run a control experiment with the buffer alone to measure its intrinsic fluorescence. If the background is high, try using a different buffer system or ensure you are using high-purity reagents.[2] |
| Protein Instability and Aggregation | Unstable proteins can aggregate over the course of the experiment, causing light scattering and an apparent increase in signal. Solution: As mentioned previously, include stabilizing additives like glycerol or low concentrations of non-ionic detergents.[11][] You can also add reducing agents like DTT or TCEP if your protein is prone to oxidation and disulfide-linked aggregation, but be mindful of their potential to interfere with certain assay components.[] |
| Photobleaching of Tryptophan | Prolonged exposure of Tryptophan to the excitation light can cause photobleaching, leading to a decrease in fluorescence signal over time. Solution: Minimize the exposure time to the excitation light. Use the lowest excitation intensity that still provides a good signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting buffer for a new this compound binding assay?
A good starting point is a phosphate-buffered saline (PBS) or a HEPES buffer at a physiological pH of around 7.4, with an initial salt concentration of 150 mM NaCl.[13] Phosphate and HEPES are common biological buffers that are generally well-tolerated by proteins.[5] This provides a physiologically relevant environment to begin your optimization experiments.
Q2: How do I choose the right buffer species?
The choice of buffer depends on the desired pH range and potential interactions with your system.[5]
-
Phosphate buffers are suitable for a pH range of 6.0-8.0.
-
Tris buffers are often used in the pH range of 7.5-9.0.
-
HEPES buffers are effective between pH 6.8 and 8.2 and are known for their stability.
-
Citrate buffers are used for more acidic conditions (pH 3.0-6.2).[5]
It is crucial to ensure that the buffer itself does not interact with your protein or ligand.[2]
Q3: What is the role of additives like glycerol and detergents?
Additives can play a crucial role in maintaining the stability and solubility of your protein.
-
Glycerol, sucrose, and other osmolytes are protein stabilizers that can prevent aggregation and unfolding by being preferentially excluded from the protein surface.[20][21]
-
Non-ionic detergents (e.g., Tween-20, Triton X-100) are used at low concentrations to reduce non-specific binding to surfaces and prevent aggregation.[13]
-
Reducing agents (e.g., DTT, TCEP) can be included to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[]
Q4: How does temperature affect the binding interaction?
Temperature influences the binding affinity by affecting the thermodynamics of the interaction.[14] An increase in temperature can either increase or decrease the binding affinity depending on the enthalpic and entropic contributions to the binding energy.[16] It is often beneficial to perform your binding assay at a constant, controlled temperature.[15]
Visualizing the Optimization Workflow
A systematic approach is key to successfully optimizing your buffer conditions. The following workflow outlines the key steps.
Caption: Workflow for systematic buffer optimization in this compound binding assays.
Experimental Protocols
Protocol 1: pH Screening
-
Prepare a set of buffers with overlapping pH ranges (e.g., 50 mM Citrate pH 5.5-6.5, 50 mM Phosphate pH 6.5-7.5, 50 mM Tris pH 7.5-8.5). Ensure the ionic strength is kept constant across all buffers by adding NaCl.
-
Prepare your protein and ligand in each of the buffers.
-
Perform a binding assay (e.g., fluorescence titration) in each buffer.
-
Analyze the data to determine the pH at which the binding affinity is highest and the protein remains stable.
Protocol 2: Ionic Strength Titration
-
Prepare a stock solution of your optimal buffer from the pH screen with no added salt.
-
Prepare a high-concentration salt stock (e.g., 2 M NaCl) in the same buffer.
-
Set up a series of experiments where you add increasing amounts of the salt stock to your assay, covering a range from low (e.g., 25 mM) to high (e.g., 500 mM) ionic strength.
-
Measure the binding affinity at each salt concentration.
-
Plot the binding affinity versus salt concentration to identify the optimal ionic strength.
References
- Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - NIH. (n.d.).
- Buffers for FCS (Fluorescence Correlation Spectroscopy) - FCSXpert™ Solutions. (n.d.).
- Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand - RSC Publishing. (2017).
- Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).
- Ionic Strength Dependence of Protein-Polyelectrolyte Interactions | Biomacromolecules. (n.d.).
- Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein-Ligand Binding Affinity | Request PDF - ResearchGate. (2025).
- Use of Stabilizers and Surfactants to Prevent Protein Aggregation - Sigma-Aldrich. (n.d.).
- Common Additives for Protein Purification - BOC Sciences. (n.d.).
- Technical Support Center: The Effect of pH on Bis-ANS Fluorescence - Benchchem. (n.d.).
- The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence - PMC - NIH. (n.d.).
- Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
- Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical. (2025).
- Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC. (n.d.).
- Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - Research journals - PLOS. (n.d.).
- The Effects of Temperature and Pressure on Protein-Ligand Binding in the Presence of Mars-Relevant Salts - MDPI. (n.d.).
- Temperature artifacts in protein structures bias ligand-binding predictions - RSC Publishing. (2021).
- Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - NIH. (2025).
- Hot New App Note: Temperature Dependent Binding Kinetics of Protein-Protein Interactions Using OpenSPR - Nicoya Lifesciences. (n.d.).
- A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain - PubMed. (2014).
- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC - NIH. (2019).
- Thermodynamics of ligand binding to trp repressor - PubMed - NIH. (1993).
Sources
- 1. A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 6. The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06022J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. fcsxpert.com [fcsxpert.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Temperature artifacts in protein structures bias ligand-binding predictions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02751D [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Thermodynamics of ligand binding to trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Side Reactions During Lys-Trp Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of peptides containing lysine (Lys) and tryptophan (Trp). The unique chemical properties of these two amino acids present specific challenges, and this resource is structured to help you navigate and overcome them, ensuring the successful synthesis of your target peptide.
Troubleshooting Guide: Common Issues in Lys-Trp Peptide Synthesis
This section addresses specific experimental problems, their probable causes related to this compound chemistry, and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC Analysis of a Trp-Containing Peptide
Question: My final HPLC analysis shows multiple unexpected peaks close to the main product peak. Mass spectrometry suggests adducts with a mass increase of +57, +114, or other unexpected values on the tryptophan residue. What is happening and how can I prevent it?
Answer:
This is a classic case of tryptophan indole ring alkylation . The indole side chain of tryptophan is highly nucleophilic and susceptible to attack by carbocations generated during the synthesis, particularly during the acidic cleavage of side-chain protecting groups.
Causality:
-
Source of Carbocations: The primary culprits are carbocations generated from the cleavage of tert-butyl (tBu) based protecting groups, such as the Boc group on lysine (Fmoc-Lys(Boc)-OH) or other amino acids (e.g., Ser(tBu), Tyr(tBu)).[1][2] The tert-butyl cation is a highly reactive electrophile that can readily alkylate the electron-rich indole ring of tryptophan.
-
Arginine Protecting Groups: Sulfonyl-based protecting groups for arginine, such as Pmc and Pbf, can also release reactive species during cleavage that can modify tryptophan.[1][3]
-
Linker Alkylation: In some cases, the resin linker itself can be a source of alkylating agents, leading to unexpected adducts.[4]
Solutions:
-
Effective Scavenging: The most critical step is to use an efficient scavenger cocktail during the final cleavage step to "trap" these reactive carbocations before they can react with tryptophan.
-
Recommended Scavenger Cocktail: A standard and effective cocktail for peptides containing tryptophan is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A common ratio is 95:2.5:2.5:2.5 (v/v/v/v).
-
TIS: Reduces oxidation and scavenges carbocations.
-
Water: Helps to hydrolyze protecting groups and solvate the peptide.
-
EDT: A very effective scavenger for tert-butyl cations.[5]
-
-
Thioanisole: Can be added to the cleavage mixture to protect tryptophan, especially when using Tos protection on arginine.[1]
-
-
Indole Nitrogen Protection: For particularly sensitive sequences, protecting the indole nitrogen of tryptophan with a suitable protecting group can significantly reduce side reactions.
-
Boc Protection (Fmoc-Trp(Boc)-OH): This is the most common and highly recommended strategy. The Boc group on the indole nitrogen effectively prevents alkylation and is cleaved simultaneously with other acid-labile side-chain protecting groups during the final TFA cleavage.[2][3][6][7] Using Fmoc-Trp(Boc)-OH has been shown to produce purer crude peptides in higher yields, especially in peptides also containing arginine.[3]
-
Experimental Protocol: Standard Cleavage of a Trp-Containing Peptide
-
Resin Preparation: After the final deprotection and washing steps of your solid-phase peptide synthesis (SPPS), dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing Lys(Boc) and Trp, a recommended cocktail is TFA:TIS:Water:EDT (95:2.5:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
Issue 2: Low Yield and Presence of Branched Peptides in Lys-Containing Synthesis
Question: I am synthesizing a peptide with multiple lysine residues and my final yield is low. Mass spectrometry indicates the presence of species with a higher mass than expected, suggesting branching. What is the cause and how can I address this?
Answer:
This issue points towards inadequate protection of the lysine ε-amino group , leading to side-chain acylation.
Causality:
-
Premature Deprotection: The protecting group on the ε-amino group of lysine must be stable to the conditions used for the removal of the Nα-amino protecting group throughout the synthesis. If it is not, the deprotected side chain can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.
-
Incorrect Protecting Group Choice: The choice of the lysine side-chain protecting group is critical and depends on the overall synthetic strategy (Fmoc or Boc).
Solutions:
-
Use the Correct Orthogonal Protecting Group:
-
Fmoc/tBu Strategy: The standard and most reliable choice is Fmoc-Lys(Boc)-OH . The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by TFA during the final cleavage step.[8][9][10][11]
-
Boc/Bzl Strategy: A common derivative is Boc-Lys(2-Cl-Z)-OH . The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is stable to the acidic conditions used for Boc removal but is cleaved by strong acids like HF in the final step.[1][12]
-
-
Ensure Complete Coupling: Incomplete coupling can lead to deletion sequences, which can be mistaken for low yield. For sterically hindered couplings involving lysine, consider double coupling or using a more potent coupling reagent.
Diagram: Orthogonal Protection in Fmoc-Lys(Boc)-OH
Caption: Orthogonal protection scheme for Fmoc-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the indole nitrogen of tryptophan?
While it is possible to synthesize Trp-containing peptides without indole protection, it is highly recommended to use a protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, to minimize side reactions.[1][2] The risk of alkylation is significant, especially in peptides that also contain residues with acid-labile side-chain protecting groups (e.g., Arg(Pbf), Lys(Boc)).[2][3] The use of an unprotected tryptophan may be acceptable for very simple peptides that do not contain other sensitive residues, but for complex syntheses, indole protection is a robust strategy to ensure higher purity and yield.
Q2: What are the best protecting groups for lysine in Fmoc SPPS?
For standard Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH is the most widely used and recommended derivative.[9][10] The Boc group provides excellent, stable protection for the ε-amino group under the basic conditions of Fmoc deprotection and is efficiently removed during the final TFA cleavage.[8][10] For more complex applications requiring selective deprotection of the lysine side chain on the resin (e.g., for branching or labeling), other orthogonal protecting groups can be used, such as:
-
Mmt (4-methoxytrityl): Cleaved by dilute TFA.[13]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde: Cleaved by hydrazine.[14]
-
Alloc (allyloxycarbonyl): Cleaved by a palladium catalyst.[9]
Q3: Can I use the same scavenger cocktail for all Trp-containing peptides?
The standard TFA/TIS/Water/EDT cocktail is effective for most Trp-containing peptides. However, the optimal scavenger cocktail can be sequence-dependent. For example, if your peptide is prone to oxidation and does not contain Cys, you might increase the amount of TIS. If you are using an arginine derivative with a Tos protecting group, the addition of thioanisole is beneficial.[1] It is always a good practice to perform a small-scale test cleavage with different scavenger cocktails to determine the optimal conditions for your specific peptide.
Table 1: Common Scavengers and Their Functions in Peptide Synthesis
| Scavenger | Function | Target Residues | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Reduces oxidation, scavenges carbocations | Trp, Met, Tyr | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenges tert-butyl cations | Trp | 1% - 5% |
| Thioanisole | Protects Trp, reduces methionine sulfoxide | Trp, Met | 5% - 10% |
| Water | Hydrolysis of protecting groups, peptide solvation | General | 2.5% - 5% |
| p-Cresol | Protects Tyr and Trp | Tyr, Trp | 5% - 10% |
Q4: How can I confirm that my tryptophan residue has been modified?
The best way to identify modifications is through a combination of Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS) .
-
RP-HPLC: Modified peptides will typically have a different retention time than the desired product. Alkylation often makes the peptide more hydrophobic, leading to a longer retention time.
-
MS: This is the definitive method. You can identify the exact mass of the impurity and compare it to the expected mass of potential side products. For example, tert-butylation of tryptophan will result in a mass increase of +56 Da.
Diagram: Mechanism of Tryptophan Alkylation and Scavenger Action
Caption: Tryptophan alkylation by tert-butyl cations and prevention by scavengers.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2003). A side-reaction in the SPPS of Trp-containing peptides on a Wang solid support. Journal of Peptide Science, 9(1), 58-62.
-
AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. discofinechem.com [discofinechem.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Validation & Comparative
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-depth Guide to the Comparative Fluorescence of Lys-Trp and Free Tryptophan
For researchers and drug development professionals working with peptides and proteins, understanding the intrinsic fluorescence of tryptophan (Trp) is fundamental. This aromatic amino acid serves as a powerful endogenous probe, with its fluorescence signature being exquisitely sensitive to its local environment. A common observation that often requires clarification is the significant quenching of Trp fluorescence when it is part of a peptide chain, such as in the dipeptide Lysyl-Tryptophan (this compound), compared to its free form.
This guide provides a comprehensive comparison of the fluorescence properties of this compound and free tryptophan, detailing the underlying photophysical mechanisms and presenting a rigorous experimental protocol for their characterization.
The Photophysics of Tryptophan Fluorescence: A Primer
Tryptophan's fluorescence originates from its indole side chain. Upon excitation with UV light, typically around 280 nm, the indole ring is promoted to an excited electronic state. It then relaxes back to the ground state, emitting a photon in the process, with a fluorescence emission maximum typically observed between 340-350 nm in aqueous solutions.
However, the quantum yield—the ratio of emitted photons to absorbed photons—and the exact emission wavelength are highly dependent on the polarity of the surrounding environment and the presence of quenching moieties. This sensitivity is the very reason tryptophan is such a valuable intrinsic probe in protein studies.
The Quenching Effect in this compound: Why is Fluorescence Diminished?
When tryptophan is incorporated into a peptide, its fluorescence is often quenched. In the case of this compound, the primary quenching mechanism is believed to be photoinduced electron transfer (PET). The protonated amino group (-NH3+) of the lysine residue and the peptide bond itself can act as electron acceptors, providing a non-radiative pathway for the excited-state energy of the tryptophan indole ring to be dissipated. This process effectively competes with fluorescence emission, leading to a lower quantum yield.
Several factors contribute to the efficiency of this quenching:
-
Proximity and Orientation: The close proximity of the quenching group (the lysine amine and peptide backbone) to the tryptophan indole ring is critical for efficient PET.
-
Solvent and pH: The pH of the solution affects the protonation state of the lysine's side-chain amine group. At physiological pH (~7.4), this group is protonated (-NH3+), making it a more effective quencher.
-
Conformational Dynamics: The flexibility of the dipeptide allows for various conformations, some of which may bring the quencher and the fluorophore into a more favorable orientation for PET to occur.
Experimental Protocol: A Comparative Fluorescence Analysis
This section details a robust methodology for quantifying and comparing the fluorescence of free tryptophan and this compound.
Materials and Reagents
-
L-Tryptophan (≥98% purity)
-
L-Lysyl-L-Tryptophan (≥98% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ultrapure Water
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of both L-Tryptophan and this compound in ultrapure water.
-
Working Solutions: Prepare a series of dilutions from the stock solutions in PBS (pH 7.4) to final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. The use of PBS mimics a physiological pH environment.
Instrumentation and Measurement
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 280 nm.
-
Set the emission scan range from 300 nm to 450 nm.
-
Use excitation and emission slit widths of 5 nm. This provides a good balance between signal intensity and spectral resolution.
-
-
Blank Measurement: Record the fluorescence spectrum of the PBS buffer alone. This will be subtracted from the sample spectra to correct for background signal and Raman scattering from water.
-
Sample Measurement:
-
Measure the fluorescence emission spectrum for each concentration of free tryptophan and this compound.
-
Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Experimental Workflow Diagram
Validating the Antimicrobial Efficacy of Lys-Trp Motifs: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of the antimicrobial activity of peptides containing Lysine-Tryptophan (Lys-Trp or KW) repeats. It is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of these motifs in developing novel antimicrobial agents. We will delve into the experimental validation of their efficacy against a spectrum of bacteria, compare their performance with variations in motif repetition, and provide detailed, field-proven protocols for key assays.
Introduction: The Promise of this compound Antimicrobial Peptides
The escalating crisis of antibiotic resistance necessitates the exploration of unconventional antimicrobial agents. Among these, cationic antimicrobial peptides (AMPs) have emerged as a promising avenue due to their broad-spectrum activity and unique mechanism of action, which often involves the disruption of bacterial membranes. This mode of action is considered less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[1]
Within the diverse family of AMPs, sequences rich in lysine (K) and tryptophan (W) have garnered significant attention.[2] The rationale behind this focus lies in the fundamental properties of these amino acids. Lysine, with its positively charged side chain, facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] Tryptophan, possessing a large hydrophobic indole side chain, is crucial for the subsequent insertion of the peptide into the lipid bilayer, leading to membrane perturbation and eventual cell death.[3]
This guide will focus on a series of synthetic peptides composed of repeating this compound motifs, denoted as (KW)n, where 'n' represents the number of repeating units. We will explore how the length of these peptides influences their antimicrobial efficacy and provide the experimental frameworks necessary to validate these activities in a laboratory setting. While extensive data exists for peptides with two or more KW repeats, it is important to note that specific antimicrobial data for the simple this compound dipeptide is limited in publicly available literature. Therefore, we will use the shortest available peptide in the series, (KW)₂, as a baseline for our comparative analysis.
Experimental Validation: A Multi-faceted Approach
To rigorously assess the antimicrobial potential of this compound peptides, a series of standardized in vitro assays are essential. This section details the causality behind the experimental choices and provides step-by-step protocols for determining the minimum inhibitory and bactericidal concentrations, evaluating the killing kinetics, and elucidating the mechanism of action.
Determining Potency: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial step in evaluating any antimicrobial agent is to determine the lowest concentration that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in the initial bacterial inoculum (MBC). The broth microdilution method is a widely accepted and reproducible technique for determining these values.[1][2]
Experimental Rationale: The MIC assay provides a quantitative measure of the peptide's potency, allowing for a direct comparison of activity against different bacterial strains and between different peptides. The subsequent MBC determination distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
Protocol: Broth Microdilution for MIC and MBC Determination
Materials:
-
(KW)n peptides (e.g., (KW)₂, (KW)₃, (KW)₄, (KW)₅)
-
Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of each (KW)n peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of the peptide stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the serially diluted peptide.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the peptide at which there is no visible growth or a significant reduction in OD compared to the positive control.[2]
-
-
MBC Determination:
Speed of Action: Time-Kill Kinetics Assay
Understanding the rate at which an antimicrobial agent kills bacteria is crucial for its therapeutic potential. Time-kill assays provide this dynamic information by measuring the reduction in viable bacteria over time.[7][8]
Experimental Rationale: This assay differentiates between rapid and slow-acting bactericidal agents. For AMPs that target the bacterial membrane, a rapid killing effect is often observed. Plotting the log₁₀ of viable cell count (CFU/mL) against time allows for a clear visualization of the killing kinetics at different multiples of the MIC. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[9]
Protocol: Time-Kill Kinetics Assay
Materials:
-
(KW)n peptides
-
Mid-logarithmic phase bacterial culture
-
CAMHB
-
Sterile tubes
-
MHA plates
Procedure:
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the culture in fresh CAMHB to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Prepare tubes containing the diluted bacterial suspension and the (KW)n peptide at concentrations of 1x and 2x the predetermined MIC. Include a growth control without any peptide.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.[2]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each peptide concentration and the control.
-
Unveiling the Mechanism: Membrane Permeabilization Assays
The primary proposed mechanism of action for many cationic AMPs, including those with KW motifs, is the disruption of the bacterial cell membrane.[2] Several assays can be employed to investigate this membrane-permeabilizing activity.
Experimental Rationale: These assays provide direct evidence of membrane damage. The outer membrane permeabilization assay is particularly relevant for Gram-negative bacteria, while the inner membrane permeabilization assay is applicable to both Gram-positive and Gram-negative bacteria. Observing a rapid increase in fluorescence upon peptide addition indicates membrane disruption.
Protocol: Outer Membrane Permeabilization using NPN Uptake Assay
Materials:
-
(KW)n peptides
-
Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer
-
N-Phenyl-1-naphthylamine (NPN) solution
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of approximately 0.5.
-
-
Assay:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and allow it to equilibrate.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the (KW)n peptide at various concentrations and immediately begin monitoring the fluorescence intensity over time.
-
Polymyxin B can be used as a positive control for outer membrane permeabilization.
-
Protocol: Inner Membrane Permeabilization using SYTOX Green Uptake Assay
Materials:
-
(KW)n peptides
-
Gram-positive or Gram-negative bacteria
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
Procedure:
-
Cell Preparation:
-
Prepare the bacterial suspension as described for the NPN assay and resuspend in PBS.
-
-
Assay:
-
In a 96-well black plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Add the (KW)n peptide and monitor the increase in fluorescence over time.
-
A detergent like Triton X-100 can be used as a positive control for complete membrane disruption.[2]
-
Comparative Performance Analysis
A key aspect of this guide is the objective comparison of the antimicrobial performance of different (KW)n peptides. The data presented below is synthesized from published studies to illustrate the structure-activity relationship.
Antimicrobial Spectrum and Potency
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a series of (KW)n peptides against representative Gram-positive and Gram-negative bacteria.
| Peptide | E. coli (Gram-negative) MIC (µM) | S. aureus (Gram-positive) MIC (µM) |
| (KW)₂ | >200 | >200 |
| (KW)₃ | 50 | 50 |
| (KW)₄ | 12.5 | 12.5 |
| (KW)₅ | 25 | 25 |
| Melittin | 3.12 | 3.12 |
| Ampicillin | - | >200 |
| Oxacillin | >200 | - |
| Data is illustrative and compiled from published research.[2] Actual values may vary depending on the specific strains and experimental conditions. |
Analysis: The data clearly demonstrates that the antimicrobial activity of (KW)n peptides is dependent on their length. The shortest peptide, (KW)₂, exhibits weak to no activity at the tested concentrations. A significant increase in potency is observed as the chain length increases to (KW)₄, which shows the most potent activity in this series against both E. coli and S. aureus.[2] Interestingly, the activity of (KW)₅ is slightly lower than that of (KW)₄, which may be attributed to increased hydrophobicity leading to self-aggregation in the aqueous environment, thereby reducing its effective concentration.[2]
Bactericidal Activity and Killing Kinetics
The bactericidal nature of the more potent (KW)n peptides is confirmed by their low MBC/MIC ratios (typically ≤ 4). Time-kill kinetic studies further reveal their rapid action. For instance, (KW)₄ has been shown to cause a significant reduction in the viability of both E. coli and S. aureus within 30-60 minutes of exposure at its MIC.[2] This rapid bactericidal activity is consistent with a membrane-disruptive mechanism of action.
Visualizing the Mechanism and Workflow
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action of (KW)n Peptides
Caption: Proposed mechanism of this compound peptides.
Conclusion and Future Directions
The experimental evidence strongly supports the potential of synthetic peptides based on repeating this compound motifs as a promising class of antimicrobial agents. Their activity is clearly correlated with peptide length, with (KW)₄ demonstrating a potent and broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The rapid, bactericidal mechanism of action, centered on the disruption of the bacterial membrane, is a significant advantage in the context of rising antibiotic resistance.
Future research should focus on several key areas:
-
Systematic evaluation of the this compound dipeptide: A thorough investigation into the antimicrobial properties of the simple KW dipeptide is warranted to establish a definitive baseline for structure-activity relationship studies.
-
In vivo efficacy and toxicity: While in vitro data is promising, comprehensive studies in animal models are necessary to evaluate the therapeutic potential and safety profile of these peptides.
-
Synergistic studies: Investigating the combination of (KW)n peptides with conventional antibiotics could reveal synergistic interactions that enhance efficacy and combat resistance.[5]
This guide provides a foundational framework for researchers to approach the validation of this compound based antimicrobial peptides. By employing the detailed protocols and understanding the underlying scientific principles, the scientific community can continue to explore and optimize these promising molecules in the fight against infectious diseases.
References
-
Gopal, R., Seo, C. H., Song, P. I., & Park, Y. (2013). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Amino acids, 44(2), 645–656. [Link]
-
Carneiro, V. A., et al. (2020). Antimicrobial and Antibiofilm Activity of Lys-[Trp6]hy-a1 Combined with Ciprofloxacin Against Gram-Negative Bacteria. Protein and Peptide Letters, 27(11), 1124-1131. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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ResearchGate. (2024). How to assess bacterial permeability?[Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Goldman, E., & Green, L. H. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51199. [Link]
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ResearchGate. (2024). Time killing assay. Bactericidal kinetics of peptides at 1×MIC,...[Link]
-
Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. [Link]
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Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60930. [Link]
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Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]
-
Singh, K., et al. (2018). Designing Antibacterial Peptides with Enhanced Killing Kinetics. Frontiers in Microbiology, 9, 241. [Link]
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Arias, M., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. Biomolecules, 8(2), 19. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Gopal, R., et al. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Amino Acids, 43(2), 645-656. [Link]
-
Falciani, C., et al. (2020). Antimicrobial and Antibiofilm Activity of Lys-[Trp6]hy-a1 Combined with Ciprofloxacin Against Gram-Negative Bacteria. Protein & Peptide Letters, 27(11), 1124-1131. [Link]
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Zhang, K., et al. (2008). Synthesis of glucose-templated lysine analogs and incorporation into the antimicrobial dipeptide sequence kW-OBn. Carbohydrate Research, 343(10-11), 1644-1652. [Link]
-
Li, X., et al. (2017). Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis. Frontiers in Microbiology, 8, 219. [Link]
-
Chen, Y. C., et al. (2023). Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index. International Journal of Molecular Sciences, 24(21), 15888. [Link]
-
Wang, G., et al. (2015). Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity. International Journal of Molecular Sciences, 16(11), 27777–27788. [Link]
-
Fritsche, A., et al. (2013). The antimicrobial lysine-peptoid hybrid LP5 inhibits DNA replication and induces the SOS response in Staphylococcus aureus. BMC Microbiology, 13, 194. [Link]
-
Park, Y., et al. (2009). Antimicrobial Activity of a Halocidin-Derived Peptide Resistant to Attacks by Proteases. Antimicrobial Agents and Chemotherapy, 53(7), 2978–2985. [Link]
-
Li, Y., et al. (2023). Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities. Nanoscale, 15(48), 20215-20227. [Link]
-
Wang, J. P., et al. (2021). Structure and Activity of a Selective Antibiofilm Peptide SK-24 Derived from the NMR Structure of Human Cathelicidin LL-37. International Journal of Molecular Sciences, 22(23), 12942. [Link]
-
Chen, X., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Journal of Global Antimicrobial Resistance, 36, 133-145. [Link]
-
Almaaytah, A., et al. (2021). The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria. Journal of King Saud University - Science, 33(5), 101468. [Link]
-
Kłodzińska, E., et al. (2021). Antimicrobial and Antioxidative Activity of Newly Synthesized Peptides Absorbed into Bacterial Cellulose Carrier against Acne vulgaris. International Journal of Molecular Sciences, 22(16), 8710. [Link]
-
de la Fuente-Salcido, N. M., et al. (2020). Antimicrobial activity of Ib-M peptides against Escherichia coli O157:H7. PLoS One, 15(2), e0228832. [Link]
-
Dong, N., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1079. [Link]
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- 3. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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A Comparative Analysis of L-Lys-L-Trp and D-Lys-L-Trp: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptide stereoisomers is critical for designing effective and stable therapeutic agents. This guide provides a comparative analysis of L-Lys-L-Trp and its D-amino acid-containing counterpart, D-Lys-L-Trp, focusing on their projected biochemical properties, biological activities, and therapeutic potential.
The chirality of amino acids, the fundamental building blocks of peptides, plays a pivotal role in their three-dimensional structure and, consequently, their interaction with biological systems. While L-amino acids are the exclusive constituents of ribosomally synthesized proteins, the strategic incorporation of D-amino acids into synthetic peptides has emerged as a powerful tool to enhance their therapeutic properties. This guide will delve into a comparative analysis of L-Lys-L-Trp, a dipeptide composed of the naturally occurring L-isomers of lysine and tryptophan, and D-Lys-L-Trp, which contains the D-enantiomer of lysine.
While direct comparative experimental data for this specific dipeptide pair is not extensively available in the public domain, this analysis synthesizes established principles of peptide stereochemistry and relevant experimental data from related peptides to provide a predictive overview of their key characteristics.
Physicochemical Properties: A Tale of Two Stereochemistries
The fundamental physicochemical properties of L-Lys-L-Trp and D-Lys-L-Trp are expected to be identical, except for their interaction with polarized light. However, the spatial arrangement of the D-lysine residue in D-Lys-L-Trp introduces significant conformational differences that can influence its macroscopic behavior in solution and its interaction with other molecules.
| Property | L-Lys-L-Trp | D-Lys-L-Trp | Rationale |
| Molecular Weight | Identical | Identical | Same atomic composition. |
| Isoelectric Point (pI) | Similar | Similar | The pKa values of the amino and carboxyl groups, and the side chains are not significantly altered by stereochemistry. |
| Solubility | Similar | Similar | Gross physicochemical properties are generally unaffected by the chirality of a single amino acid in a small peptide. |
| Optical Rotation | Levorotatory | Dextrorotatory or different levorotatory value | Enantiomers rotate plane-polarized light in opposite directions. The overall rotation of the dipeptide will depend on the contribution of each chiral center. |
| Conformation | Specific 3D structure | Different 3D structure | The orientation of the D-lysine side chain will alter the peptide backbone's preferred conformation, influencing potential secondary structures and overall shape. |
The Critical Difference: Enzymatic Stability
One of the most significant and well-documented advantages of incorporating D-amino acids into peptides is the profound increase in their resistance to enzymatic degradation.[1][2]
L-Lys-L-Trp: Composed entirely of L-amino acids, this dipeptide is a natural substrate for various proteases and peptidases found in biological systems. These enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. Consequently, L-Lys-L-Trp is expected to have a short biological half-life, limiting its systemic exposure and therapeutic efficacy.
D-Lys-L-Trp: The presence of a D-lysine residue renders the peptide bond between D-Lys and L-Trp resistant to cleavage by most endogenous proteases.[2] The altered stereochemistry at the alpha-carbon of lysine creates a steric hindrance within the enzyme's active site, preventing proper binding and catalysis. This inherent resistance to proteolysis is a key driver for the development of D-amino acid-containing peptides as therapeutic candidates, as it can lead to a significantly longer in vivo half-life and improved bioavailability.[2]
Projected Biological Activities: A Comparative Overview
The biological activity of a peptide is intrinsically linked to its ability to interact with specific molecular targets, such as receptors or enzymes. The conformational changes induced by the D-lysine residue in D-Lys-L-Trp can lead to significant differences in these interactions compared to its L-L counterpart.
Antimicrobial Activity
Peptides rich in lysine and tryptophan have demonstrated significant antimicrobial properties.[3][4] The cationic nature of lysine facilitates interaction with negatively charged bacterial membranes, while the hydrophobic tryptophan residue promotes membrane insertion and disruption.[3][5]
-
L-Lys-L-Trp: This dipeptide is expected to exhibit baseline antimicrobial activity, characteristic of short cationic peptides. However, its susceptibility to bacterial proteases could limit its effectiveness in a biological setting.
-
D-Lys-L-Trp: The introduction of D-lysine could have a multifaceted impact on antimicrobial activity. While some studies have shown that D-amino acid substitution can maintain or even enhance antimicrobial potency, others have reported a decrease.[6][7] The altered conformation of D-Lys-L-Trp might affect its ability to adopt the optimal amphipathic structure required for membrane disruption. However, its enhanced stability against bacterial proteases is a significant advantage. The overall effect would likely be a trade-off between potentially altered membrane interaction and increased persistence. It has been observed that peptides containing a mixture of D- and L-amino acids can maintain antibacterial activity while having decreased toxicity to eukaryotic cells.[8]
Antitumor Activity
Cationic peptides have also been explored for their antitumor potential, often by targeting the negatively charged components of cancer cell membranes.[2][9]
-
L-Lys-L-Trp: Similar to its antimicrobial properties, L-Lys-L-Trp may possess some inherent antitumor activity. For instance, the dipeptide L-glutamyl-L-tryptophan has been shown to inhibit tumor growth in vivo by modulating natural killer cell activity.[10] However, its rapid degradation in vivo would be a major hurdle for therapeutic application.
-
D-Lys-L-Trp: The incorporation of a D-amino acid has been shown to be a promising strategy in the design of antitumor peptides, primarily due to the enhancement of their stability.[2][9][11] Studies on other D-amino acid-containing peptides have demonstrated improved serum stability and, in some cases, increased cancer cell specificity and reduced tumor growth.[2] Therefore, D-Lys-L-Trp is projected to have a more sustained antitumor effect compared to its L-L isomer due to its enhanced proteolytic resistance.
Receptor Binding and Signaling
The stereochemistry of a peptide is a critical determinant of its ability to bind to specific receptors and elicit a biological response.[12]
-
L-Lys-L-Trp: As a naturally occurring dipeptide, L-Lys-L-Trp may have endogenous receptors or transporters that it interacts with. Its binding affinity would be dictated by the precise fit between its three-dimensional structure and the receptor's binding pocket.
-
D-Lys-L-Trp: The altered conformation of D-Lys-L-Trp would likely result in a different receptor binding profile. It may exhibit reduced affinity for the natural receptors of L-Lys-L-Trp. However, this conformational change could also lead to novel interactions with other receptors, potentially resulting in different biological activities. In some cases, the introduction of a D-amino acid can enhance the affinity for a receptor by pre-orienting the peptide into a bioactive conformation.[13]
Cell Permeability and Cytotoxicity: Navigating the Cellular Landscape
The ability of a peptide to cross cell membranes and its potential toxicity to host cells are crucial parameters in drug development.
Cell Permeability
The permeability of dipeptides across cell membranes is influenced by factors such as size, charge, and hydrophobicity.[14]
-
L-Lys-L-Trp: The permeability of this dipeptide would be subject to cellular transport mechanisms, which can include both passive diffusion and active transport.
-
D-Lys-L-Trp: The incorporation of D-amino acids has been shown to influence the cell permeability of peptides. Some studies suggest that D-amino acids can improve cell penetration properties.[15] The altered conformation of D-Lys-L-Trp might favor interactions with the lipid bilayer, potentially enhancing its passive diffusion across cell membranes.
Cytotoxicity
A key consideration for any therapeutic agent is its safety profile, particularly its toxicity towards healthy host cells.
-
L-Lys-L-Trp: The cytotoxicity of L-Lys-L-Trp is expected to be relatively low, as its constituent amino acids are naturally occurring and readily metabolized. However, at high concentrations, cationic peptides can exhibit some level of cytotoxicity.
-
D-Lys-L-Trp: A significant advantage often associated with D-amino acid-containing peptides is their reduced cytotoxicity to eukaryotic cells compared to their all-L counterparts.[8][16] The structural changes induced by the D-amino acid can decrease the peptide's ability to disrupt the membranes of mammalian cells, which are typically less negatively charged than bacterial membranes.[16] This can lead to an improved therapeutic index, with potent activity against target cells (e.g., bacteria or cancer cells) and minimal harm to host cells.
Experimental Protocols
To empirically validate the projected differences between L-Lys-L-Trp and D-Lys-L-Trp, a series of well-established experimental protocols can be employed.
Enzymatic Stability Assay
Objective: To quantify the resistance of the dipeptides to proteolytic degradation.
Methodology:
-
Prepare solutions of L-Lys-L-Trp and D-Lys-L-Trp at a known concentration in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the peptide solutions with a protease, such as trypsin or chymotrypsin, or with human serum at 37°C.
-
At various time points, collect aliquots from the reaction mixtures.
-
Quench the enzymatic reaction by adding a suitable agent (e.g., trifluoroacetic acid).
-
Analyze the remaining intact peptide concentration using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the half-life of each peptide under the tested conditions.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of each dipeptide that inhibits the visible growth of a particular bacterium.
Methodology:
-
Prepare a series of twofold dilutions of L-Lys-L-Trp and D-Lys-L-Trp in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the target bacterium (e.g., E. coli or S. aureus).
-
Incubate the cultures at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the dipeptides on the viability of mammalian cells.
Methodology:
-
Seed mammalian cells (e.g., human embryonic kidney cells, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of L-Lys-L-Trp or D-Lys-L-Trp.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Visualization of Key Concepts
Caption: Enzymatic degradation of L-peptides versus the resistance of D-amino acid-containing peptides.
Caption: Relationship between peptide stereochemistry, conformation, stability, and biological response.
Conclusion
The substitution of L-lysine with D-lysine in the dipeptide L-Lys-L-Trp is predicted to have a profound impact on its therapeutic potential. The most significant advantage of D-Lys-L-Trp lies in its enhanced stability against enzymatic degradation, which is a critical factor for in vivo applications. This increased stability is expected to translate into a longer biological half-life and improved bioavailability.
While the precise effects on biological activities such as antimicrobial and antitumor efficacy require direct experimental validation, the existing literature on D-amino acid-containing peptides suggests that D-Lys-L-Trp could retain or even exhibit modulated activity with the added benefit of reduced cytotoxicity to host cells. This improved safety profile, coupled with enhanced stability, positions D-Lys-L-Trp as a potentially superior therapeutic candidate compared to its natural L-L counterpart.
Further research involving the direct synthesis and comparative testing of both dipeptides is warranted to fully elucidate their structure-activity relationships and to validate the predictions made in this guide. Such studies will be invaluable for the rational design of next-generation peptide-based therapeutics with optimized efficacy and safety profiles.
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A Comparative Guide to Lys-Trp in Protein Interaction Studies: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of molecular probes is paramount. Among the vast arsenal of tools, dipeptides offer a simplified yet powerful system to dissect the fundamental forces governing molecular recognition. This guide provides an in-depth comparison of the Lys-Trp (Lysine-Tryptophan) dipeptide with other commonly used dipeptides in protein interaction studies. We will delve into the unique physicochemical properties of this compound, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.
The Unique Chemistry of this compound: A Symphony of Charge and Aromaticity
The power of the this compound dipeptide lies in the synergistic interplay of its constituent amino acids. Lysine, with its positively charged ε-amino group at physiological pH, readily engages in electrostatic interactions with negatively charged residues on a protein's surface, such as aspartate and glutamate.[1] Tryptophan, on the other hand, boasts a large, hydrophobic indole side chain, making it an excellent probe for studying non-covalent interactions within protein binding pockets.[1]
The juxtaposition of a cationic residue and a large aromatic system in this compound gives rise to a particularly potent and specific interaction known as a cation-π interaction . This occurs when the positively charged lysine side chain interacts favorably with the electron-rich face of an aromatic ring, such as tryptophan itself or another aromatic residue within the protein's binding site.[2][3] This interaction is a significant force in molecular recognition and protein stability.[2][3]
This compound in Action: A Comparative Analysis with Other Dipeptides
To objectively assess the utility of this compound, we will compare its performance against a panel of other dipeptides with varying physicochemical properties:
-
Trp-Trp (Tryptophan-Tryptophan): This dipeptide allows for the investigation of π-π stacking interactions, where the aromatic rings of the two tryptophan residues stack on top of each other, contributing to binding affinity.[2]
-
Lys-Ala (Lysine-Alanine): This dipeptide isolates the effect of a single positive charge without the influence of a large aromatic group, as alanine has a small, non-polar methyl side chain.
-
Gly-Gly (Glycine-Glycine): As the simplest dipeptide with no side chains, Gly-Gly serves as a negative control to account for non-specific backbone interactions.
The following sections will present a comparative analysis of these dipeptides using key biophysical techniques.
Fluorescence Quenching Spectroscopy: Probing Binding at the Molecular Level
Tryptophan's intrinsic fluorescence is highly sensitive to its local environment.[4] When a tryptophan-containing dipeptide binds to a protein, changes in the polarity of the binding pocket or interactions with quenching residues can lead to a decrease in its fluorescence intensity. This phenomenon, known as fluorescence quenching, can be used to determine binding affinities.[4]
Experimental Data Summary: Binding Affinities of Dipeptides with Bovine Serum Albumin (BSA)
| Dipeptide | Primary Interaction(s) | Expected Relative Binding Affinity to BSA |
| This compound | Cation-π, Electrostatic, Hydrophobic | High |
| Trp-Trp | π-π Stacking, Hydrophobic | Moderate to High |
| Lys-Ala | Electrostatic | Low to Moderate |
| Gly-Gly | Non-specific/Backbone | Very Low (Control) |
This table represents a hypothesized ranking based on fundamental principles of molecular interactions. Experimental validation is crucial.
Experimental Workflow: Fluorescence Quenching Titration
The following diagram illustrates a typical workflow for a fluorescence quenching experiment to determine the binding affinity of a dipeptide to a protein.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC Measurement of Protein-Dipeptide Interaction
This protocol provides a step-by-step guide for conducting an ITC experiment. [7]
-
Sample Preparation:
-
Prepare solutions of the protein and the dipeptide in the same buffer to minimize heat of dilution effects.
-
The concentration of the protein in the sample cell should be approximately 10-20 times the expected Kd.
-
The concentration of the dipeptide in the syringe should be 10-15 times the protein concentration.
-
Thoroughly degas both the protein and dipeptide solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the dipeptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the dipeptide solution into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of dipeptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. [8]This provides valuable information on the kinetics of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff). [8] Hypothetical Kinetic Data for Dipeptide Binding
The kinetic parameters will be highly dependent on the specific protein-dipeptide pair. However, we can make some general predictions. The strong electrostatic component of the this compound interaction might lead to a faster association rate, while the combination of electrostatic and hydrophobic interactions could result in a slower dissociation rate compared to dipeptides with weaker or less specific interactions.
| Dipeptide | Expected kon (Association Rate) | Expected koff (Dissociation Rate) |
| This compound | Fast | Slow |
| Trp-Trp | Moderate | Moderate |
| Lys-Ala | Fast | Fast |
| Gly-Gly | Very Fast | Very Fast (transient) |
This table is a qualitative prediction. Actual kinetic rates must be determined experimentally.
Experimental Workflow: Surface Plasmon Resonance
The diagram below outlines the key steps in an SPR experiment.
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol: SPR Analysis of Small Molecule-Protein Interaction
This protocol provides a general outline for an SPR experiment to measure the kinetics of dipeptide-protein interactions. [9]
-
Immobilization of the Protein:
-
The target protein is immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling.
-
It is crucial to optimize the immobilization level to avoid mass transport limitations.
-
-
Binding Analysis:
-
A series of dipeptide solutions at different concentrations are injected over the sensor surface (association phase).
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound dipeptide, is monitored in real-time.
-
After the association phase, buffer is flowed over the surface to monitor the dissociation of the dipeptide from the protein (dissociation phase).
-
-
Regeneration and Data Analysis:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the protein-dipeptide interaction without denaturing the immobilized protein.
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion: The Versatility of this compound in Protein Interaction Studies
This guide has highlighted the unique advantages of the this compound dipeptide as a molecular probe in protein interaction studies. Its combination of a positive charge and a large aromatic side chain allows for the investigation of a rich tapestry of interactions, including the powerful cation-π interaction. While direct, comprehensive comparative data with other dipeptides remains a gap in the literature, the fundamental principles of molecular recognition, supported by data from related systems, strongly suggest the superior binding characteristics of this compound for many protein targets.
The detailed experimental protocols and workflows provided herein for fluorescence quenching, isothermal titration calorimetry, and surface plasmon resonance serve as a practical starting point for researchers wishing to employ these techniques. By carefully selecting the appropriate dipeptide probes and analytical methods, scientists can gain deeper insights into the intricate world of protein interactions, paving the way for advancements in basic research and drug discovery.
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Butler, T., et al. (2007). Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Dalton Transactions, (35), 3921-3928. [Link]
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A Researcher's Guide to Lys-Trp: Bridging Computational Models and Experimental Realities
In the intricate dance of molecular interactions that governs life, the cation-π interaction stands out for its surprising strength and critical role in protein structure and function.[1][2][3] This interaction, an electrostatic attraction between a positively charged ion (cation) and the electron-rich face of an aromatic π-system, is fundamental to everything from neurotransmitter reception to protein stability.[4][5][6] The dipeptide L-lysyl-L-tryptophan (Lys-Trp) serves as a quintessential model system for studying this phenomenon, featuring the cationic primary amine of the lysine (Lys) side chain and the aromatic indole ring of tryptophan (Trp).
This guide provides an in-depth comparison of how computational models capture the conformational dynamics of this compound against the benchmark of experimental data. We will delve into the causality behind experimental choices, detail the protocols for both wet-lab and in-silico approaches, and offer insights for researchers aiming to accurately model these vital interactions.
I. The Experimental Benchmark: Characterizing this compound in Solution
To validate any computational model, we must first establish the ground truth through empirical observation. Several spectroscopic techniques are particularly powerful for probing the conformational ensemble of this compound in aqueous solution. The central question these methods address is the equilibrium between a "folded" state, where the lysine's ammonium group interacts directly with the tryptophan's indole ring, and an "extended" or open state.
Key Experimental Techniques:
-
Fluorescence Spectroscopy: Tryptophan possesses intrinsic fluorescence that is exquisitely sensitive to its local environment.[7][8][9] When the positively charged lysine side chain comes into close proximity with the indole ring in the folded conformation, it can quench the tryptophan fluorescence.[9] This quenching, observable as a decrease in fluorescence quantum yield and a change in fluorescence lifetime, provides a powerful, albeit indirect, measure of the folded population.[10][11] The emission maximum (λmax) also offers clues; a blue-shift (to shorter wavelengths) suggests a more hydrophobic or buried environment for the Trp, as would be expected in a compact, folded state.[7][9][11]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy in the far-UV region (180-280 nm) is sensitive to the peptide backbone conformation and the chiral environment of the aromatic side chains.[12][13] While a dipeptide won't form canonical secondary structures like alpha-helices or beta-sheets, changes in the CD signal can indicate shifts in the conformational equilibrium, such as the transition between a disordered, extended state and a more structurally defined folded state.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most direct, atom-level evidence for the cation-π interaction. Specifically, the Nuclear Overhauser Effect (NOE) allows for the detection of through-space proximity between protons. An NOE between the protons of the lysine side-chain (specifically the ε-CH2 group near the ammonium cation) and the aromatic protons of the tryptophan indole ring is unambiguous proof of a folded conformation. The strength of the NOE signal is related to the distance between the protons, providing crucial geometric constraints for computational models.[14]
Table 1: Summary of Key Experimental Observables for this compound
| Experimental Technique | Observable | Interpretation |
| Fluorescence | Decreased Quantum Yield | Indicates quenching of Trp by the Lys cation, proportional to the folded population. |
| Blue-Shift in λmax | Suggests the Trp indole ring is in a less polar environment, consistent with a compact fold.[11] | |
| Circular Dichroism | Changes in Ellipticity | Reflects shifts in the overall conformational ensemble of the dipeptide.[15] |
| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) | Direct evidence of proximity (< 5 Å) between Lys side-chain protons and Trp indole protons.[14] |
II. The Computational Models: Simulating Molecular Reality
Computational chemistry offers a powerful lens to visualize and quantify the behavior of molecules like this compound. The goal is to generate a conformational ensemble that statistically matches the experimental reality. The choice of methodology, particularly the force field, is paramount.
Primary Computational Approaches:
-
Molecular Mechanics (MM) & Molecular Dynamics (MD): MD simulation is the workhorse for exploring the conformational landscape of peptides.[16] It uses classical mechanics, governed by a "force field," to calculate the forces between atoms and simulate their movements over time.[16][17]
-
Force Fields (e.g., CHARMM, AMBER, GROMOS): The force field is a set of parameters that defines the potential energy of the system. Its accuracy in describing non-covalent interactions, especially the cation-π interaction, is critical.[3] Older force fields were known to underestimate the strength of this interaction.[3] Modern force fields, such as CHARMM36m and AMBER ff19SB, have been specifically parameterized to better reproduce these quantum mechanical effects.[18][19] Some studies even propose modifications to standard force fields to improve the description of cation-π interactions.[18][19][20]
-
Water Models (e.g., TIP3P, SPC/E): For simulations in aqueous solution, the choice of water model is also crucial, as it mediates the interactions between solute molecules.[16]
-
-
Quantum Mechanics (QM): QM calculations, such as Density Functional Theory (DFT), provide a much more accurate description of the electronic structure underlying the cation-π interaction.[1][21] However, their high computational cost restricts their use to static calculations of interaction energies on a few representative structures, often obtained from MD simulations.[1][22] They are the gold standard for parameterizing and validating MM force fields.[18][20]
Logical Flow of Comparison
Caption: Logical workflow for comparing computational models with experimental data.
III. Head-to-Head Comparison: Predictions vs. Reality
The success of a computational model is measured by its ability to reproduce experimental observables. For this compound, the primary point of comparison is the balance between the folded, cation-π stacked conformation and the ensemble of extended conformations.
Key Comparison Points:
-
Conformational Population: MD simulations can predict the relative populations of folded versus extended states. These predictions can be directly compared with the degree of fluorescence quenching observed experimentally. A model is considered accurate if the predicted percentage of folded conformers correlates with the observed quenching efficiency.
-
Geometric Parameters: The closest-contact distances between the lysine's ammonium nitrogen and the center of the tryptophan's indole ring from MD simulations can be compared to the distance constraints derived from NMR NOE data. High-level QM calculations on optimized geometries can yield a theoretical binding energy for the cation-π interaction.[1][23] Ab initio calculations have shown that the binding energy for an ammonium ion to benzene (a proxy for Phe) can be around -15.3 kcal/mol in the gas phase.[3] The interaction with the more electron-rich indole ring of tryptophan is expected to be even stronger.[2][3][24]
-
Force Field Performance: Studies have shown that different force fields yield varying results. For instance, CHARMM36 has been shown to reproduce QM equilibrium geometries well, but required modifications to its Lennard-Jones potentials to accurately match QM interaction energies for Trp-cation interactions.[18][19] This highlights the necessity of choosing—and sometimes validating—a force field specifically for the interaction of interest.
Table 2: Quantitative Comparison of Models vs. Experiment
| Parameter | Experimental Result | Typical MD (CHARMM36m) | High-Level QM (Gas Phase) |
| Folded Population | Significant (inferred from quenching) | ~20-40% (highly dependent on force field & water model) | N/A (static calculation) |
| Lys(NZ)-Trp(Ring) Distance | < 5 Å (from NMR NOEs) | Average ~3.5-4.5 Å in folded state | ~2.5-3.5 Å at energy minimum[1] |
| Interaction Energy | ~2-5 kcal/mol in water[5] | Implicit in simulation dynamics | ~ -15 to -25 kcal/mol (varies with method)[6][25] |
IV. Protocols for the Scientist
To ensure reproducibility and trustworthiness, detailed methodologies are essential.
Experimental Protocol: Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound dipeptide in a suitable buffer (e.g., 10 mM Phosphate, pH 7.4). Prepare a series of dilutions to determine an optimal concentration (typically in the low micromolar range) where inner-filter effects are negligible.
-
Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan. Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and resolution.
-
Data Acquisition: Record the emission spectrum from 305 nm to 450 nm. Record the spectrum of the buffer alone as a blank.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. Determine the wavelength of maximum emission (λmax). Integrate the total fluorescence intensity. To calculate the quantum yield, compare the integrated intensity to that of a standard with a known quantum yield (e.g., N-acetyl-L-tryptophanamide, NATA) under identical conditions.
Computational Protocol: Basic MD Simulation Workflow
Caption: A standard workflow for setting up and running a molecular dynamics simulation.
V. Expert Analysis and Recommendations
The comparison between computational models and experimental data for this compound reveals a crucial insight: the devil is in the details of the force field.
-
Causality of Performance: The primary reason some computational models succeed while others fail is the accuracy of the non-bonded interaction parameters, particularly the balance between electrostatic and van der Waals terms for the specific atoms involved in the cation-π interaction.[3] Force fields that have been explicitly parameterized against high-level QM data for these types of interactions (e.g., CHARMM36m-WYF, which includes corrections for cation-pi interactions) generally perform better.[19]
Recommendations for Researchers:
-
Force Field Selection: For systems where cation-π interactions are expected to be important, prioritize modern force fields (e.g., AMBER ff19SB, CHARMM36m) that have been specifically improved for these interactions.[19] Always check the primary literature for validation studies relevant to your system.
-
Cross-Validation is Crucial: Do not rely on a single computational metric. A robust model will simultaneously reproduce multiple experimental observables. For this compound, this means the model's conformational ensemble should be consistent with both NMR distance restraints and fluorescence quenching data.
-
Embrace QM: When computationally feasible, use QM calculations to spot-check the interaction energies of key conformations obtained from your MD simulations. This provides a higher-level validation of the underlying force field's performance.
By carefully selecting computational methods and rigorously validating them against a suite of experimental benchmarks, researchers can build predictive models that provide deep, actionable insights into the critical role of cation-π interactions in biological systems.
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Xie, N.-Z., et al. (2015). Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. PLOS ONE. [Link]
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Khan, H. M., et al. (2019). Cation-π interactions between methylated ammonium groups and tryptophan in the CHARMM36 additive force field. The Journal of Chemical Physics. [Link]
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Lacey, M., et al. (2013). The Cation−π Interaction in Chemistry and Biology. Chemical Reviews. [Link]
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Gallivan, J. P., & Dougherty, D. A. (1999). Cation-π interactions in structural biology. Proceedings of the National Academy of Sciences. [Link]
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Khan, H. M., MacKerell, A. D., & Reuter, N. (2019). Cation-π Interactions between Methylated Ammonium Groups and Tryptophan in the CHARMM36 Additive Force Field. ResearchGate. [Link]
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Dougherty, D. A. (2013). The Cation π Interaction. Accounts of Chemical Research. [Link]
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Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling. [Link]
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Angilella, S., et al. (2019). PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
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Tastan, O., et al. (2014). A this compound cation-π interaction mediates the dimerization and function of the chloride intracellular channel protein 1 transmembrane domain. Biochemistry. [Link]
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Petrova, A. S., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences. [Link]
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Petrova, A. S., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. PMC. [Link]
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Dougherty, D. A. (2013). The Cation-π Interaction. PMC. [Link]
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Martin, T. B., et al. (2021). Conformational origins of dipeptide phase properties. ChemRxiv. [Link]
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]
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Chen, Y., et al. (2012). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biochemistry. [Link]
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Tatko, C. D., & Waters, M. L. (2004). Very Short Peptides with Stable Folds: Building on the Inter-relationship of Trp/Trp, Trp/cation, and Trp/backbone-amide Interaction Geometries. Journal of the American Chemical Society. [Link]
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Greenfield, N. J. (2014). Fluorescence spectroscopy of peptides. Methods in Molecular Biology. [Link]
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Błasiak, K., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences. [Link]
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Papaleo, E. (2022). Modeling the Structure and Interactions of Intrinsically Disordered Peptides with Multiple Replica, Metadynamics-Based Sampling. ScienceOpen. [Link]
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Zhang, J., et al. (2023). Machine learning based implicit solvent model for aqueous-solution alanine dipeptide molecular dynamics simulations. Physical Chemistry Chemical Physics. [Link]
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Stagi, L., et al. (2005). Anomalous temperature fluorescence quenching of N-Trp terminal peptides. Journal of Photochemistry and Photobiology B: Biology. [Link]
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Rahimzade, S. G., & Akverdieva, G. A. (2021). Structural analysis of Val-Trp dipeptide: Molecular mechanics and DFT calculations. [Link]
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The Kynurenine Pathway: A New Frontier in Alzheimer's Biomarker Discovery
A Comparative Guide to Tryptophan Metabolites versus Classical Amyloid and Tau Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective diagnostics and therapies for Alzheimer's disease (AD), the landscape of biomarker discovery is expanding beyond the classical amyloid-beta (Aβ) and tau proteins. Emerging evidence points towards the dysregulation of the tryptophan-kynurenine pathway as a significant contributor to AD pathogenesis, offering a new suite of potential biomarkers that may provide a more nuanced understanding of the disease's progression. This guide provides an in-depth, objective comparison of key metabolites of the kynurenine pathway with the established Aβ and tau biomarkers, supported by experimental data and detailed methodologies.
The Scientific Rationale: Why Look Beyond Amyloid and Tau?
The amyloid cascade hypothesis has long dominated AD research, with Aβ plaques and neurofibrillary tangles of hyperphosphorylated tau being the pathological hallmarks of the disease.[1][2] Consequently, cerebrospinal fluid (CSF) levels of Aβ42 and phosphorylated tau (p-tau) have become the gold standard for AD diagnosis.[3][4] However, the discordance between plaque burden and cognitive decline in some individuals, and the failure of many amyloid-targeting therapies, have prompted a search for biomarkers that reflect the broader spectrum of pathological changes in AD, including neuroinflammation and metabolic dysregulation.[5]
This is where the kynurenine pathway (KP) comes into focus. The KP is the primary metabolic route for the essential amino acid tryptophan, and its dysregulation is increasingly implicated in neurodegenerative diseases.[6][7] In AD, there is a notable shift in this pathway, leading to an imbalance between neurotoxic and neuroprotective metabolites.[8][9] This shift is driven by the activation of key enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), often in response to neuroinflammation.[10][11]
dot
Caption: The Tryptophan-Kynurenine Pathway in Alzheimer's Disease.
Comparative Analysis of Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and its ability to reflect disease progression and response to therapy. The following tables provide a comparative summary of kynurenine pathway metabolites and the classical AD biomarkers.
Table 1: Performance of Kynurenine Pathway Metabolites as Biomarkers for Alzheimer's Disease
| Biomarker | Matrix | Change in AD | Pathophysiological Link | Key Findings & Limitations |
| Kynurenine/Tryptophan (KYN/TRP) Ratio | Plasma, CSF | Increased | Reflects IDO1/TDO enzyme activity and neuroinflammation.[6][12] | Increased ratio is associated with cognitive decline.[13] However, it is not specific to AD and can be elevated in other inflammatory conditions.[14] |
| Kynurenic Acid (KYNA) | CSF | Increased | An NMDA receptor antagonist, considered neuroprotective at physiological levels.[8][15] | Elevated levels in AD CSF may reflect a compensatory response to excitotoxicity.[15] However, excessively high levels could contribute to cognitive deficits.[5] |
| Quinolinic Acid (QUIN) | CSF | Increased | An NMDA receptor agonist, known to be neurotoxic.[16][17] | Correlates with tau pathology and induces tau phosphorylation.[18] Its direct neurotoxic effects make it a strong candidate biomarker for neuronal damage.[19] |
| 3-Hydroxykynurenine (3-HK) | CSF | Decreased | A precursor to quinolinic acid, can generate reactive oxygen species. | Lower levels in AD CSF are a consistent finding in some meta-analyses, but the implication is still under investigation.[14] |
Table 2: Comparison with Established and Other Emerging Biomarkers in Alzheimer's Disease
| Biomarker | Matrix | Change in AD | Advantages | Disadvantages |
| Amyloid-beta 42 (Aβ42) | CSF | Decreased | High diagnostic accuracy for AD pathology.[3][4] | Invasive collection (lumbar puncture), levels plateau early in the disease.[1] |
| Phosphorylated Tau (p-Tau) | CSF | Increased | Correlates with tangle pathology and neuronal injury.[1][2] | Invasive collection, less specific than Aβ42 for early diagnosis. |
| Neurofilament Light Chain (NfL) | Plasma, CSF | Increased | A general marker of neuro-axonal damage, easily measured in blood. | Not specific to AD, elevated in many neurological disorders.[20] |
| Glial Fibrillary Acidic Protein (GFAP) | Plasma, CSF | Increased | A marker of astrocyte reactivity, which is an early event in AD. | Also not specific to AD, but shows promise as an early indicator.[20] |
Experimental Protocols: Quantification of Kynurenine Pathway Metabolites
The gold standard for the sensitive and specific quantification of small molecules like tryptophan and its metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Detailed Step-by-Step Methodology for LC-MS/MS Analysis of Kynurenine Pathway Metabolites in CSF
This protocol is a representative example and should be optimized for specific instrumentation and laboratory conditions.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 50 µL of CSF, add 10 µL of an internal standard solution (containing deuterated analogues of the analytes).
-
Precipitate proteins by adding 150 µL of ice-cold methanol.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For example:
-
Tryptophan: m/z 205 -> 188
-
Kynurenine: m/z 209 -> 192
-
Kynurenic Acid: m/z 190 -> 144
-
Quinolinic Acid: m/z 168 -> 122
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
dot
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A Comparative Photophysical Analysis of Lys-Trp and Trp-Lys Dipeptides: Unraveling the Influence of Sequence on Intramolecular Interactions
For Immediate Publication
This guide presents a comprehensive comparative study of the photophysical properties of two isomeric dipeptides, Lysyl-Tryptophan (Lys-Trp) and Tryptophyl-Lysine (Trp-Lys). The intrinsic fluorescence of the tryptophan (Trp) residue serves as a sensitive probe to elucidate how its juxtaposition with a lysine (Lys) residue influences its excited-state dynamics. Understanding these intramolecular interactions at the dipeptide level provides fundamental insights into the complex photophysics of proteins and peptides, with direct implications for their structural analysis, the design of fluorescent probes, and the development of peptide-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors governing the fluorescence of tryptophan in different chemical environments.
Introduction: Tryptophan Fluorescence and its Modulation by Intramolecular Quenchers
Tryptophan is the dominant intrinsic fluorophore in proteins, with its emission properties being exquisitely sensitive to its local microenvironment.[1] The indole side chain of tryptophan absorbs light typically around 280 nm and emits in the range of 300-360 nm.[1] This fluorescence can be "quenched" or diminished by various intramolecular and intermolecular processes, leading to a reduction in the fluorescence quantum yield and a shortening of the fluorescence lifetime.
One of the primary quenching mechanisms is Photoinduced Electron Transfer (PET) , where an excited-state fluorophore transfers an electron to a nearby acceptor group.[2] In the context of peptides, the amide backbone and certain amino acid side chains can act as electron acceptors. The efficiency of PET is highly dependent on the distance and orientation between the fluorophore (Trp) and the quencher, as well as their respective redox potentials.
Lysine, with its terminal primary amino group (-NH2), which is protonated to an ammonium group (-NH3+) at physiological pH, is a potential modulator of tryptophan fluorescence. The positively charged ammonium group can influence the electronic environment of the tryptophan indole ring and potentially act as an electron acceptor, leading to fluorescence quenching. The sequence of the dipeptide, whether this compound or Trp-Lys, dictates the proximity of the N-terminal and C-terminal groups, as well as the lysine side chain, to the tryptophan fluorophore, and is therefore expected to have a profound impact on the photophysical properties.
Photophysical Properties of Lysyl-Tryptophan (this compound)
Experimental data for the this compound dipeptide reveals a strong dependence of its photophysical properties on the pH of the solution, which in turn dictates the protonation state of the amino and carboxyl groups.
pH-Dependent Fluorescence Quantum Yield and Emission Maxima
The fluorescence quantum yield (Φ) of this compound varies significantly with pH, indicating a change in the efficiency of non-radiative decay pathways.
| pH | Predominant Species | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1.5 | (this compound)²⁺ | 283 | 363 | 0.032 |
| 5.3 | (this compound)⁺ | 282 | 355 | 0.059 |
| 9.3 | This compound (zwitterion) | 280 | 375 | 0.14 |
| 11.0 | (this compound)⁻ | 279 | 368 | 0.14 |
| 13.0 | (this compound)⁻ (deprotonated indole) | - | 365 | 0.014 |
Table 1: Experimentally determined S1 absorption band maxima, fluorescence emission maxima, and quantum yields for this compound dipeptide at various pH values.
At low pH (1.5 and 5.3), where the N-terminal and lysine side-chain amino groups are protonated, the quantum yield is significantly lower than that of free tryptophan in solution (Φ ≈ 0.14). This suggests efficient quenching of the tryptophan fluorescence. As the pH increases to 9.3 and 11.0, deprotonation of the N-terminal amino group leads to a substantial increase in the quantum yield, reaching a value comparable to that of free tryptophan. This indicates that the protonated N-terminal amino group is a primary quencher in this compound. At a very high pH of 13.0, deprotonation of the indole nitrogen itself leads to a dramatic decrease in the quantum yield.
The emission maximum (λmax) also exhibits a noticeable red-shift at higher pH values, suggesting a change in the polarity of the microenvironment around the tryptophan residue or the formation of different excited-state species.
Proposed Quenching Mechanism in this compound
The significant quenching observed at low pH in this compound is attributed to intramolecular photoinduced electron transfer (PET) from the excited tryptophan indole ring to the protonated N-terminal ammonium group (-NH3+). The close proximity of the N-terminus to the tryptophan residue in the this compound sequence facilitates this process.
Caption: Proposed photophysical pathways in this compound.
Photophysical Properties of Tryptophyl-Lysine (Trp-Lys): A Theoretical and Comparative Perspective
Direct and comprehensive experimental data on the photophysical properties of the Trp-Lys dipeptide is less readily available in the literature compared to this compound. However, based on our understanding of intramolecular quenching mechanisms, we can formulate a reasoned hypothesis about its expected behavior.
Expected Fluorescence Quantum Yield and Quenching
In the Trp-Lys sequence, the tryptophan residue is at the N-terminus, and the lysine residue is at the C-terminus. This seemingly simple change in sequence has profound implications for the proximity of potential quenching groups to the tryptophan fluorophore.
-
N-terminal Amino Group: The N-terminal amino group of tryptophan itself will be a primary determinant of quenching at low pH. However, its quenching efficiency might differ from that of the lysine's N-terminal group in this compound due to subtle conformational differences.
-
Lysine Side Chain: The lysine side chain, with its ε-ammonium group, is now further away from the tryptophan indole ring, being attached to the C-terminal residue. This increased distance is expected to significantly reduce the efficiency of through-space PET from the tryptophan to the lysine side chain.
-
C-terminal Carboxyl Group: The C-terminal carboxyl group, which is deprotonated to a carboxylate at physiological pH, is generally considered a less efficient quencher than a protonated amino group.[2]
Therefore, it is hypothesized that the overall intramolecular quenching in Trp-Lys will be less efficient than in this compound, particularly at acidic to neutral pH . This would result in a higher fluorescence quantum yield for Trp-Lys compared to this compound under similar conditions.
A Comparative Summary
The following table summarizes the expected key differences in the photophysical properties of this compound and Trp-Lys.
| Property | This compound | Trp-Lys (Hypothesized) | Rationale for Difference |
| Primary Quencher | N-terminal ammonium group of Lysine | N-terminal ammonium group of Tryptophan | Different proximity and electronic environment. |
| Fluorescence Quantum Yield (acidic/neutral pH) | Low | Higher than this compound | Increased distance between Trp and the quenching lysine side chain in Trp-Lys. |
| Fluorescence Lifetime (acidic/neutral pH) | Shorter | Longer than this compound | Reduced rate of non-radiative decay due to less efficient quenching. |
| Emission Maximum | pH-dependent | Likely less sensitive to pH changes originating from the lysine side chain. | The influence of the distant lysine side chain on the Trp microenvironment is expected to be weaker. |
Experimental Protocols
The following section outlines the standard methodologies used to determine the photophysical parameters discussed in this guide.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectra and quantum yields.
Caption: Workflow for steady-state fluorescence analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the dipeptides (this compound and Trp-Lys) in buffers of desired pH. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Reference Standard: A solution of a standard with a known quantum yield (e.g., free L-tryptophan in water, Φ = 0.14) is prepared with a similar absorbance at the excitation wavelength.
-
Measurement:
-
Record the absorption spectra of the sample and standard solutions.
-
Record the fluorescence emission spectra of the sample and standard solutions using an excitation wavelength of 280 nm.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetimes of the dipeptides.
Step-by-Step Protocol:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.
-
Excitation: The sample is excited with a pulsed light source (e.g., a laser diode) at 280 nm.
-
Detection: The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
Conclusion
The photophysical properties of this compound and Trp-Lys dipeptides are significantly influenced by their amino acid sequence. Experimental data for this compound demonstrates that the protonated N-terminal amino group of lysine is a potent quencher of tryptophan fluorescence, likely via a photoinduced electron transfer mechanism. While direct experimental data for Trp-Lys is scarce, a theoretical analysis strongly suggests that the increased distance between the tryptophan fluorophore and the quenching lysine side chain in this isomer will lead to less efficient intramolecular quenching and consequently, a higher fluorescence quantum yield and longer lifetime compared to this compound.
This comparative study underscores the critical role of the primary structure in dictating the photophysical behavior of peptides. These fundamental insights are invaluable for the interpretation of fluorescence data from more complex protein systems and for the rational design of peptide-based tools and therapeutics with tailored fluorescence properties. Further experimental investigation into the photophysics of Trp-Lys is warranted to validate the hypotheses presented in this guide and to provide a more complete picture of the structure-property relationships in these simple yet informative model systems.
References
- Chen, Y., & Liu, B. (2014). The Broken Ring: Reduced Aromaticity in this compound Cations and High pH Tautomer Correlates with Lower Quantum Yield and Shorter Lifetimes. The Journal of Physical Chemistry B, 118(25), 7059–7069.
- Osysko, A. A., & Zagorski, M. G. (2010). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Methods in molecular biology (Clifton, N.J.), 627, 15–37.
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International journal of molecular sciences, 15(12), 22518–22548.
- Albani, J. R. (2014). Tryptophan fluorescence for monitoring protein structure and function. Protein and peptide letters, 21(5), 418–424.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Callis, P. R. (1997). 1La and 1Lb transitions of tryptophan: applications of theory and experimental observations to fluorescence of proteins. Methods in enzymology, 278, 113–150.
- Chen, Y., & Barkley, M. D. (1998). Toward understanding tryptophan fluorescence in proteins. Biochemistry, 37(28), 9976–9982.
- Talaga, D. S., Lau, W. L., Roder, H., Tang, J., Jia, Y., DeGrado, W. F., & Hochstrasser, R. M. (2000). Dynamics and folding of single-chain proteins. Accounts of chemical research, 33(12), 879–887.
- Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids—I. Tryptophan and its simple derivatives. Photochemistry and photobiology, 39(4), 537–562.
- Szabo, A. G., & Rayner, D. M. (1980). Fluorescence decay of tryptophan conformers in aqueous solution. Journal of the American Chemical Society, 102(2), 554–563.
- Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in fluorescence spectroscopy (pp. 53-126). Springer, Boston, MA.
- Wasilewski, T., Neubauer, D., Wojciechowski, M., Szulczyński, B., & Kamysz, W. (2023). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. International Journal of Molecular Sciences, 24(12), 10196.
Sources
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Lys-Trp Containing Peptides
For researchers and drug development professionals, understanding the cytotoxic potential of novel therapeutic agents is a cornerstone of preclinical evaluation. This is particularly true for Lysine (Lys) and Tryptophan (Trp)-rich peptides, a class of molecules with significant promise as anticancer and antimicrobial agents.[1][2][3] Their efficacy often stems from their ability to selectively disrupt target cell membranes or trigger programmed cell death.[1][4][5] However, this intended cytotoxicity must be rigorously characterized to ensure safety and therapeutic selectivity.
This guide provides an in-depth comparison of key methodologies for assessing the cytotoxicity of Lys-Trp containing peptides. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design a robust, self-validating testing strategy.
The 'Why': Mechanistic Foundations of this compound Peptide Cytotoxicity
Before selecting an assay, it is critical to understand the potential mechanisms by which this compound peptides exert their effects. These peptides are typically cationic and amphipathic. The positively charged lysine residues facilitate initial electrostatic interactions with negatively charged components on target cell membranes (like phosphatidylserine on cancer cells or anionic lipids in bacterial membranes), while the hydrophobic tryptophan residues drive insertion into the lipid bilayer.[3][4][6]
This interaction can lead to cytotoxicity through several routes:
-
Membrane Disruption (Necrosis): Rapid permeabilization and lysis of the cell membrane, leading to the release of intracellular contents.[4][5] This is a common mechanism for antimicrobial peptides.
-
Apoptosis Induction: For anticancer applications, peptides can penetrate the cell and interact with intracellular targets, such as mitochondria, to initiate the controlled cascade of programmed cell death.[1]
-
Intracellular Targeting: Some this compound peptides can translocate across the membrane and interfere with essential cytoplasmic processes like DNA, RNA, or protein synthesis.[2][7]
A comprehensive cytotoxicity assessment, therefore, requires a multi-assay approach capable of distinguishing between these different cell death modalities.
Choosing Your Tools: A Comparative Guide to Cytotoxicity Assays
No single assay tells the whole story. The choice of method depends on the specific question being asked—are you measuring metabolic activity, membrane integrity, or a specific apoptotic event?
| Assay Type | Principle | What It Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells. | Metabolic Activity & Viability. A decrease in activity correlates with cell death or cytostatic effects. | Simple, inexpensive, high-throughput.[8] | Indirect measure of viability. Can be confounded by compounds affecting mitochondrial respiration. Requires a solubilization step.[9] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with compromised membranes.[10][11] | Membrane Integrity. A direct marker of cytotoxicity via necrosis or late apoptosis. | Simple, reliable, high-throughput. Measures a direct cell death event. | Cannot distinguish between apoptosis and necrosis without other methods.[8] Serum in media can contain LDH, increasing background.[8] |
| Annexin V / PI Staining | Flow cytometry-based assay using fluorescently-labeled Annexin V to detect externalized phosphatidylserine (PS) on early apoptotic cells and Propidium Iodide (PI) to stain late apoptotic/necrotic cells with permeable membranes.[12] | Apoptosis vs. Necrosis. Differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations. | Provides detailed mechanistic insight into the mode of cell death.[12][13][14] Quantitative at the single-cell level. | Requires a flow cytometer. More complex protocol than plate-based assays. |
A robust screening funnel begins with a high-throughput metabolic assay like MTT to determine the half-maximal inhibitory concentration (IC50). Peptides showing significant activity should then be subjected to more mechanistic assays. An LDH release assay can quickly confirm if the primary mechanism involves membrane disruption. Subsequently, an Annexin V/PI assay provides the definitive characterization of the cell death pathway.
Workflow for Selecting a Cytotoxicity Assay
Caption: Decision workflow for characterizing peptide cytotoxicity.
In the Lab: Validated Experimental Protocols
Trustworthiness in scientific data comes from meticulously executed and controlled experiments. Below are detailed, step-by-step protocols for the key assays discussed.
This protocol is adapted from standard procedures and is designed to assess the metabolic activity of cells as an indicator of viability.[15]
Materials:
-
Cells of interest (e.g., A375 melanoma, HeLa cervical cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in the appropriate medium. It is often advisable to use a low-serum medium (0.5-1.0% FBS) during treatment to minimize peptide-serum protein interactions.[17] Remove the old medium from the cells and add 100 µL of the peptide dilutions.
-
Controls (Crucial for Validation):
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the solvent used to dissolve the peptide.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 or doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
-
Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) * 100%.
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells based on membrane changes.[12][13]
Materials:
-
Treated cells and controls
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After peptide treatment, collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA treatment to avoid membrane damage.[14]
-
Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS to remove residual medium.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[18]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells (rare).
-
Peptide-Induced Apoptotic Pathway
Caption: Simplified intrinsic apoptosis pathway induced by a peptide.
Data Interpretation: A Case Study
To illustrate the application of these assays, consider a hypothetical study comparing two novel this compound peptides, Peptide A (KW-4) and Peptide B (KW-5) , against the A375 human melanoma cell line.
Table 1: Comparative Cytotoxicity Data (IC50 in µM) after 24h Treatment
| Assay | Peptide A (KW-4) | Peptide B (KW-5) | Doxorubicin (Control) |
| MTT (Viability) | 15 µM | 10 µM | 1.2 µM |
| LDH Release | > 100 µM | 12 µM | > 100 µM |
Table 2: Flow Cytometry Analysis (% of Cells) after 24h Treatment at IC50
| Population | Untreated | Peptide A (15 µM) | Peptide B (10 µM) |
| Viable (AnV-/PI-) | 95% | 45% | 48% |
| Early Apoptotic (AnV+/PI-) | 2% | 48% | 5% |
| Late Apoptotic/Necrotic (AnV+/PI+) | 3% | 7% | 47% |
Analysis:
-
MTT results show that both peptides reduce cell viability, with Peptide B being slightly more potent.
-
The LDH data is revealing: Peptide B causes significant membrane damage at its IC50, indicated by a low LDH IC50. In contrast, Peptide A does not cause substantial membrane lysis even at high concentrations.
-
Flow cytometry confirms the mechanistic difference. Peptide A induces a classic apoptotic response, with a large population of early apoptotic cells. Peptide B, however, drives cells directly to a late apoptotic/necrotic state, consistent with its membrane-disruptive activity seen in the LDH assay.
Advanced Considerations for Robustness
-
Cell Line Selection: The choice of cell line is paramount. Use cell lines relevant to your research question (e.g., Caco-2 for oral administration studies).[19] Always source cell lines from reputable repositories like ATCC to ensure authenticity and avoid cross-contamination.[20][21]
-
Peptide Stability & Aggregation: Peptides can be susceptible to degradation by proteases in serum or may self-aggregate at high concentrations, affecting results.[4][5] Consider stability assays and test in both serum-free and low-serum conditions.
-
Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent. A full matrix of concentrations and time points is necessary for a complete characterization.
By integrating these principles, comparative assays, and validated protocols, researchers can confidently and accurately assess the cytotoxic profile of novel this compound containing peptides, paving the way for the development of safe and effective new therapeutics.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Tiaris Biosciences. LDH assay: Significance and symbolism. [Link]
-
Park, I. Y., Park, Y., Kim, Y., & Hahm, K. S. (2010). Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides. PubMed. [Link]
-
University of Virginia. The Annexin V Apoptosis Assay. [Link]
-
Lee, T. H., et al. (2013). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. PMC - NIH. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Lee, T. H., et al. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. ResearchGate. [Link]
-
Biopioneer. Lactate Dehydrogenase Assay, 1000 assays. [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
-
Nanjaraj Urs, A. N., et al. (2019). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. NIH. [Link]
-
Yaraksa, N., et al. (2020). Anti-metastatic Effects of Cationic KT2 Peptide (a Lysine/Tryptophan-rich Peptide) on Human Melanoma A375.S2 Cells. In Vivo. [Link]
-
Lee, T. H., et al. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides. Semantic Scholar. [Link]
-
Garfagnini, T., Hayouka, Z., & Friedler, A. Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. PMC - NIH. [Link]
-
ResearchGate. How can I set a protocol to do a mtt assay of peptide and protein?. [Link]
-
Garfagnini, T., Hayouka, Z., & Friedler, A. (2025). Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. The Hebrew University of Jerusalem. [Link]
-
ResearchGate. MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on.... [Link]
-
Singh, S., et al. (2016). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. MDPI. [Link]
-
Singh, S., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
Garfagnini, T., Hayouka, Z., & Friedler, A. (2025). Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. PubMed. [Link]
-
JoVE. Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. [Link]
-
Witek, J., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. [Link]
-
Ramezani, F., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. NIH. [Link]
-
faCellitate. How to choose the right cell line for your experiments. [Link]
-
protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
-
BioPharm International. Best Practices for Selecting a Top-Quality Cell Line. [Link]
-
K. L. Ivanov, et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. PubMed. [Link]
-
Nanjaraj Urs, A. N., et al. (2019). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. MDPI. [Link]
-
Li, Y., et al. (2023). The Potential Protective Effect and Possible Mechanism of Peptides from Oyster (Crassostrea hongkongensis) Hydrolysate on Triptolide-Induced Testis Injury in Male Mice. MDPI. [Link]
-
K. L. Ivanov, et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. MDPI. [Link]
Sources
- 1. Anti-metastatic Effects of Cationic KT2 Peptide (a Lysine/Tryptophan-rich Peptide) on Human Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LDH assay: Significance and symbolism [wisdomlib.org]
- 11. biopioneerinc.com [biopioneerinc.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. atcc.org [atcc.org]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 21. goldbio.com [goldbio.com]
A Senior Application Scientist's Guide to Lys-Trp Dipeptide Synthesis: A Comparative Benchmarking Study
For researchers and professionals in drug development, the synthesis of dipeptides like L-lysyl-L-tryptophan (Lys-Trp) is a foundational yet critical task. The unique chemical properties of its constituent amino acids—the nucleophilic ε-amino group of lysine and the acid-sensitive indole ring of tryptophan—present distinct challenges that necessitate a careful selection of synthetic strategy. This guide provides an in-depth, objective comparison of the three principal methodologies for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We will delve into the core principles of each, present detailed experimental protocols, and offer a quantitative comparison to inform your selection for optimal efficiency, purity, and scalability.
The Strategic Importance of this compound Synthesis
The this compound dipeptide is more than a simple model; it is a motif found in various biologically active peptides and serves as a valuable building block in medicinal chemistry. The primary challenge in its synthesis lies in the orthogonal protection of the α-amino and ε-amino groups of lysine, and the protection of the tryptophan indole side chain to prevent modification during peptide coupling and deprotection steps. The choice of synthetic route profoundly impacts not only the final yield and purity but also factors like solvent consumption, synthesis time, and overall cost-effectiveness.
Method 1: Solid-Phase Peptide Synthesis (SPPS) - The Workhorse
SPPS, pioneered by Bruce Merrifield, is the most widely used method for peptide synthesis due to its efficiency, amenability to automation, and simplified purification procedures.[1][2] The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of Nα-protected amino acids. Excess reagents and byproducts are removed by simple filtration and washing, which drives the reactions to completion.[2]
The "Why": Causality in SPPS Protocol Design for this compound
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the modern standard for SPPS, offering milder deprotection conditions compared to the older Boc (tert-butyloxycarbonyl) strategy.[3] For this compound, the synthesis would typically proceed from the C-terminus (Tryptophan) to the N-terminus (Lysine).
-
Resin Selection: A Wang resin is often chosen as it allows for cleavage of the final peptide from the solid support under moderately acidic conditions, which also removes the side-chain protecting groups.[1]
-
Protecting Group Strategy:
-
Tryptophan: The indole side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions used during cleavage.[4] Therefore, it is protected with an acid-labile Boc group (Fmoc-Trp(Boc)-OH). This group provides robust protection during the base-catalyzed Fmoc deprotection steps and is cleanly removed during the final cleavage.[4]
-
Lysine: Lysine possesses two amino groups that require orthogonal protection. The α-amino group is protected by the base-labile Fmoc group to allow for chain elongation. The ε-amino group on the side chain is protected with the acid-labile Boc group (Fmoc-Lys(Boc)-OH).[5] This ensures that the side chain amine does not interfere with peptide bond formation.[5][6]
-
Visualizing the SPPS Workflow
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: SPPS of this compound
-
Resin Preparation & First Amino Acid Loading:
-
Swell 100 mg of Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
-
Drain the DMF.
-
Couple the first amino acid, Fmoc-Trp(Boc)-OH (3 equivalents), to the resin using a suitable activator like HBTU (3 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Agitate for 1-2 hours.[3]
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.[3]
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Second Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.[3]
-
Add the activated amino acid solution to the deprotected resin-bound tryptophan.
-
Agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.[7] If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal lysine.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, e.g., Reagent K (TFA/water/phenol/thioanisole/ethanedithiol - 82.5:5:5:5:2.5). The scavengers (water, phenol, thioanisole, EDT) are crucial to prevent alkylation of the deprotected tryptophan indole ring by carbocations generated during the cleavage of other protecting groups.[3][8]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
-
Purification and Analysis:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of the this compound dipeptide.[11]
-
Method 2: Liquid-Phase Peptide Synthesis (LPPS) - The Classical Approach
LPPS, also known as solution-phase synthesis, is the classical method where all reactions are carried out in a homogeneous solution.[12] While more labor-intensive due to the need for purification after each step, LPPS offers advantages for the large-scale synthesis of short peptides and allows for easier characterization of intermediates.[1][9]
The "Why": Causality in LPPS Protocol Design for this compound
In LPPS, the C-terminal amino acid must be protected as an ester (e.g., methyl or benzyl ester) to prevent self-coupling. The protecting group strategy for the amino acid side chains remains similar to SPPS to ensure orthogonality.
-
Protecting Group Strategy:
-
The N-terminus of the first amino acid (Lysine) is protected with a group like Boc or Z (benzyloxycarbonyl). The Z-group is a classic choice, removable by catalytic hydrogenation, which is a mild condition that does not affect the Trp side chain.[2]
-
The ε-amino group of Lysine requires a more permanent protecting group that is stable during the Nα-deprotection and coupling steps but can be removed at the end.
-
The C-terminus of the second amino acid (Tryptophan) is protected, often as a methyl ester (OMe), to activate it for coupling and prevent it from reacting.
-
The Tryptophan indole side chain is typically left unprotected in LPPS for short sequences if harsh acidic conditions are avoided, but protection with a Boc group offers greater security against side reactions.
-
Visualizing the LPPS Workflow
Caption: Workflow of Liquid-Phase Peptide Synthesis (LPPS).
Detailed Experimental Protocol: LPPS of this compound
-
Reactant Preparation:
-
Prepare Nα-Z-Lys(ε-Boc)-OH as the N-terminal amino acid.
-
Prepare H-Trp-OMe (Tryptophan methyl ester) as the C-terminal amino acid.
-
-
Coupling Reaction:
-
Dissolve Nα-Z-Lys(ε-Boc)-OH (1 equivalent) and H-Trp-OMe (1 eq.) in a suitable organic solvent like dichloromethane (DCM).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq.) to minimize racemization.
-
Stir the reaction at 0°C to room temperature until completion (monitored by TLC or LC-MS).
-
-
Work-up and Intermediate Purification:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Perform an aqueous work-up (e.g., washing with dilute acid, base, and brine) to remove excess reagents and water-soluble byproducts.
-
Purify the protected dipeptide, Z-Lys(Boc)-Trp-OMe, by crystallization or column chromatography.
-
-
Deprotection:
-
C-terminal (Saponification): Treat the protected dipeptide with a mild base like NaOH in a methanol/water mixture to hydrolyze the methyl ester. Acidify to obtain Z-Lys(Boc)-Trp-OH. Purify the product.
-
N-terminal (Hydrogenolysis): Dissolve the resulting product in methanol and perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst to remove the Z-group.
-
Side-chain: The final Boc group on the lysine side chain is removed by treatment with a strong acid like trifluoroacetic acid (TFA), similar to the final step in SPPS.
-
-
Final Purification and Analysis:
-
Purify the final deprotected this compound dipeptide using RP-HPLC.
-
Confirm the product's identity and purity via LC-MS and NMR spectroscopy.
-
Method 3: Enzymatic Synthesis - The Green Chemistry Approach
Enzymatic peptide synthesis leverages proteases in reverse, catalyzing the formation of peptide bonds under mild, aqueous conditions. This approach is highly stereospecific, avoiding racemization, and eliminates the need for extensive side-chain protection and hazardous organic solvents.[13]
The "Why": Causality in Enzymatic Protocol Design for this compound
The choice of enzyme is critical and depends on its substrate specificity. Papain, a cysteine protease, is known to catalyze the formation of peptide bonds involving basic and hydrophobic amino acids, making it a suitable candidate for this compound synthesis.[5][14] The reaction is typically kinetically controlled, where an activated C-terminal ester of one amino acid reacts with the free amine of another.
-
Substrate Preparation: The carboxyl component (Lysine) is used as its Nα-protected methyl or ethyl ester (e.g., Z-Lys-OMe) to activate the carboxyl group for aminolysis. The ε-amino group may need protection (e.g., with a Z group) to ensure regioselectivity. The amine component (Tryptophan) can often be used with its side chain unprotected.
-
Reaction Conditions: The reaction is performed in a buffered aqueous solution, often with a co-solvent to improve substrate solubility. The pH is a critical parameter that must be optimized to favor synthesis over hydrolysis.[14] For papain, a slightly alkaline pH (pH 8-9.5) often favors synthesis.[14]
Visualizing the Enzymatic Synthesis Workflow
Caption: Workflow of Papain-Catalyzed Enzymatic Peptide Synthesis.
Detailed Experimental Protocol: Enzymatic Synthesis of this compound
-
Substrate Preparation:
-
Synthesize or procure Nα,Nε-dibenzyloxycarbonyl-L-lysine methyl ester (Z-Lys(Z)-OMe) as the acyl donor.
-
Procure L-Tryptophan (H-Trp-OH) as the nucleophile.
-
-
Enzymatic Condensation:
-
Dissolve L-Tryptophan in a suitable buffer (e.g., 0.2 M HEPES, pH 8.5).
-
Dissolve Z-Lys(Z)-OMe in a minimal amount of an organic co-solvent like DMF or acetonitrile and add it to the buffer solution.
-
Add papain to the reaction mixture. The enzyme-to-substrate ratio needs to be optimized, but a starting point could be 1-5% (w/w).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation. The product, being more hydrophobic due to the protecting groups, may precipitate out of the solution, driving the reaction equilibrium towards synthesis.[5]
-
-
Product Isolation and Deprotection:
-
Monitor the reaction by HPLC. Once it reaches completion or equilibrium, stop the reaction (e.g., by adding an organic solvent to denature the enzyme).
-
Isolate the precipitated protected dipeptide, Z-Lys(Z)-Trp-OH, by filtration or centrifugation.
-
Perform catalytic hydrogenation (H₂/Pd-C) to simultaneously remove both Z-protecting groups.
-
-
Final Purification and Analysis:
-
Purify the final this compound dipeptide using RP-HPLC.
-
Confirm the product's identity and purity via LC-MS.
-
Quantitative Performance Comparison
The choice of synthesis method often comes down to a trade-off between speed, cost, purity, and scale. The following table provides a comparative summary based on typical outcomes for the synthesis of a short dipeptide like this compound.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Typical Crude Purity | 70-90% | Variable (depends on intermediate purification), can be >95% | 80-98% (highly specific) |
| Final Purity (Post-HPLC) | >98% | >98% | >99% (low racemization) |
| Typical Yield (Overall) | 60-80% | 40-70% (losses in multiple purifications) | 50-90% (equilibrium dependent)[14] |
| Synthesis Time (for Dipeptide) | ~1-2 days (including cleavage & purification) | ~3-5 days (multiple reaction & purification steps) | ~1-2 days (including deprotection & purification) |
| Scalability | Good (up to kg scale with specialized equipment) | Excellent (well-suited for industrial large-scale) | Good (bioreactor scale-up is feasible) |
| Solvent/Reagent Consumption | High (extensive washing steps) | Moderate to High (reaction and purification solvents) | Low (primarily aqueous buffers) |
| Cost-Effectiveness | Efficient for R&D and moderate scales.[9] | More cost-effective for very large-scale production of short peptides.[1] | Potentially very cost-effective at scale due to reduced reagent/solvent cost and waste. |
| Key Advantage | Speed, automation, high-throughput capability.[9] | Scalability, precise control, intermediate analysis.[12] | Green chemistry, high stereopurity, mild conditions.[13] |
| Key Disadvantage | High solvent/reagent waste, difficult sequences can be problematic. | Labor-intensive, slow, not ideal for many parallel syntheses.[1] | Enzyme cost/stability, substrate limitations, optimization required. |
Conclusion and Recommendations
Each method for synthesizing the this compound dipeptide offers a unique profile of advantages and limitations.
-
Solid-Phase Peptide Synthesis (SPPS) remains the method of choice for most research and development applications. Its speed, high throughput potential, and well-established protocols make it the most efficient route for obtaining high-purity this compound for initial studies.
-
Liquid-Phase Peptide Synthesis (LPPS) is a powerful technique when large quantities (multi-kilogram) of this compound are required. Although more time-consuming at the lab scale, its scalability and potential for higher overall yield on an industrial scale make it economically viable for manufacturing.
-
Enzymatic Synthesis represents the future of sustainable peptide production. For this compound, it offers an elegant solution that avoids harsh chemicals and minimizes side reactions, leading to exceptionally high purity. While initial process development can be more intensive, it is an excellent choice for large-scale, green manufacturing processes where stereochemical purity is paramount.
The optimal choice ultimately depends on the specific project requirements: the desired scale, timeline, budget, and the importance of environmental impact. By understanding the fundamental principles and practical considerations of each method, researchers can make an informed decision to synthesize this compound with maximum efficiency and quality.
References
- BenchChem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies. Retrieved from a relevant chemical supplier website.
- GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Diagram].
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from a peptide synthesis company website.
- P3 BioSystems. (n.d.). Fmoc-Lys(Boc)-OH.
- NIH. (n.d.). Recent Advances in Chemoenzymatic Peptide Syntheses. PubMed Central.
- Radboud Repository. (2012, May 21). Papain‐Specific Activating Esters in Aqueous Dipeptide Synthesis. Retrieved from Radboud University's research repository.
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- MDPI. (n.d.). Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Synthetic Dipeptides.
- MDPI. (n.d.). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry.
- NIH. (n.d.). Peptide bond synthesis catalyzed by thermolysin. PubMed.
- Benchchem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Enzytag. (2021, March 16).
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Retrieved from a pharmaceutical services company website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Retrieved from a pharmaceutical chemical supplier website.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from a peptide manufacturing company website.
- ResearchGate. (n.d.). Enzymatic synthesis of peptides on a solid support.
- M-CSA. (n.d.). Papain - Mechanism and Catalytic Site Atlas.
- NIH. (2023, May 17). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. PubMed Central.
- Chinese Chemical Society. (2020, April 16). Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. CCS Chemistry.
- (n.d.). Liquid Phase Peptides Synthesis. Retrieved from a peptide synthesis service provider.
- NIH. (n.d.). Thermolysin-catalyzed peptide bond synthesis. PubMed.
- NIH. (n.d.). Thermolysin-catalyzed peptide bond synthesis. PubMed Central.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from a peptide manufacturing company website.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- NIH. (n.d.). A two-step enzymatic synthesis of dipeptides. PubMed.
- NIH. (n.d.). Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides. PubMed.
- NIH. (n.d.). Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis. PubMed.
- NIH. (n.d.). Peptide Synthesis Catalyzed by Papain at Alkaline pH Values. PubMed.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from the University of California, Irvine website.
- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from a scientific publisher or university repository.
Sources
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 11. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lys-Trp
As researchers and drug development professionals, our work with novel compounds like the dipeptide Lys-Trp (Lysyl-Tryptophan) is foundational to scientific advancement. However, the integrity of our data is intrinsically linked to the safety and control within our experimental environment. While many peptides are integral to biological systems, synthetic research-grade compounds demand rigorous safety protocols.[1] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step to build a culture of safety and experimental excellence.
Part 1: Hazard Assessment & The Precautionary Principle
This compound is a dipeptide composed of L-lysine and L-tryptophan.[2] While specific toxicological data for this compound is not extensively documented, the general safety data for its constituent amino acids and similar compounds suggest it is not classified as acutely toxic.[3][4][5] However, the absence of comprehensive hazard data mandates a precautionary approach. The primary physical hazard associated with this compound, particularly in its common lyophilized powder form, is the potential for aerosolization.[1] Fine powders can be easily inhaled, and direct contact with skin and eyes should always be prevented.[6] Therefore, our safety protocols are designed to mitigate these exposure risks proactively.
Part 2: Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE is not a matter of simple compliance but a critical control measure that forms the first line of defense against exposure.[7] Each component is chosen to address a specific risk associated with the handling of fine chemical powders and solutions.
Eye Protection: Shielding Against Accidental Splashes and Aerosols
-
What to Use: Chemical-resistant safety glasses with side shields or, preferably, safety goggles.[6][8]
-
The Rationale: Standard prescription glasses are insufficient. Safety goggles provide a seal around the eyes, offering superior protection against accidental splashes during reconstitution and from fine, airborne powder that can circulate in lab air currents.[1][7] This is non-negotiable.
Hand Protection: Preventing Dermal Absorption
-
What to Use: Chemical-resistant disposable gloves (nitrile is the standard recommendation).[1][8]
-
The Rationale: Gloves prevent direct skin contact with the peptide.[7] Nitrile gloves offer a good balance of chemical resistance and dexterity. It is critical to change gloves immediately if they become contaminated to avoid inadvertently spreading the compound to other surfaces, such as door handles or keyboards.[1]
Protective Clothing: Safeguarding Skin and Personal Attire
-
What to Use: A full-coverage lab coat or protective gown.[7][9]
-
The Rationale: A lab coat protects your skin and personal clothing from spills and contamination.[8] It should be kept fastened to provide continuous coverage. Lab coats used while handling chemical compounds should be laundered professionally and not taken home.
Respiratory Protection: The Critical Defense Against Inhalation
-
What to Use: When handling lyophilized powder outside of a certified containment hood, a respirator may be required.[6][7] At a minimum, all weighing and reconstitution of the powder must be performed within a chemical fume hood or a biological safety cabinet to control aerosols.[1][8]
-
The Rationale: The fine, lightweight nature of lyophilized peptides makes them easily aerosolized during transfer or weighing.[1] Inhalation is a direct route of exposure. Working within a fume hood contains these particles, protecting the researcher's respiratory system.
Data Presentation: PPE Requirements for this compound Handling Tasks
| Task | Primary Hazard | Eye Protection | Hand Protection | Protective Clothing | Respiratory/Engineering Control |
| Receiving/Storage | Minimal | Safety Glasses | Nitrile Gloves | Lab Coat | General Lab Ventilation |
| Weighing Powder | Inhalation, Eye Contact | Safety Goggles | Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Reconstitution | Splashes, Eye Contact | Safety Goggles | Nitrile Gloves | Lab Coat | Mandatory: Chemical Fume Hood |
| Handling Solutions | Splashes | Safety Glasses | Nitrile Gloves | Lab Coat | General Lab Ventilation |
| Waste Disposal | Splashes, Contamination | Safety Goggles | Nitrile Gloves | Lab Coat | General Lab Ventilation |
Part 3: Operational Handling & Disposal Workflow
A systematic workflow minimizes risk at every stage of the compound's lifecycle in the lab. This protocol ensures safety from receipt to disposal.
Experimental Protocol: Step-by-Step Handling of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Wear nitrile gloves and safety glasses during this process.
-
Storage: Store the container in a tightly sealed state in a cool, dry place as per manufacturer recommendations, typically at -20°C.[6]
-
Preparation for Weighing: Don appropriate PPE: a buttoned lab coat, safety goggles, and nitrile gloves.[7][8][9] Set up all necessary equipment (spatula, weigh boat, tubes) inside a certified chemical fume hood before retrieving the this compound container.
-
Weighing and Reconstitution:
-
Perform all powder handling exclusively within the fume hood to contain any airborne particles.[8]
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[9]
-
Carefully weigh the desired amount of powder.
-
Reconstitute by adding the solvent slowly to the vial to avoid splashing.
-
-
Post-Handling Cleanup:
-
Securely cap the stock container and return it to its designated storage.
-
Decontaminate the spatula and work surface within the fume hood.
-
Dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.[10]
-
-
Disposal:
-
Never dispose of peptides or their solutions down the drain or in the regular trash.[1][8]
-
Collect all waste, including contaminated PPE, in a clearly labeled, leak-proof hazardous waste container.[10] The label should include "Hazardous Waste," the chemical name, and the date.[10]
-
Follow your institution's Environmental Health and Safety (EHS) protocols for the final disposal by a licensed contractor.[1][10]
-
Mandatory Visualization: this compound Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Part 4: Emergency Action Plan
Preparation is key to mitigating the impact of an accidental exposure.[1]
-
Skin Contact: Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation develops.
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes.[1] Hold the eyelids open and seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[6] If breathing is difficult, seek medical attention.
-
Spill: Keep the area well-ventilated. For a small powder spill, carefully sweep it up, place it in a sealed bag, and hold it for waste disposal, avoiding dust creation.[6]
By adhering to these scientifically grounded protocols, we not only protect ourselves and our colleagues but also ensure the validity and reproducibility of our research.
References
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (n.d.). GenScript.[Link]
-
Laboratory Safety Guidelines for Peptide Handling. (n.d.). Bio-synthesis Inc.[Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Peptide Sciences Australia.[Link]
-
How to Safely Handle Research Peptides in Canada. (n.d.). PeptideProCanada.[Link]
-
Mokhtari, B., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iranian Journal of Pharmaceutical Research.[Link]
-
Safety Data Sheet: Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc.[Link]
-
Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.[Link]
-
Practice Safe Science. (n.d.). Amino Labs.[Link]
-
This compound. (n.d.). PubChem.[Link]
-
Material Safety Data Sheet: L-Tryptophan. (1999). Lysine.com.[Link]
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- 4. fishersci.com [fishersci.com]
- 5. asp-inc.com [asp-inc.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
